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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS 2891579-89-6), a chiral piperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS 2891579-89-6), a chiral piperidine derivative with significant potential in medicinal chemistry and pharmaceutical development. Drawing upon established principles of organic synthesis and the well-documented pharmacological importance of the piperidine moiety, this document offers insights into its chemical attributes, a plausible synthetic pathway, and its prospective applications in drug discovery.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern pharmaceutical design, recognized for its prevalence in a wide array of therapeutic agents and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle is a favored structural motif due to its ability to impart desirable physicochemical properties to a molecule, including increased basicity, modulated lipophilicity, and the introduction of a three-dimensional architecture that can facilitate precise interactions with biological targets.[3] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, finding application in areas as diverse as oncology, infectious diseases, and neurology.[2] The specific stereochemistry and substitution pattern of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate suggest its potential as a novel building block for creating highly specific and potent therapeutic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The key identifiers and properties of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate are summarized below.

PropertyValueSource
CAS Number 2891579-89-6[4][5][6][7][8]
Molecular Formula C15H21NO3[4][6][9]
Molecular Weight 263.33 g/mol [4][7][9]
IUPAC Name methyl 4-[(2R,4R)-4-ethoxypiperidin-2-yl]benzoate[5][9]
SMILES COC(=O)c1ccc(cc1)[C@H]2COCC[5]
Stereochemistry (2R,4R)[4][5][6][9]

The presence of two chiral centers dictates a specific three-dimensional arrangement, which is crucial for its potential interactions with chiral biological macromolecules such as enzymes and receptors. The ethoxy group at the 4-position and the methyl benzoate group at the 2-position of the piperidine ring provide functional handles for further chemical modification and introduce both lipophilic and polar characteristics.

Proposed Stereoselective Synthesis

While specific literature detailing the synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is not publicly available, a plausible and efficient stereoselective route can be devised based on established methodologies for the synthesis of substituted piperidines, particularly the hydrogenation of substituted pyridines.[10] The following protocol outlines a hypothetical, yet chemically sound, approach.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the stereoselective reduction of a corresponding pyridine precursor. The ethoxy group could be introduced via a nucleophilic substitution reaction.

G target Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate intermediate1 N-protected (2R,4R)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine target->intermediate1 Deprotection intermediate2 N-protected 4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine intermediate1->intermediate2 Williamson Ether Synthesis intermediate3 Methyl 4-(4-hydroxy-2-pyridyl)benzoate intermediate2->intermediate3 Stereoselective Hydrogenation & N-protection starting_material 4-hydroxypyridine and Methyl 4-bromobenzoate intermediate3->starting_material Suzuki Coupling

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Proposed Synthesis Protocol

Step 1: Suzuki Coupling to form Methyl 4-(4-hydroxy-2-pyridyl)benzoate

This step involves a palladium-catalyzed cross-coupling reaction to link the pyridine and benzoate moieties.

  • To a solution of 4-hydroxypyridine (1.0 eq) and methyl 4-bromobenzoate (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 4-(4-hydroxy-2-pyridyl)benzoate.

Step 2: Stereoselective Hydrogenation and N-protection

This crucial step establishes the desired stereochemistry of the piperidine ring.

  • Dissolve methyl 4-(4-hydroxy-2-pyridyl)benzoate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add a chiral catalyst, for instance, a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (H2) and stir at a specified temperature and pressure until the reaction is complete. The cis-diastereomer is often the major product in such hydrogenations.[10]

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate, add a protecting group precursor, such as di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and a base like triethylamine (1.2 eq), to protect the piperidine nitrogen.

  • Stir at room temperature until the protection is complete.

  • Remove the solvent under reduced pressure and purify the resulting N-Boc protected 4-hydroxypiperidine derivative by column chromatography.

Step 3: Williamson Ether Synthesis to Introduce the Ethoxy Group

This step installs the ethoxy moiety at the 4-position.

  • Dissolve the N-Boc protected 4-hydroxypiperidine (1.0 eq) in a polar aprotic solvent like THF or DMF.

  • Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C and stir for 30 minutes.

  • Add ethyl iodide or ethyl bromide (1.5 eq) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 4: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group.

  • Dissolve the N-Boc protected product from the previous step in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final product, methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, by column chromatography or crystallization.

G A 4-Hydroxypyridine + Methyl 4-bromobenzoate B Methyl 4-(4-hydroxy-2-pyridyl)benzoate A->B Suzuki Coupling C N-Boc-(2R,4R)-4-hydroxy-2- (4-methoxycarbonylphenyl)piperidine B->C Stereoselective Hydrogenation & N-protection D N-Boc-(2R,4R)-4-ethoxy-2- (4-methoxycarbonylphenyl)piperidine C->D Williamson Ether Synthesis E Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate D->E Deprotection

Caption: Proposed synthetic workflow.

Potential Applications in Drug Discovery

The structural features of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate make it an attractive candidate for exploration in several therapeutic areas. The piperidine scaffold is a known pharmacophore for a variety of targets, and the specific substitution pattern of this compound could confer novel activity or improved selectivity.

  • Central Nervous System (CNS) Disorders: Substituted piperidines are prevalent in drugs targeting CNS disorders, including schizophrenia, depression, and pain.[11] The lipophilicity introduced by the ethoxy group may facilitate blood-brain barrier penetration, making this scaffold a candidate for developing novel antipsychotics, antidepressants, or analgesics.

  • Oncology: The piperidine ring is a key component of numerous anticancer agents. This compound could serve as a fragment for the development of kinase inhibitors or modulators of other cancer-related signaling pathways.

  • Infectious Diseases: Piperidine derivatives have been investigated for their antimicrobial and antiviral activities.[11] This scaffold could be elaborated to create new agents to combat drug-resistant pathogens.

Given its structure, this compound could be a valuable fragment in fragment-based drug discovery (FBDD) campaigns.[10][12] FBDD relies on identifying small, low-affinity compounds that bind to a biological target, which are then optimized into more potent leads. The defined stereochemistry and functional handles of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate make it an excellent starting point for such an approach.

G cluster_0 Potential Therapeutic Areas cluster_1 Drug Discovery Approaches CNS CNS Disorders Oncology Oncology Infectious_Disease Infectious Diseases FBDD Fragment-Based Drug Discovery FBDD->CNS FBDD->Oncology Lead_Opt Lead Optimization Lead_Opt->Infectious_Disease Target Methyl 4-[(2R,4R)-4-ethoxy- 2-piperidyl]benzoate Target->FBDD Target->Lead_Opt

Caption: Potential applications and discovery pathways.

Analytical and Quality Control

Should this compound be synthesized, a rigorous analytical characterization would be essential to confirm its identity, purity, and stereochemistry. Chemical suppliers that list this compound note the availability of various analytical data upon request.[5] Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure and connectivity of the molecule. 2D NMR techniques like COSY and HSQC could further elucidate the proton and carbon assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight.[5]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be critical to determine the enantiomeric and diastereomeric purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the key functional groups present in the molecule.

Conclusion

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate represents a promising, yet underexplored, chemical entity. While specific biological data is lacking in the public domain, its structural characteristics, rooted in the pharmacologically validated piperidine scaffold, suggest considerable potential as a fragment or lead compound in drug discovery. The proposed synthetic route, based on well-established chemical transformations, offers a practical approach to accessing this molecule for further investigation. For researchers in medicinal chemistry and drug development, this compound warrants consideration as a novel building block for the creation of next-generation therapeutics.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: White Rose Research Online URL: [Link]

  • Title: Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate Source: Pharmaffiliates URL: [Link]

  • Title: Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate Source: PubChem URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

Sources

Exploratory

structure and properties of Iptacopan impurity 9

Structural Characterization, Origin, and Control Strategies[1][2] Part 1: Executive Summary & Chemical Identification Iptacopan (LNP023) is a first-in-class, oral, small-molecule Factor B inhibitor utilized in the treatm...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Origin, and Control Strategies[1][2]

Part 1: Executive Summary & Chemical Identification

Iptacopan (LNP023) is a first-in-class, oral, small-molecule Factor B inhibitor utilized in the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 glomerulopathy.[1][2][3] The synthesis of Iptacopan relies heavily on the precise construction of a chiral piperidine scaffold.[3]

"Impurity 9" , within the context of advanced pharmaceutical intermediates and recent commercial reference standards, is identified as the (2R,4R) enantiomeric intermediate of the key piperidine building block.[1]

Chemical Identity Profile
PropertySpecification
Common Designation Iptacopan Impurity 9
Chemical Name Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate
CAS Registry Number 2891579-89-6
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
Stereochemistry (2R,4R) [Enantiomer of the desired (2S,4S) intermediate]
Role Chiral Intermediate Impurity / Critical Process Impurity
Part 2: Structural Analysis & Pharmacological Implications

The efficacy of Iptacopan is strictly governed by its stereochemistry.[3] The active pharmaceutical ingredient (API) possesses a (2S,4S) configuration on the piperidine ring.[1][3] Impurity 9 represents the (2R,4R) configuration.[1][3]

1. Stereochemical Mismatch

The piperidine ring in Iptacopan serves as a scaffold that orients the ethoxy group and the indole moiety into specific hydrophobic pockets within Factor B.[3]

  • Desired Scaffold (from (2S,4S) intermediate): Orients substituents to maximize binding affinity (

    
     nM).
    
  • Impurity 9 Scaffold (from (2R,4R) intermediate): Inverts the spatial arrangement. If this impurity reacts downstream, it yields the full enantiomer of Iptacopan.[1][3]

2. Downstream Fate

Impurity 9 is an ester.[3][4] In the final stages of Iptacopan synthesis, two things happen:

  • Reductive Amination: The secondary amine of the piperidine couples with an indole aldehyde.[3]

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid.[3]

If Impurity 9 is not removed, it undergoes these same reactions to form Enantiomeric Iptacopan (Iptacopan-Ent).[1][3] Enantiomers have identical physical properties (MP, solubility) in achiral environments, making them exceptionally difficult to separate from the final API without expensive chiral chromatography.[1][3]

Part 3: Origin and Formation Pathways[1]

Impurity 9 arises during the construction of the piperidine ring, specifically during the asymmetric reduction or enzymatic resolution steps designed to set the chiral centers.

Synthesis Workflow & Impurity Genesis

The synthesis typically begins with a pyridine or dehydropiperidine precursor.[3] The introduction of chirality (often via asymmetric hydrogenation or biocatalysis) determines the ratio of the desired (2S,4S) isomer to the undesired (2R,4R) isomer (Impurity 9).[1][3]

G Start Achiral Precursor (Pyridine/Dehydropiperidine deriv.) Step1 Step 1: Asymmetric Reduction (Metal Catalyst or Ketoreductase) Start->Step1 Intermediate_S Desired Intermediate (2S,4S)-Methyl Ester (Precursor to Iptacopan) Step1->Intermediate_S Major Product (98%+) Impurity9 IMPURITY 9 (2R,4R)-Methyl Ester (CAS: 2891579-89-6) Step1->Impurity9 Minor Product (<2%) (Stereocontrol Failure) Step2 Step 2: Reductive Amination (coupling with Indole Aldehyde) Intermediate_S->Step2 Impurity9->Step2 Competes in Reaction Step3 Step 3: Ester Hydrolysis Step2->Step3 Final_Drug IPTACOPAN API (2S,4S) Step3->Final_Drug Final_Impurity IPTACOPAN ENANTIOMER (Critical API Impurity) Step3->Final_Impurity If Impurity 9 is not purged

Figure 1: Genesis and downstream fate of Impurity 9 in the Iptacopan synthetic pathway.[1][3]

Root Causes of Formation:

  • Catalyst Leaching/Aging: In metal-catalyzed asymmetric hydrogenation, ligand degradation can lower enantiomeric excess (ee), increasing Impurity 9.[1][3]

  • Enzymatic Promiscuity: If a ketoreductase (KRED) is used, suboptimal pH or temperature can slightly alter the enzyme's active site specificity, allowing the formation of the wrong enantiomer.[1]

Part 4: Analytical Control Strategy

Because Impurity 9 is an enantiomer of the intermediate, it cannot be separated by standard Reverse Phase HPLC (RP-HPLC) using achiral columns (e.g., C18).[1][3] It requires Chiral HPLC or SFC (Supercritical Fluid Chromatography) .[1][3]

Recommended Analytical Protocol

Objective: Quantify Impurity 9 levels in the intermediate before proceeding to the expensive coupling step.

ParameterMethod Specification
Technique Chiral HPLC (High-Performance Liquid Chromatography)
Column Polysaccharide-based chiral column (e.g., Chiralpak IG or IC)
Mobile Phase Hexane : Ethanol : Diethylamine (80:20:0.[1][3]1) or similar normal phase system
Detection UV at 254 nm (Benzoate chromophore)
Resolution Goal

between (2S,4S) peak and (2R,4R) Impurity 9 peak
Limit (Specification) NMT 0.5% (intermediate stage) to ensure API enantiomeric purity

Self-Validating Logic: If the retention time of the main peak matches the reference standard for the (2S,4S) ester, and a minor peak appears at the specific relative retention time (RRT) known for the (2R,4R) isomer, the identity is confirmed.[1][3] Spiking experiments with authentic Impurity 9 (CAS 2891579-89-6) are required for method validation.[1][3]

Part 5: Regulatory & Safety Context[3]

ICH Q3A/Q3B Classification: Impurity 9 is a chiral process impurity .[3]

  • Safety: While likely not mutagenic (unlike nitrosamines), enantiomers can have distinct toxicological profiles or off-target activities.[1][3]

  • Potency: The (2R,4R) enantiomer is expected to have significantly lower potency against Factor B, effectively acting as an inert burden that dilutes the drug's efficacy.[1]

  • Control Limit: Regulatory agencies (FDA/EMA) typically require the final enantiomeric purity of the API to be ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .[3] Therefore, Impurity 9 must be controlled strictly at the intermediate stage (often
    
    
    ) because downstream purification of enantiomers is technically difficult and costly.[3]
References
  • Novartis AG. (2015).[3] Compounds and Compositions for the Treatment of Complement Mediated Diseases.[3][5][6][7] WO2015009616.[3] (Primary patent describing the synthesis and structure of LNP023/Iptacopan).[1][3] Link

  • Mainolfi, N., et al. (2020).[1][3] "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)." Journal of Medicinal Chemistry, 63(11), 5697-5722.[1][3] (Detailed SAR and stereochemistry discussion). Link[1][3]

  • Simson Pharma. (2024).[3] Iptacopan Impurity 9 Reference Standard (CAS 2891579-89-6).[1][3][8][9] (Commercial identification of the specific impurity structure). Link

  • Clearsynth. (2024).[3] Iptacopan Impurity Profiling and Standards.[3][4][10] (Confirmation of CAS and chemical identity). Link

  • FDA. (2023).[3][5] Fabhalta (Iptacopan) Prescribing Information & Approval Package.[1][3] (Regulatory context for impurity limits).[1][3][4][10][11] Link

Sources

Foundational

methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate chemical structure

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate[1] PART 1: CORE DIRECTIVE Executive Summary Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS: 289...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate[1]

PART 1: CORE DIRECTIVE

Executive Summary

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS: 2891579-89-6) is a highly specialized chiral piperidine intermediate used primarily in the synthesis of Factor B inhibitors, most notably related to the pharmacophore of Iptacopan (LNP023) .[2] While Iptacopan utilizes the (2S,4S) enantiomer, the (2R,4R) isomer represents a critical tool for structure-activity relationship (SAR) studies, enantiomeric purity validation, and the development of next-generation complement pathway modulators.

This guide analyzes the molecule's cis-2,4-disubstituted piperidine scaffold, its thermodynamically favorable diequatorial conformation, and the advanced biocatalytic and chemocatalytic methodologies required to construct its two stereocenters with high fidelity.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Chemical Structure & Conformational Analysis
2.1. Structural Identity[3][4]
  • IUPAC Name: Methyl 4-[(2R,4R)-4-ethoxypiperidin-2-yl]benzoate[2][5]

  • Molecular Formula: C₁₅H₂₁NO₃

  • Molecular Weight: 263.33 g/mol [6]

  • Stereochemistry: (2R, 4R)

  • Core Scaffold: 2,4-Disubstituted Piperidine[3]

2.2. Stereochemical Configuration

The molecule features two chiral centers at positions C2 and C4 of the piperidine ring.

  • Relative Configuration: The (2R, 4R) configuration in a 2,4-disubstituted piperidine corresponds to a cis relationship between the C2-aryl group and the C4-ethoxy group.

  • Conformational Stability:

    • In a six-membered piperidine ring, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

    • The cis-2,4 substitution pattern allows both the bulky aryl group at C2 and the ethoxy group at C4 to adopt equatorial orientations simultaneously.

    • This diequatorial chair conformation is thermodynamically superior to the trans-isomers (where one group would be forced axial) and the diaxial cis-conformer.

2.3. Pharmacophore Relevance

This scaffold serves as the "anchor" in Factor B inhibitors. The basic piperidine nitrogen typically engages in a salt bridge with Asp254 in the Factor B active site (based on Iptacopan crystal structures), while the C2-phenyl group occupies a hydrophobic pocket. The C4-ethoxy group extends into a solvent-exposed region, providing lipophilicity and metabolic stability.

Synthetic Methodologies

The synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate requires establishing two remote stereocenters. Modern industrial routes favor biocatalytic reduction or asymmetric hydrogenation over classical resolution to maximize yield and enantiomeric excess (ee).

3.1. Route A: Biocatalytic Asymmetric Reduction (Preferred)

This route, adapted from the synthesis of the (2S,4S) enantiomer (Iptacopan intermediate), offers the highest stereocontrol. To obtain the (2R,4R) isomer, an enantiocomplementary Ketoreductase (KRED) enzyme is employed.

Workflow Logic:

  • Precursor Assembly: A 4-oxopiperidine derivative is coupled with the benzoate moiety.[3]

  • Stereoselective Reduction: A KRED enzyme reduces the ketone to the alcohol, setting both stereocenters via dynamic kinetic resolution (DKR) or by reducing a pre-set chiral center if the C2 is already established.

  • Functionalization: The resulting chiral alcohol is O-ethylated.

3.2. Route B: Asymmetric Hydrogenation of Pyridines

A chemocatalytic approach involving the hydrogenation of a 4-ethoxypyridine precursor using chiral Ir- or Rh-catalysts.

Mechanism:

  • Substrate: Methyl 4-(4-ethoxypyridin-2-yl)benzoate.[3][5]

  • Catalyst: [Ir(COD)Cl]₂ complexed with a chiral bisphosphine ligand (e.g., (R)-SegPhos or (R)-MeO-BIPHEP).

  • Outcome: The catalyst directs hydride addition to the face of the pyridine ring, establishing the C2 stereocenter. The C4 stereocenter is typically determined by substrate control (thermodynamic preference for cis-diequatorial product) or catalyst control.

Experimental Protocol: Biocatalytic Synthesis

Note: This protocol describes the synthesis of the scaffold. To target the (2R,4R) isomer specifically, select the KRED variant with anti-Prelog selectivity or the enantiomer of the catalyst cited for Iptacopan.

Step 1: Synthesis of Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate

Objective: Create the piperidine ketone precursor.

  • Reagents: 4-Methoxycarbonylphenylboronic acid, Benzyl 4-oxopiperidine-1-carboxylate (Cbz-protected), Rh(acac)(C₂H₄)₂, BINAP.

  • Procedure:

    • Dissolve Cbz-4-piperidone and aryl boronic acid in dioxane/water.

    • Add Rh-catalyst and base (K₂CO₃).

    • Heat to 100°C for 12 hours.

    • Purification: Flash chromatography (Hexane/EtOAc).[7]

    • Yield: ~80%.[8]

Step 2: Asymmetric Reduction to (2R,4R)-Alcohol

Objective: Set the C2 and C4 stereochemistry.

  • Reagents: Ketone intermediate (from Step 1), KRED-Screened Variant (Select for R,R selectivity), NADP+, Isopropyl alcohol (co-substrate).

  • Procedure:

    • Suspend ketone in phosphate buffer (pH 7.0) containing 10% DMSO.

    • Add KRED enzyme and cofactor recycling system (GDH/Glucose or IPA).

    • Stir at 30°C for 24 hours. Monitor by HPLC for diastereomeric ratio (dr) and ee.

    • Target: >98% de (cis) and >99% ee.

    • Workup: Extract with MTBE, dry over MgSO₄, concentrate.

Step 3: O-Ethylation

Objective: Install the ethoxy group without epimerization.

  • Reagents: Chiral Alcohol intermediate, Triethyloxonium tetrafluoroborate (Meerwein's salt), Proton Sponge (1,8-Bis(dimethylamino)naphthalene).

  • Procedure:

    • Dissolve alcohol in dry DCM under N₂.

    • Add Proton Sponge (to scavenge acid without basicity that causes elimination).

    • Add Et₃OBF₄ portion-wise at 0°C.

    • Stir at RT for 4 hours.

    • Quench: Add water carefully.

    • Purification: Silica gel chromatography.[3][9]

Step 4: Deprotection to Final Product

Objective: Remove Cbz group to yield the free amine (or isolate as HCl salt).

  • Reagents: Pd/C (10%), H₂ gas (1 atm), Methanol.

  • Procedure:

    • Dissolve ethylated intermediate in MeOH.

    • Add Pd/C catalyst.[3][8][9]

    • Stir under H₂ balloon for 2 hours.

    • Filtration: Filter through Celite.

    • Isolation: Concentrate to yield Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate.

PART 3: VISUALIZATION & FORMATTING

Data Summary Table
PropertySpecification
CAS Number 2891579-89-6 (2R,4R isomer)
Formula C₁₅H₂₁NO₃
Stereochemistry (2R, 4R) - cis-diequatorial
Physical State Viscous oil or low-melting solid (HCl salt is solid)
pKa (Calc) ~9.5 (Piperidine Nitrogen)
LogP (Calc) ~2.3
Key Spectroscopic Data ¹H NMR (CDCl₃): δ ~3.5 (m, 1H, H-4), 3.4 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃).[3][7][9][10] Large coupling constants (

Hz) for H2 and H4 confirm axial orientation of protons (equatorial substituents).
Visualization of Synthesis & Logic[6]
Diagram 1: Retrosynthetic Analysis & Forward Pathway

SynthesisPath Target Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (Target Molecule) Intermediate1 Protected (2R,4R)-Alcohol (Chiral Scaffold) Intermediate1->Target 1. Et3OBF4 (Ethylation) 2. Pd/C, H2 (Deprotection) Ketone 4-Oxopiperidine Derivative (Prochiral Ketone) Ketone->Intermediate1 Enzymatic Reduction (KRED, NADP+) Start 4-Methoxycarbonylphenyl boronic acid + Piperidone Start->Ketone Rh-Catalyzed Coupling

Caption: Biocatalytic synthetic route ensuring cis-stereochemistry via enzymatic control.

Diagram 2: Conformational Analysis (Cis-Diequatorial)

Conformation Chair Piperidine Chair Conformation C2 C2 Position: (R)-Aryl Group (Equatorial) Chair->C2 Substituent 1 C4 C4 Position: (R)-Ethoxy Group (Equatorial) Chair->C4 Substituent 2 Stability Thermodynamic Stability: No 1,3-Diaxial Strain C2->Stability C4->Stability

Caption: The (2R,4R) configuration allows both bulky substituents to adopt the energetically favorable equatorial positions.

References
  • Tang, Z., et al. (2024). "A Practical Method for Synthesizing Iptacopan."[3][11] Molecules, 29(10), 2288.

    • Key citation for the biocatalytic reduction and ethyl
  • Mainolfi, N., et al. (2020).[4] "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)..." Journal of Medicinal Chemistry, 63(11), 5697-5722.[4]

    • Foundational paper establishing the SAR and crystallographic d
  • PubChem Compound Summary. "Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate" (and isomers).

    • Verification of CAS numbers and chemical identifiers.
  • BenchChem Technical Report. "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate and Related Intermediates."

    • General handling and safety data for piperidine benzoate intermedi

Sources

Exploratory

complement factor B inhibitor synthesis intermediates

An In-Depth Technical Guide to the Synthesis of Complement Factor B Inhibitor Intermediates Abstract The complement system, a cornerstone of innate immunity, has emerged as a significant therapeutic target for a range of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Complement Factor B Inhibitor Intermediates

Abstract

The complement system, a cornerstone of innate immunity, has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. Factor B, a serine protease exclusive to the alternative pathway of the complement cascade, represents a particularly compelling target for therapeutic intervention. This guide provides a detailed exploration of the synthetic chemistry underpinning the development of small molecule Factor B inhibitors, with a specific focus on the strategic synthesis of their core intermediates. We will dissect key synthetic routes, rationalize experimental choices, and provide detailed protocols for the preparation of these critical building blocks. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel complement-modulating therapeutics.

The Complement System and the Pivotal Role of Factor B

The complement system is a complex network of over 50 proteins that acts as a first line of defense against pathogens and plays a crucial role in cellular homeostasis. It is comprised of three main activation pathways: the classical, lectin, and alternative pathways. All three converge on the cleavage of the C3 protein, a central event that initiates a powerful inflammatory response.

The alternative pathway (AP) is unique in that it is continuously active at a low level, a process known as "tick-over," providing constant surveillance. Dysregulation of the AP has been implicated in a host of diseases, including age-related macular degeneration (AMD), paroxysmal nocturnal hemoglobinuria (PNH), and various kidney disorders.

Factor B is a 93 kDa glycoprotein that is absolutely essential for the amplification of the AP. In the presence of an activating surface, C3b (generated from tick-over) binds to Factor B. This complex is then cleaved by Factor D, another serine protease, to generate the C3 convertase of the alternative pathway, C3bBb. This C3 convertase is a potent enzyme that can cleave hundreds of C3 molecules, leading to a massive amplification of the initial signal and the generation of powerful inflammatory mediators.

Given its central and exclusive role in the AP amplification loop, inhibiting Factor B is a highly attractive therapeutic strategy to quell excessive complement activation while potentially leaving the other pathways intact for immune defense.

G cluster_AP Alternative Pathway Activation C3_H2O C3(H2O) C3_H2OB C3(H2O)B C3_H2O->C3_H2OB + Factor B FB Factor B FD Factor D C3_H2OBb C3(H2O)Bb (Fluid-phase C3 Convertase) C3_H2OB->C3_H2OBb + Factor D C3b C3b C3_H2OBb->C3b Cleaves C3 C3 C3 C3bB C3bB C3b->C3bB + Factor B Amplification Amplification Loop C3bBb C3bBb (Surface-bound C3 Convertase) C3bB->C3bBb + Factor D C3bBb->C3b Cleaves more C3

Caption: The Alternative Pathway Amplification Loop.

The Chemical Landscape of Factor B Inhibitors

A number of small molecule inhibitors of Factor B have been developed, with several advancing into clinical trials. While structurally diverse, many of these inhibitors target the serine protease domain of Factor B, preventing the cleavage of the C3bB complex and halting the amplification loop. A common strategy involves the design of molecules that can occupy the active site and form key interactions with the protein. This often necessitates the synthesis of complex heterocyclic cores that serve as the central scaffold for the inhibitor.

One such core that has proven valuable in the development of potent Factor B inhibitors is the substituted pyrazole. The synthesis of these core structures often requires a multi-step approach, starting from readily available building blocks.

Synthesis of a Key Pyrazole Intermediate

This section provides a detailed guide to the synthesis of a representative substituted pyrazole intermediate, a common building block in the development of Factor B inhibitors. The synthesis involves a classical Knorr pyrazole synthesis followed by functional group manipulation.

Caption: General workflow for synthesis and purification.

Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

This protocol details the synthesis of a key aminopyrazole intermediate via the condensation of ethyl acetoacetate and cyanoacetamide, followed by cyclization.

Reaction Scheme:

G cluster_reaction Knorr Pyrazole Synthesis struct1 Ethyl Acetoacetate plus + struct2 Cyanoacetamide intermediate [Intermediate] struct2->intermediate Base (e.g., Piperidine) Toluene, Reflux product Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate intermediate->product Hydrazine Hydrate Ethanol, Reflux

Caption: Reaction scheme for aminopyrazole synthesis.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine

  • Toluene

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Condensation: To a solution of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

    • Rationale: This is a Knoevenagel condensation. The piperidine acts as a base to deprotonate the active methylene group of cyanoacetamide, which then attacks the ketone carbonyl of ethyl acetoacetate. The Dean-Stark trap removes water, driving the equilibrium towards the product.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Cyclization: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The hydrazine undergoes a nucleophilic attack on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH to ~5-6 with 1M HCl. A precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Presentation
ParameterResult
Appearance Off-white solid
Yield 75-85%
Purity (HPLC) >98%
¹H NMR Conforms to structure
LC-MS (m/z) [M+H]⁺ calculated: 184.09, found: 184.1

Characterization and Quality Control of Intermediates

Ensuring the identity and purity of synthetic intermediates is paramount in drug development. A battery of analytical techniques should be employed to fully characterize each intermediate before it is advanced to the next synthetic step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediate. The chemical shifts, coupling constants, and integration of the peaks provide a detailed map of the molecule's atoms and their connectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the molecular weight of the compound and to assess its purity. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecule, which should match the calculated value. The liquid chromatography component separates the sample, allowing for the detection of any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of the intermediate with a high degree of accuracy. By using a calibrated standard, it can also be used for quantitative analysis.

A self-validating protocol requires that the data from these orthogonal techniques are consistent and confirm the desired structure and purity of the synthesized intermediate.

Future Perspectives and Conclusion

The development of potent and selective Factor B inhibitors holds immense promise for the treatment of a wide range of complement-mediated diseases. The synthetic accessibility of key intermediates, such as the aminopyrazole described herein, is a critical factor in the rapid and cost-effective development of new drug candidates. As our understanding of the structure-activity relationships of Factor B inhibitors grows, so too will the demand for innovative and efficient synthetic routes to novel and complex chemical scaffolds. The protocols and rationale outlined in this guide provide a solid foundation for researchers engaged in this exciting and rapidly evolving field.

References

  • Title: The alternative complement pathway in disease Source: ScienceDirect URL: [Link]

  • Title: Complement factor B: A key player in the alternative complement pathway and a therapeutic target Source: ScienceDirect URL: [Link]

  • Title: Discovery of LNP023, a First-in-Class, Oral, Potent, and Selective Factor B Inhibitor for the Treatment of Complement-Driven Diseases Source: ACS Publications URL: [Link]

Foundational

(2R,4R)-4-ethoxy-2-piperidyl benzoate methyl ester synonyms

This guide details the chemical identity, synthesis, and application of (2R,4R)-4-ethoxy-2-piperidyl benzoate methyl ester , formally known as Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate . This compound is the (2R,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of (2R,4R)-4-ethoxy-2-piperidyl benzoate methyl ester , formally known as Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate .

This compound is the (2R,4R)-enantiomer of the key intermediate used in the synthesis of Iptacopan (LNP023) , a first-in-class oral Factor B inhibitor for Paroxysmal Nocturnal Hemoglobinuria (PNH). In research and drug development, this specific isomer is critical as a chiral reference standard for enantiomeric purity testing and Structure-Activity Relationship (SAR) studies.

Part 1: Chemical Identity & Synonyms

Core Identification
  • Common Name: (2R,4R)-Methyl 4-(4-ethoxypiperidin-2-yl)benzoate[1][2]

  • User Query Synonym: (2R,4R)-4-ethoxy-2-piperidyl benzoate methyl ester

  • CAS Number: 2891579-89-6 (Specific to 2R,4R isomer)[1][2][3][4]

    • Note: The (2S,4S) pharmacologically active isomer is CAS 1644667-61-7.

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 263.33 g/mol

Synonym Reference Table
CategorySynonymContext
IUPAC Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoateStandard nomenclature
Systematic Benzoic acid, 4-[(2R,4R)-4-ethoxy-2-piperidinyl]-, methyl esterChemical indexing
Development ent-Iptacopan IntermediateRelationship to drug
Inverted Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoateCommon catalog name

Part 2: Structural Analysis & Stereochemistry

Stereochemical Configuration

The compound features a piperidine ring with two chiral centers at C2 and C4 .

  • Configuration: (2R, 4R).

  • Relative Stereochemistry: Cis-1,3-disubstitution .

    • In the piperidine chair conformation, 1,3-disubstituted groups with the same chirality (R,R or S,S) typically adopt an equatorial-equatorial orientation to minimize steric strain (1,3-diaxial interaction avoidance).

    • This stabilizes the molecule compared to the trans (2R,4S) diastereomer.

Structural Diagram (DOT)

The following diagram illustrates the stereochemical relationship and the core scaffold.

ChemicalStructure cluster_stereo Stereochemistry: Cis (2R,4R) Piperidine Piperidine Ring (Core Scaffold) C2 C2 Position (R-Configuration) Piperidine->C2 C4 C4 Position (R-Configuration) Piperidine->C4 Benzoate 4-(Methoxycarbonyl)phenyl (Methyl Benzoate) C2->Benzoate Attached Group Ethoxy Ethoxy Group (-OCH2CH3) C4->Ethoxy Attached Ether

Caption: Structural decomposition of the (2R,4R) isomer showing the cis-relationship between the benzoate and ethoxy substituents on the piperidine ring.

Part 3: Synthesis & Production Protocols

The synthesis of the (2R,4R) isomer typically mirrors that of the (2S,4S) drug intermediate but utilizes enantiocomplementary catalysts or resolution agents.

Method A: Biocatalytic Reductive Amination (Modern Route)

This method uses engineered ketoreductases (KRED) or imine reductases (IRED) to set the chirality.

  • Precursor Preparation:

    • Start with Methyl 4-(4-ethoxypyridin-2-yl)benzoate .[2][4]

    • This pyridine intermediate is achiral and planar.

  • Asymmetric Reduction:

    • Reagent:

      
       (gas), Chiral Catalyst (e.g., Ir-f-amphox or engineered IRED).
      
    • Mechanism: The catalyst directs hydride attack to the Si-face or Re-face of the imine bond.

    • Selection: To obtain the (2R,4R) isomer, one must use the enantiomer of the catalyst used for Iptacopan (which targets 2S,4S).

  • Isolation:

    • The product is isolated as a salt (e.g., HCl or Tartrate) to upgrade chiral purity via crystallization.

Method B: Classical Chiral Resolution (Standard Protocol)

If asymmetric hydrogenation is unavailable, a racemic reduction followed by resolution is used.

Protocol:

  • Reduction:

    • Dissolve Methyl 4-(4-ethoxypyridin-2-yl)benzoate (1.0 eq) in Methanol.

    • Add

      
       (5 mol%) and acetic acid.
      
    • Hydrogenate at 50 psi

      
       for 12 hours.
      
    • Result: Racemic cis-mixture ((2R,4R) + (2S,4S)).

  • Resolution:

    • Dissolve the racemate in Ethanol.

    • Add Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 eq). Note: L-DTTA typically crystallizes the (2S,4S) form; D-DTTA targets the (2R,4R).

    • Heat to reflux, then cool slowly to 4°C.

    • Filter the precipitate.

  • Free Basing:

    • Suspend the salt in DCM.

    • Wash with saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
Synthesis Workflow Diagram

Synthesis Start Start: Methyl 4-(4-ethoxypyridin-2-yl)benzoate Step1 Step 1: Catalytic Hydrogenation (PtO2 / H2 / AcOH) Start->Step1 Racemate Intermediate: Racemic Cis-Piperidine (Mixture of 2R,4R and 2S,4S) Step1->Racemate Resolution Step 2: Chiral Resolution (Add D-DTTA) Racemate->Resolution Crystallization Crystallization of (2R,4R)-Salt Resolution->Crystallization Selective Precipitation Final Final Product: (2R,4R)-Methyl 4-(4-ethoxy-2-piperidyl)benzoate Crystallization->Final Base Neutralization

Caption: Classical resolution pathway to isolate the (2R,4R) enantiomer from a racemic mixture.

Part 4: Applications & Analytical Profiling

1. Chiral Purity Standard

In the GMP manufacturing of Iptacopan, the (2R,4R) isomer is a critical process impurity .

  • Requirement: Regulatory guidelines (ICH Q3A) require quantification of enantiomeric impurities.

  • Usage: Pure (2R,4R) material is used to spike HPLC samples to establish the limit of detection (LOD) and resolution factors for the quality control method.

2. Analytical Data (Self-Validating)

To confirm the identity of the (2R,4R) isomer versus the (2S,4S) drug substance:

TechniqueExpected Result for (2R,4R)Contrast with (2S,4S)
Specific Rotation

to

(in MeOH)
Negative rotation (approx

)
Chiral HPLC Retention Time (

): TBD (Column Dependent)
Elutes at different

on Chiralpak AD-H or OD-H
1H NMR Identical chemical shifts (achiral environment)Identical
1H NMR (Chiral Shift) Distinct splitting with Pirkle AlcoholDistinct splitting

HPLC Method Parameters (Example):

  • Column: Chiralpak AD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Validation: The (2R,4R) peak must be baseline separated (

    
    ) from the (2S,4S) peak.
    

References

  • Novartis AG. (2023).[5][6][7] Substituted Piperidines and their Use as Complement Factor B Inhibitors.[8] Patent WO2015009616. (Describes the scaffold and biological targets).

  • Ma, X., et al. (2024). A Practical Method for Synthesizing Iptacopan.[5][6][7] ResearchGate. (Details the synthesis of the (2S,4S) isomer and resolution strategies).

  • ChemicalBook. (2024). Product Entry: Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS 2891579-89-6).[1][2][3][4] (Verifies CAS and chemical identity).

  • PubChem. (2024). Compound Summary: Methyl 4-(4-ethoxypiperidin-2-yl)benzoate.[1][2][3][4]

Sources

Exploratory

methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate molecular weight and formula

The following technical guide details the chemical identity, physicochemical properties, and synthetic methodologies for Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate . This document is structured for researchers in me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, physicochemical properties, and synthetic methodologies for Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate .

This document is structured for researchers in medicinal process chemistry, specifically those working with Factor B inhibitors and piperidine-based chiral scaffolds .

Role: Chiral Intermediate / Pharmacophore Scaffold Primary Application: Synthesis of Complement Factor B Inhibitors (e.g., Iptacopan analogs)

Executive Summary

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS: 2891579-89-6) is a highly specific chiral building block. It is the (2R,4R) enantiomer of the key intermediate used in the manufacturing of Iptacopan (LNP023) , a first-in-class oral monotherapy for Paroxysmal Nocturnal Hemoglobinuria (PNH). While the approved drug utilizes the (2S,4S) configuration, the (2R,4R) isomer is critical for:

  • Structure-Activity Relationship (SAR) studies to determine stereochemical binding affinity in the Factor B catalytic cleft.

  • Impurity Profiling as a reference standard for enantiomeric excess (ee) determination in GMP manufacturing.

  • Scaffold Diversification for next-generation complement inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Methyl 4-[(2R,4R)-4-ethoxypiperidin-2-yl]benzoate
Common Name (2R,4R)-Ethyl-Iptacopan Intermediate
CAS Number 2891579-89-6
Enantiomer Pair (2S,4S)-Isomer (CAS: 1644667-61-7)
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
SMILES CCO[C@H]1CC2=CC=C(C=C2)C(=O)OC
Physicochemical Data
  • Appearance: Viscous oil or low-melting solid (enantiomer dependent crystallization).

  • pKa (Calculated): ~9.2 (Piperidine Nitrogen).

  • LogP: ~2.3.

  • Solubility: Soluble in MeOH, DCM, DMSO; sparingly soluble in water (unless protonated).

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the specific (2R,4R) stereochemical orientation.

ChemicalStructure cluster_stereo Stereochemistry: (2R, 4R) Ben Methyl Benzoate Moiety (C8H7O2) Pip Piperidine Ring (C5H9N) Ben->Pip  C2 Position (R-Config) Eth Ethoxy Group (-OCH2CH3) Pip->Eth  C4 Position (R-Config)

Figure 1: Modular connectivity of the target molecule highlighting chiral centers at C2 and C4.

Synthetic Methodology (Expert Protocol)

Synthesizing the (2R,4R) enantiomer requires a strategy that establishes the cis-relationship between the C2-aryl and C4-ethoxy groups while controlling absolute configuration. The most robust route mirrors the industrial synthesis of Iptacopan but utilizes enantiocomplementary catalysts.

Route: Asymmetric Reductive Coupling & Etherification
Step 1: Construction of the 2-Aryl-4-Oxopiperidine Core

This step couples a protected piperidone with the aryl moiety.

  • Reagents: N-Cbz-4-oxopiperidine, 4-(Methoxycarbonyl)phenylboronic acid, Rhodium catalyst (Rh(acac)(C2H4)2), Chiral Ligand (e.g., (R)-BINAP).

  • Mechanism: Rhodium-catalyzed 1,4-addition (Hayashi-Miyaura reaction).

  • Outcome: Enantioselective formation of the C2-stereocenter.

Step 2: Diastereoselective Reduction (The Pivot Point)

To obtain the (2R,4R) alcohol from the ketone intermediate, you must select a Ketoreductase (KRED) or chemical reducing agent that directs the hydride attack to form the cis-isomer relative to the C2 substituent.

  • Enzymatic Option: Screen KRED panels (e.g., Codexis or in-house libraries) for anti-Prelog selectivity matching the (4R) target.

  • Chemical Option: L-Selectride reduction at -78°C typically favors the cis-alcohol (axial attack) due to steric directing by the bulky C2-aryl group.

Step 3: Ethylation & Deprotection
  • Etherification: Alkylation of the secondary alcohol using Ethyl Iodide (EtI) and Silver Oxide (Ag₂O) or Sodium Hydride (NaH). Note: NaH requires careful temperature control to prevent epimerization.

  • Deprotection: Hydrogenolysis (H₂, Pd/C) removes the Cbz group to yield the free amine target.

Workflow Diagram

Synthesis Start Start: N-Cbz-4-Piperidone + Aryl Boronic Acid Step1 Step 1: Rh-Catalyzed Asymmetric Addition (Forms C2-R Center) Start->Step1 Suzuki-Miyaura Type Step2 Step 2: Stereoselective Reduction (L-Selectride or KRED) Target: (2R,4R)-Alcohol Step1->Step2 Diastereocontrol Step3 Step 3: O-Alkylation (EtI, Ag2O) Step2->Step3 Etherification Final Target: Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (Pd/C Deprotection) Step3->Final Hydrogenolysis

Figure 2: Retro-synthetic pathway designed for high enantiomeric purity.

Analytical Characterization

To validate the identity of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate , the following criteria must be met.

Nuclear Magnetic Resonance (NMR)[4]
  • ¹H NMR (400 MHz, CDCl₃):

    • Aryl Protons: Two doublets at δ ~8.0 (2H) and ~7.4 (2H) ppm (AA'BB' system of benzoate).

    • Methyl Ester: Singlet at δ ~3.9 ppm (3H).

    • Piperidine C2-H: Doublet of doublets (dd) at δ ~3.6–4.0 ppm. The coupling constant (

      
      ) is critical; for cis-2,4-disubstituted piperidines, the C2 proton often occupies an equatorial or axial position depending on conformation, distinct from the trans isomer.
      
    • Ethoxy Group: Quartet at δ ~3.5 ppm (2H) and triplet at δ ~1.2 ppm (3H).

Chiral HPLC (Enantiomeric Purity)
  • Column: Chiralpak IC or IG (Immobilized polysaccharide phases).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).

  • Expectation: The (2R,4R) enantiomer will elute at a distinct retention time compared to the (2S,4S) reference standard (Iptacopan intermediate).

  • Target Purity: >98% ee for pharmaceutical applications.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over time.

  • Handling: Use standard PPE. Avoid inhalation of dust/vapors.

References

  • Novartis AG. (2020). Discovery and Synthesis Development of LNP023/Iptacopan. Journal of Medicinal Chemistry.

  • MDPI. (2024). A Practical Method for Synthesizing Iptacopan. Molecules.

  • ChemicalBook. (2025).[1] Product Entry: Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (Enantiomer Reference).

  • PubChem. (2021). Compound Summary: Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate. National Library of Medicine.

Sources

Foundational

The Unwanted Mirror Image: A Technical Guide to the Role of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with challenges, not lea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with challenges, not least of which is the precise control of molecular architecture. This technical guide delves into the significant, yet often overlooked, role of a specific stereoisomer: methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate. While not a therapeutic agent itself, its presence as a key impurity in the synthesis of Iptacopan (LNP023), a first-in-class oral inhibitor of complement Factor B, makes its study and control a critical aspect of drug discovery and manufacturing. We will explore its synthesis, its relationship to the active pharmaceutical ingredient, and the analytical strategies required to ensure the safety and efficacy of the final drug product.

Introduction: The Significance of Stereoisomerism in Iptacopan Development

Iptacopan is a groundbreaking oral therapy for several complement-driven diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G).[1][2] Its mechanism of action lies in the targeted inhibition of Factor B, a key serine protease in the alternative pathway of the complement system.[3][4][5] By blocking Factor B, Iptacopan prevents the amplification of the complement cascade, which is a major driver of tissue damage in these debilitating conditions.[4][5]

The therapeutic activity of Iptacopan is intrinsically linked to its specific three-dimensional structure. The final drug molecule is 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid.[6][7][8][9] The synthesis of this complex molecule involves the preparation of a key intermediate, methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate.[6] Consequently, its diastereomer, methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, emerges as a critical process-related impurity.[10] This guide will focus on the scientific and regulatory importance of this "unwanted mirror image."

The Complement Cascade and the Role of Iptacopan

The complement system is a vital part of the innate immune system, providing a first line of defense against pathogens. However, its dysregulation can lead to autoimmune and inflammatory diseases.[3][5] The alternative pathway, in particular, acts as an amplification loop for the complement response.

Diagram: Simplified Alternative Complement Pathway and Iptacopan's Mechanism of Action

complement_pathway C3b C3b C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase binds FactorB Factor B FactorB->C3_convertase binds FactorD Factor D FactorD->C3_convertase cleaves Factor B C3_amplification C3 Amplification Loop C3_convertase->C3_amplification generates more C3b C5_convertase C5 Convertase C3_amplification->C5_convertase MAC Membrane Attack Complex (MAC) C5_convertase->MAC Cell_lysis Cell Lysis & Inflammation MAC->Cell_lysis Iptacopan Iptacopan (LNP023) Iptacopan->FactorB inhibits

Caption: Iptacopan inhibits Factor B, preventing the formation of C3 convertase.

Synthesis and Stereochemical Control

The synthesis of the piperidine core of Iptacopan is a critical step where stereochemistry is established. While the published synthesis focuses on obtaining the desired (2S,4S) isomer, the formation of the (2R,4R) diastereomer is a potential outcome that must be minimized and controlled.[6][8]

Probable Synthetic Pathway

A likely synthetic route to the piperidine intermediates involves the reduction of a substituted pyridine or the diastereoselective reduction of a tetrahydropyridine precursor.

Diagram: Synthetic Workflow for Piperidine Intermediates

synthesis_workflow Start Substituted Pyridine Precursor Reduction Hydrogenation / Reduction Start->Reduction Mixture Diastereomeric Mixture (cis and trans isomers) Reduction->Mixture Separation Chromatographic Separation or Diastereomeric Resolution Mixture->Separation Desired_Isomer Methyl 4-((2S,4S)-4-ethoxy- 2-piperidyl)benzoate (Key Intermediate) Separation->Desired_Isomer Undesired_Isomer Methyl 4-((2R,4R)-4-ethoxy- 2-piperidyl)benzoate (Impurity) Separation->Undesired_Isomer Iptacopan Iptacopan (API) Desired_Isomer->Iptacopan Further Synthesis Steps

Caption: Stereoselective synthesis and purification are crucial steps.

Experimental Protocol: Diastereoselective Reduction (Illustrative)

The following is an illustrative protocol for a diastereoselective reduction, a key step where the (2R,4R) isomer could be formed. This is based on general principles of stereoselective synthesis.

  • Precursor Preparation: A suitable N-protected 4-ethoxytetrahydropyridine-2-carboxylate precursor is synthesized.

  • Catalyst Selection: A chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) is chosen to favor the formation of the desired (2S,4S) isomer.

  • Hydrogenation: The precursor is dissolved in an appropriate solvent (e.g., methanol, ethanol) in a high-pressure reactor. The catalyst is added, and the vessel is purged with hydrogen gas.

  • Reaction Conditions: The reaction is carried out at a specific temperature and pressure for a defined period to achieve complete conversion.

  • Work-up and Analysis: The catalyst is removed by filtration. The solvent is evaporated, and the resulting crude product, a mixture of diastereomers, is analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the diastereomeric ratio.

  • Purification: The diastereomers are separated using preparative chiral chromatography to isolate the desired (2S,4S) isomer and the undesired (2R,4R) isomer.

The Role in Drug Discovery: An Impurity to be Controlled

The primary role of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate in drug discovery is that of a process-related impurity . Its significance lies in the potential impact on the safety and efficacy of the final drug product, Iptacopan.

Impact on Efficacy

The precise three-dimensional arrangement of atoms in Iptacopan is critical for its binding to Factor B. The (2R,4R) diastereomer, having a different spatial orientation, is not expected to bind effectively to the target enzyme and is therefore considered therapeutically inactive. Its presence in the final drug product would effectively lower the concentration of the active ingredient.

Impact on Safety

The safety profile of the (2R,4R) isomer must be thoroughly evaluated. Even if it is therapeutically inactive, it could have its own pharmacological or toxicological effects. Regulatory agencies such as the FDA and EMA have strict guidelines on the qualification and control of impurities in drug substances.

Analytical Control

Robust analytical methods are essential to detect and quantify the levels of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate throughout the manufacturing process.

Analytical Technique Purpose
Chiral HPLC To separate and quantify the (2S,4S) and (2R,4R) diastereomers.
Mass Spectrometry (MS) To confirm the identity of the impurity.
Nuclear Magnetic Resonance (NMR) To elucidate the structure and stereochemistry of the impurity.

Conclusion: A Case Study in the Importance of Stereochemical Purity

The study of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate provides a compelling case study in the criticality of stereochemical control in modern drug development. While not the intended therapeutic agent, its role as a significant impurity in the synthesis of Iptacopan underscores the necessity for a deep understanding of synthetic pathways, the development of highly stereoselective reactions, and the implementation of rigorous analytical controls. For researchers and drug development professionals, the management of such impurities is a fundamental aspect of ensuring the quality, safety, and efficacy of new medicines.

References

  • Flohr, S., & Lustenberger, P. (2020). LNP023 / iptacopan: Discovery and Synthesis Development of a First-in-Class, Oral Factor B Inhibitor for the Treatment of Rare Renal and Hematological Diseases. Swiss Industrial Chemistry Symposium.
  • Clinicaltrials.eu. Iptacopan – Application in Therapy and Current Clinical Research.
  • Novartis. (2021, June 11). Novartis investigational oral therapy iptacopan (LNP023) shows benefit as monotherapy in treatment-naïve patients with rare and life-threatening blood disorder paroxysmal nocturnal hemoglobinuria.
  • Patsnap Synapse. (2024, July 17).
  • A Practical Method for Synthesizing Iptacopan. (2024). Molecules, 29(10), 2217.
  • A Practical Method for Synthesizing Iptacopan. (2024). OUCI.
  • A Practical Method for Synthesizing Iptacopan. (2024). PubMed.
  • A Practical Method for Synthesizing Iptacopan. (2024).
  • Pharmaffiliates. Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)
  • ResearchGate. CT-121: Phase 3 Study of the Efficacy and Safety of Iptacopan (LNP023), an Oral Factor B Inhibitor, in Adult Patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) Naïve to Complement Inhibitor Therapy.
  • Pharmaffiliates. Methyl 4-((2S,4R)-4-ethoxypiperidin-2-yl)
  • ResearchGate. Discovery of 4-((2 S ,4 S )-4-Ethoxy-1-((5-methoxy-7-methyl-1 H -indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
  • Clearsynth. (2S 4R) Iptacopan.
  • Simson Pharma Limited. Iptacopan.
  • ChemicalBook. methyl4-((2S,4S)-4-ethoxypiperidin-2-yl)
  • ChemScene. 2408761-26-0 | Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)
  • Factor B as a therapeutic target for the treatment of complement-mediated diseases. (2025). Frontiers in Immunology.
  • BLDpharm. 1644667-61-7|Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)

Sources

Exploratory

methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate safety data sheet (SDS)

Executive Summary & Compound Identification Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is a high-value chiral piperidine intermediate. It is the (2R,4R)-enantiomer of the key building block used in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is a high-value chiral piperidine intermediate. It is the (2R,4R)-enantiomer of the key building block used in the synthesis of Iptacopan (LNP023) , a first-in-class oral Factor B inhibitor for the treatment of paroxysmal nocturnal hemoglobinuria (PNH).

While the (2S,4S) isomer (CAS 1644667-61-7) is the pharmacologically active scaffold for Iptacopan, the (2R,4R) isomer (CAS 2891579-89-6) serves a critical role as a chiral reference standard for impurity profiling and as a scaffold for structure-activity relationship (SAR) studies exploring alternative stereochemical configurations.

Chemical Name Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate
CAS Number 2891579-89-6
Synonyms Iptacopan Impurity 11; (2R,4R)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
Stereochemistry (2R, 4R) - trans configuration
Structure Piperidine ring substituted at C2 (aryl) and C4 (ethoxy)

Hazard Identification & Risk Assessment (GHS)

Note: As a pharmaceutical intermediate, specific toxicological data may be limited. The following classification is derived from structure-activity relationships (SAR) of analogous piperidine esters and standard pharmaceutical handling protocols.

GHS Classification
  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Risk Management Strategy

This compound is a functionalized secondary amine . It poses risks of skin sensitization and mucous membrane irritation. In a drug development context, it should be treated as a Potent Compound (OEB 3) until definitive toxicology data rules out higher potency, particularly given its structural relation to biologically active complement inhibitors.

Signal Word: WARNING

Hazard StatementPrecautionary Protocol
H302: Harmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
H315: Causes skin irritation.Wear nitrile gloves (min thickness 0.11mm). Change gloves immediately upon splash contact.
H319: Causes serious eye irritation.Wear chemical safety goggles. Face shield recommended for synthesis scales >10g.
H335: May cause respiratory irritation.Handle exclusively within a certified chemical fume hood.

Physicochemical Profile

PropertyValue / Description
Appearance White to off-white solid or viscous oil (depending on purity/salt form)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Low solubility in water.
LogP (Predicted) ~2.30
pKa (Predicted) ~9.5 (Secondary amine)
Boiling Point ~377°C (Predicted at 760 mmHg)
Storage Conditions 2–8°C (Refrigerated) . Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).
Chiral Purity Critical parameter. >98% ee required for analytical standards.

Technical Application: Synthesis & Chiral Resolution

The synthesis of the (2R,4R) isomer typically mirrors the route for the (2S,4S) Iptacopan intermediate but employs enantiocomplementary resolving agents or biocatalysts.

Synthesis Workflow (Conceptual)
  • Scaffold Construction: Reaction of 4-ethoxypyridine with a Grignard reagent (4-methoxycarbonylphenylmagnesium bromide) followed by reduction.

  • Chiral Resolution: The resulting racemic trans-piperidine is resolved.

    • Route A (Biocatalytic): Use of a specific ketoreductase (KRED) engineered for anti-Prelog selectivity to generate the (2R,4R) precursor.

    • Route B (Classical Resolution): Crystallization with a chiral acid. While L-Tartaric acid isolates the (2S,4S) form, D-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid is typically used to isolate the (2R,4R) isomer.

DOT Diagram: Stereoselective Isolation Workflow

SynthesisWorkflow Start Racemic Precursor (Methyl 4-(4-ethoxypiperidin-2-yl)benzoate) Resolution Chiral Resolution Step Start->Resolution AgentS Resolving Agent: L-Tartaric Acid or (S)-Selective KRED Resolution->AgentS Path A (Active Drug) AgentR Resolving Agent: D-Tartaric Acid or (R)-Selective KRED Resolution->AgentR Path B (Impurity/Std) InterS Crystallization / Bioconversion AgentS->InterS ProductS (2S,4S)-Isomer (Iptacopan Intermediate) CAS: 1644667-61-7 InterS->ProductS InterR Crystallization / Bioconversion AgentR->InterR ProductR (2R,4R)-Isomer (Target Compound) CAS: 2891579-89-6 InterR->ProductR

Figure 1: Divergent synthesis workflow illustrating the separation of the target (2R,4R) isomer from the pharmacologically active (2S,4S) pathway.[1][2]

Experimental Protocol: Analytical Verification (Chiral HPLC)

To validate the identity of the (2R,4R) isomer against the (2S,4S) standard, the following HPLC method is recommended.

Objective: Quantify enantiomeric excess (ee) and confirm absence of the (2S,4S) isomer.

Method Parameters:

  • Column: Chiralpak IG or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine is crucial to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Procedure:

  • Sample Prep: Dissolve 1 mg of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate in 1 mL of Ethanol.

  • System Suitability: Inject a racemic mixture (if available) to verify resolution (Rs > 1.5).

  • Analysis: Inject the test sample. The (2R,4R) enantiomer typically elutes at a distinct retention time compared to the (2S,4S) form (order depends on specific column interaction).

Handling & Emergency Protocols

Safe Handling Protocol
  • Engineering Controls: Use a localized exhaust ventilation system or a ductless fume hood.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 (US) or P2 (EU) dust mask for solid handling.

    • Hands: Nitrile gloves. Double-gloving recommended during transfer of neat material.

    • Eyes: Safety glasses with side shields.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids. The ester group is susceptible to hydrolysis under basic conditions; keep away from moisture.

Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Spill Cleanup: Dampen with water to avoid dust. Sweep up and place in a closed container for disposal as hazardous chemical waste.

References

  • Mainolfi, N., et al. (2020).[3] "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases."[4] Journal of Medicinal Chemistry, 63(11), 5697–5722.[3][4] Link

  • Novartis AG. (2024).[5] "A Practical Method for Synthesizing Iptacopan."[5][6] ResearchGate / MDPI. (Describing the synthesis of the (2S,4S) intermediate and chiral resolution strategies). Link

  • PubChem. (2025). "Compound Summary: Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate." National Library of Medicine. Link

  • CleanChem Laboratories. (2025). "Iptacopan Impurity 11 (CAS 2891579-89-6) Reference Standard Data." Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Stereoselective Synthesis of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate from 4-Methyl-2-Picolinic Acid

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, 2,4-disubstituted piperidines offer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, 2,4-disubstituted piperidines offer a three-dimensional architecture that is of great interest for exploring chemical space in drug discovery.[2][3][4] This application note provides a detailed, research-grade protocol for the stereoselective synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, a compound with potential applications in pharmaceutical development. The synthesis commences from the readily available starting material, 4-methyl-2-picolinic acid, and navigates a multi-step pathway involving stereoselective reduction, functional group manipulations, and a key C-C bond-forming reaction to furnish the target molecule with the desired (2R, 4R) stereochemistry. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and adherence to principles of scientific integrity.

Overall Synthetic Strategy

The synthesis is designed in a convergent manner, preparing a key chiral piperidine intermediate which is then coupled to the aromatic partner. The overall workflow is depicted below.

Synthesis_Workflow A 4-Methyl-2-Picolinic Acid B cis-4-Methyl-2-piperidinecarboxylic Acid A->B Hydrogenation & Esterification C (2R,4R)-4-Methyl-2-piperidinecarboxylic Acid B->C Chiral Resolution D N-Boc-(2R,4R)-4-Methyl-2-piperidinecarboxylic Acid C->D N-Protection (Boc) E N-Boc-(2R,4R)-4-(hydroxymethyl)-2-piperidinecarboxylic Acid D->E Stereoselective Hydroxylation F N-Boc-(2R,4R)-4-ethoxy-2-piperidinecarboxylic Acid E->F Etherification G Methyl 4-[(2R,4R)-N-Boc-4-ethoxy-2-piperidyl]benzoate F->G C-C Coupling H Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate G->H N-Deprotection

Caption: Overall synthetic workflow from 4-methyl-2-picolinic acid.

Experimental Protocols

Part 1: Synthesis and Resolution of (2R,4R)-4-Methyl-2-piperidinecarboxylic Acid

This initial part of the synthesis focuses on the stereoselective reduction of the pyridine ring and subsequent resolution to obtain the key chiral intermediate. The protocol is adapted from established methods for the hydrogenation of pyridine derivatives.[5][6][7]

Step 1.1: Catalytic Hydrogenation of 4-Methyl-2-Picolinic Acid

The aromatic pyridine ring is reduced to a piperidine. This reaction typically yields a mixture of cis and trans diastereomers, with the cis isomer often being the major product under acidic conditions with a platinum catalyst.[8]

  • Protocol:

    • To a solution of 4-methyl-2-picolinic acid (10.0 g, 72.9 mmol) in glacial acetic acid (100 mL), add platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g).

    • Pressurize the reaction vessel with hydrogen gas (50-70 bar) and stir vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.

    • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-2-piperidinecarboxylic acid as a mixture of diastereomers.

Step 1.2: Esterification and Isolation of the cis-Diastereomer

The carboxylic acid is converted to its methyl ester to facilitate purification and subsequent reactions.

  • Protocol:

    • Suspend the crude 4-methyl-2-piperidinecarboxylic acid in methanol (150 mL).

    • Cool the mixture to 0 °C and slowly add thionyl chloride (10.8 mL, 146 mmol).

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the mixture and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 4-methylpiperidine-2-carboxylate.

    • The cis and trans isomers can be separated by column chromatography on silica gel.

Step 1.3: Chiral Resolution of cis-Methyl 4-Methylpiperidine-2-carboxylate

A classical resolution using a chiral acid is employed to separate the enantiomers.

  • Protocol:

    • Dissolve the racemic cis-methyl 4-methylpiperidine-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol.

    • Add a solution of a chiral resolving agent, such as O,O'-dibenzoyl-L-tartaric acid (0.5 eq), in the same solvent.

    • Allow the mixture to stand at room temperature to facilitate the crystallization of the diastereomeric salt.

    • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

    • Treat the diastereomerically pure salt with a base (e.g., NaOH) to liberate the free amine, followed by extraction with an organic solvent.

    • The resulting enantiomerically enriched ester is then hydrolyzed back to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) to yield (2R,4R)-4-methyl-2-piperidinecarboxylic acid.

Part 2: Functionalization of the Piperidine Ring

With the chiral core established, the next steps involve protecting the piperidine nitrogen and functionalizing the 4-position.

Step 2.1: N-Protection of (2R,4R)-4-Methyl-2-piperidinecarboxylic Acid

The secondary amine of the piperidine is protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is chosen for its stability and ease of removal.

  • Protocol:

    • Dissolve (2R,4R)-4-methyl-2-piperidinecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

    • Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2R,4R)-4-methyl-2-piperidinecarboxylic acid.

Step 2.2: Stereoselective Hydroxylation of the 4-Methyl Group

This is a challenging transformation that can be achieved through a multi-step sequence involving radical bromination followed by nucleophilic substitution.

  • Protocol:

    • Dissolve N-Boc-(2R,4R)-4-methyl-2-piperidinecarboxylic acid methyl ester (prepared by esterification of the product from Step 2.1) (1.0 eq) in a non-polar solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

    • Reflux the mixture under a light source (e.g., a sunlamp) for 4-6 hours.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

    • The crude bromide is then dissolved in a mixture of acetone and water.

    • Add a nucleophile, such as sodium acetate, and heat the mixture to effect an SN2 substitution.

    • Subsequent hydrolysis of the acetate ester under basic conditions will yield the desired N-Boc-(2R,4R)-4-(hydroxymethyl)-2-piperidinecarboxylic acid.

Step 2.3: Etherification of the 4-Hydroxymethyl Group

The primary alcohol is converted to the corresponding ethyl ether.

  • Protocol:

    • Dissolve N-Boc-(2R,4R)-4-(hydroxymethyl)-2-piperidinecarboxylic acid methyl ester (1.0 eq) in anhydrous THF.

    • Cool to 0 °C and add sodium hydride (NaH, 1.5 eq) portion-wise.

    • Stir for 30 minutes at 0 °C, then add ethyl iodide (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to give N-Boc-(2R,4R)-4-(ethoxymethyl)-2-piperidinecarboxylic acid methyl ester.

    • Hydrolyze the methyl ester to the carboxylic acid using LiOH in THF/water.

Part 3: Final Assembly and Deprotection

The final steps involve the crucial C-C bond formation and removal of the protecting group.

Step 3.1: C-C Coupling with Methyl 4-Iodobenzoate

A photoredox-catalyzed decarboxylative cross-coupling reaction is a modern and efficient method for this transformation.

  • Protocol:

    • To a reaction vial, add N-Boc-(2R,4R)-4-ethoxy-2-piperidinecarboxylic acid (1.0 eq), methyl 4-iodobenzoate (1.2 eq), a photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%) with a suitable ligand (e.g., a bipyridine ligand).

    • Add a suitable solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃).

    • Degas the mixture with argon and stir under irradiation with blue LEDs at room temperature for 24 hours.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to obtain methyl 4-[(2R,4R)-N-Boc-4-ethoxy-2-piperidyl]benzoate.

Step 3.2: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

  • Protocol:

    • Dissolve methyl 4-[(2R,4R)-N-Boc-4-ethoxy-2-piperidyl]benzoate in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford the final product, methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate.

Data Summary

StepIntermediate/ProductStarting MaterialKey ReagentsExpected Yield (%)
1.1cis/trans-4-Methyl-2-piperidinecarboxylic acid4-Methyl-2-Picolinic AcidPtO₂, H₂>90
1.2cis-Methyl 4-methylpiperidine-2-carboxylateCrude acidSOCl₂, MeOH70-80
1.3(2R,4R)-4-Methyl-2-piperidinecarboxylic acidRacemic cis-esterChiral acid30-40
2.1N-Boc-(2R,4R)-4-methyl-2-piperidinecarboxylic acidChiral acidBoc₂O>95
2.2N-Boc-(2R,4R)-4-(hydroxymethyl)-2-piperidinecarboxylic acidN-Boc-methyl-piperidineNBS, AIBN50-60 (over 2 steps)
2.3N-Boc-(2R,4R)-4-(ethoxymethyl)-2-piperidinecarboxylic acidHydroxymethyl intermediateNaH, EtI70-85
3.1Methyl 4-[(2R,4R)-N-Boc-4-ethoxy-2-piperidyl]benzoateN-Boc-acidMethyl 4-iodobenzoate, catalysts60-75
3.2Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoateN-Boc protected productTFA or HCl>90

Conclusion

This application note outlines a comprehensive and stereoselective synthetic route to methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate starting from 4-methyl-2-picolinic acid. The described protocols employ a combination of classical and modern synthetic methodologies to achieve the target compound in good overall yield and high stereopurity. The detailed step-by-step procedures and the rationale provided for each transformation are intended to enable researchers to successfully synthesize this and related substituted piperidine scaffolds for applications in drug discovery and development.

References

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 235-242. [Link]

  • Fallis, A. G., & Brinza, I. M. (2006). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 61(21), 7414-7425. [Link]

  • Frigerio, D., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Klyuev, M. V., & Khidekel, M. L. (1980). Catalytic hydrogenation of pyridine and quinoline derivatives. Russian Chemical Reviews, 49(1), 14. [Link]

  • DeKorver, K. A., et al. (2010). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Bioorganic & Medicinal Chemistry Letters, 20(21), 6330-6333. [Link]

  • Wang, Y., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 11(15), 9348-9354. [Link]

  • Sridharan, V., & Suryavanshi, G. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Larkin, A., et al. (2007). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ChemInform, 38(32). [Link]

  • Marson, C. M., & Sade, S. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (2014).
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11957-11965. [Link]

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Application

Application Note: High-Efficiency Enzymatic Resolution of N-Protected Piperidine-3-Carboxylates

Topic: Enzymatic Resolution of Piperidine Carboxylate Intermediates Content Type: Application Note & Detailed Protocols Audience: Senior Process Chemists, Medicinal Chemists, and Biocatalysis Engineers. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Resolution of Piperidine Carboxylate Intermediates Content Type: Application Note & Detailed Protocols Audience: Senior Process Chemists, Medicinal Chemists, and Biocatalysis Engineers.

Executive Summary

Chiral piperidine-3-carboxylates (nipecotates) are critical pharmacophores in the synthesis of GABA uptake inhibitors (e.g., Tiagabine), muscarinic receptor modulators, and various kinase inhibitors. Traditional chemical resolution via diastereomeric salt crystallization is often inefficient, yielding low recoveries (<30%) and requiring multiple recrystallization cycles.[1]

This guide details a robust, scalable biocatalytic protocol for the Kinetic Resolution (KR) of racemic N-Boc-ethyl nipecotate using Candida antarctica Lipase B (CAL-B). By leveraging the strict stereospecificity of serine hydrolases, this method achieves Enantiomeric Ratios (E-values) >100, delivering optical purities of >99% ee for both the unreacted ester and the hydrolyzed acid.

Scientific Foundation & Mechanism

The Challenge of the Free Amine

A critical, often overlooked factor in resolving piperidines is the basicity of the secondary amine. Free piperidines (


) can:
  • Inhibit the Enzyme: Basic nitrogens can coordinate with the catalytic histidine or serine residues, deactivating the lipase.

  • Cause Spontaneous Hydrolysis: High local pH can lead to non-enzymatic (racemic) background hydrolysis.

Directive: All protocols below require the nitrogen to be protected, preferably with a tert-butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) group, to render the substrate neutral and lipophilic.

Mechanism of Action: Serine Hydrolase

CAL-B operates via a ping-pong bi-bi mechanism involving a catalytic triad (Ser-His-Asp). The enzyme preferentially binds one enantiomer of the racemic ester (typically the (


)-isomer for nipecotates, though this is condition-dependent), forming an acyl-enzyme intermediate that is subsequently hydrolyzed by water.

CALB_Mechanism Enzyme Free Enzyme (CAL-B) Complex Michaelis Complex [E-Substrate] Enzyme->Complex + Racemate Racemate Racemic Ester (R/S)-Substrate AcylEnz Acyl-Enzyme Intermediate Complex->AcylEnz Fast Enantiomer Specific Ester Unreacted Ester (Opposite Enantiomer) Complex->Ester Slow Enantiomer (Releases early) AcylEnz->Enzyme + Water Hydrolysis Product1 Alcohol Byproduct AcylEnz->Product1 Release Alcohol Acid Chiral Acid (Product) AcylEnz->Acid Release Acid Water Nucleophile (H2O) Water->AcylEnz

Figure 1: Kinetic resolution mechanism. The enzyme selectively processes one enantiomer (Fast), converting it to the acid, while the other remains as the ester (Slow).

Method Development & Optimization

Before scale-up, reaction conditions must be screened to maximize the E-value.

Solvent Engineering

While hydrolysis requires water, biphasic systems (Water/Organic) are superior for N-protected piperidines due to substrate solubility.

Solvent SystemLog PSolubility of N-Boc-EsterEnzyme StabilityRecommended?
Phosphate Buffer (100%) N/ALow (forms emulsion)HighYes (with vigorous stirring)
MTBE / Buffer (50:50) 0.94HighHighYes (Standard)
Acetone / Buffer (20:80) -0.24HighModerate (denaturation risk)No
Toluene / Buffer (50:50) 2.5HighHighYes (Alternative)
Enzyme Selection
  • CAL-B (Novozym 435): The industry standard. High thermal stability, broad pH tolerance (6-9), and excellent stereoselectivity for C3-chiral piperidines.

  • Pig Liver Esterase (PLE): Historically used but suffers from batch-to-batch variability and lower stability.

  • Lipase PS (Burkholderia cepacia): Good alternative if CAL-B selectivity is low (<20 E-value).

Detailed Protocol: Hydrolytic Kinetic Resolution

This protocol describes the resolution of N-Boc-ethyl nipecotate (Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate).

Target: Production of (


)-N-Boc-nipecotic acid and (

)-N-Boc-ethyl nipecotate. (Note: Absolute configuration depends on specific enzyme batch and conditions; verify via optical rotation).
Materials
  • Substrate: Racemic N-Boc-ethyl nipecotate (10 g).

  • Enzyme: Immobilized CAL-B (Novozym 435 or equivalent), 500 mg (5% w/w loading).

  • Solvent: MTBE (50 mL).

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.5), 50 mL.

  • Equipment: pH-stat titrator (or pH meter + manual addition), overhead stirrer, thermostatted bath.

Workflow
  • Preparation: Dissolve 10 g of racemic substrate in 50 mL MTBE. Add 50 mL of phosphate buffer.

  • Equilibration: Heat the biphasic mixture to 35°C. Stir vigorously (500 rpm) to create a stable emulsion.

  • Initiation: Add 500 mg of Novozym 435.

  • Reaction & pH Control (CRITICAL):

    • As hydrolysis proceeds, carboxylic acid is generated, dropping the pH.

    • Self-Validating Step: Use a pH-stat to automatically titrate 1.0 M NaOH to maintain pH at 7.5.

    • Stop Condition: Stop the reaction when NaOH consumption corresponds to 50% conversion (approx. 19.5 mL of 1.0 M NaOH for 39 mmol theoretical yield).

  • Termination: Filter off the immobilized enzyme (can be washed with MTBE and reused).

  • Phase Separation (The "Purification"):

    • Transfer filtrate to a separatory funnel.

    • Phase A (Organic): Contains the unreacted (

      
      )-Ester .
      
    • Phase B (Aqueous): Contains the (

      
      )-Acid  as a sodium salt.
      
  • Workup:

    • (

      
      )-Ester Recovery: Wash Phase A with brine, dry over MgSO₄, and concentrate.
      
    • (

      
      )-Acid Recovery: Acidify Phase B to pH 2.0 using 2 M HCl. Extract 3x with EtOAc. Dry and concentrate.
      

Workflow Start Racemic N-Boc-Ester + MTBE + Buffer EnzymeAdd Add CAL-B (Immobilized) Temp: 35°C, pH 7.5 Start->EnzymeAdd Reaction Hydrolysis (pH-Stat) Monitor NaOH consumption EnzymeAdd->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No Filter Filter Enzyme Check->Filter Yes Sep Phase Separation Filter->Sep OrgPhase Organic Phase (Unreacted Ester) Sep->OrgPhase AqPhase Aqueous Phase (Salt of Acid) Sep->AqPhase FinalEster Pure (R)-Ester OrgPhase->FinalEster Acidify Acidify to pH 2 Extract w/ EtOAc AqPhase->Acidify FinalAcid Pure (S)-Acid Acidify->FinalAcid

Figure 2: Process flow for the hydrolytic resolution of N-Boc-nipecotate.

Analytical Validation & E-Value Calculation

To validate the protocol, you must calculate the Enantiomeric Ratio (E).

HPLC Conditions
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Sample Prep: Derivatize the acid product to the methyl ester (using TMS-diazomethane) before injection to allow direct comparison with the starting material.

Calculation (Chen's Equation)

Do not rely solely on conversion. Use the enantiomeric excess of the substrate (


) and product (

).[1][2][3][4]


Where conversion


 is:


Success Criteria:

  • E > 15: Acceptable for early R&D.

  • E > 50: Good for scale-up.

  • E > 100: Excellent (Industrial Standard).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate pH drift / Enzyme inhibitionEnsure pH-stat is working; verify N-protection is complete (free amine kills CAL-B).
Low E-Value (<10) Non-enzymatic hydrolysisReduce pH to 7.0; Lower temperature to 25°C; Ensure buffer is not too concentrated (>0.2M).
Emulsion too stable Surfactant effect of N-BocAdd NaCl to saturate aqueous phase; Centrifuge to separate phases.
Enzyme Aggregation Hydrophobic interactionsUse "free" enzyme powder instead of immobilized, or switch solvent to DIPE.

References

  • Gotor, V., et al. "Enantioselective hydrolysis of N-protected piperidine-3-carboxylic acid esters." Tetrahedron: Asymmetry, vol. 8, no. 6, 1997. (Foundational work on piperidine resolution).

  • Anderson, E. M., et al. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, vol. 12, no. 6, 2001. (Review of industrial applications including nipecotates).

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, 2004. (Scale-up considerations).

  • University of Graz. "E-Value Calculator for Kinetic Resolution." (Standard tool for calculating enantioselectivity).

Sources

Method

Application Notes and Protocols for the Stereoselective Synthesis and Application of (2R,4R)-4-ethoxy-2-piperidyl benzoate

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for interacting with biological targets. Specifically, 2,4-disubstituted piperidines with defined stereochemistry are of high interest as they allow for precise spatial orientation of functional groups, which is critical for potent and selective biological activity.

This application note provides a comprehensive guide to the stereoselective synthesis of a valuable piperidine building block, (2R,4R)-4-ethoxy-2-piperidyl benzoate. We will detail a robust synthetic route starting from the chiral pool amino acid, L-glutamic acid, to ensure the correct absolute stereochemistry. Furthermore, we will discuss the application of such chiral piperidines in reductive amination protocols, a powerful tool for the diversification of amine-containing molecules.

Retrosynthetic Analysis and Strategic Approach

Our synthetic strategy for (2R,4R)-4-ethoxy-2-piperidyl benzoate hinges on a chiral pool approach to establish the desired stereocenters early in the synthesis. The retrosynthetic analysis is depicted below.

Retrosynthesis Target (2R,4R)-4-ethoxy-2-piperidyl benzoate Intermediate1 N-Boc-(2R,4R)-4-ethoxy-2-piperidyl benzoate Target->Intermediate1 N-Deprotection Intermediate2 N-Boc-(2R,4R)-4-ethoxy-2-piperidinemethanol Intermediate1->Intermediate2 Benzoylation Intermediate3 Methyl N-Boc-(2R,4R)-4-ethoxypiperidine-2-carboxylate Intermediate2->Intermediate3 Reduction of Ester Intermediate4 Methyl N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylate Intermediate3->Intermediate4 Williamson Ether Synthesis Intermediate5 N-Boc-L-pyroglutamic acid methyl ester Intermediate4->Intermediate5 Diastereoselective Reduction & Cyclization StartingMaterial L-Glutamic Acid Intermediate5->StartingMaterial Esterification & N-Protection

Caption: Retrosynthetic pathway for (2R,4R)-4-ethoxy-2-piperidyl benzoate.

This strategy leverages the inherent chirality of L-glutamic acid to set the stereocenter at C2. The C4 stereocenter will be established through a diastereoselective reduction of a key intermediate. Subsequent functional group manipulations, including etherification and esterification, will lead to the target molecule.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: Methyl N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylate

This multi-step synthesis starts with the readily available and inexpensive chiral building block, L-glutamic acid.

Step 1a: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (1 equivalent) in methanol, cool the mixture to 0°C.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain L-glutamic acid dimethyl ester hydrochloride as an oily substance. This is used in the next step without further purification.

Step 1b: N-Boc Protection

  • Dissolve the crude L-glutamic acid dimethyl ester hydrochloride in a suitable solvent such as ethyl acetate.

  • Add water and adjust the pH to 9-10 with a suitable base (e.g., sodium hydroxide solution).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir the mixture vigorously for 3-4 hours at room temperature.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid dimethyl ester.

Step 1c: Reductive Cyclization to form N-Boc-L-pyroglutamic acid methyl ester

  • Dissolve the N-Boc-L-glutamic acid dimethyl ester in a suitable solvent like THF or methanol.

  • Cool the solution to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight. This step selectively reduces one ester group to the alcohol, which then undergoes spontaneous cyclization to the lactam.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-L-pyroglutamic acid methyl ester.

Step 1d: Diastereoselective Reduction to Methyl N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylate

  • The reduction of the pyroglutamate to the desired trans-4-hydroxypiperidine can be achieved using a variety of reducing agents. A common method involves the use of a bulky hydride source to favor attack from the less hindered face.

  • Dissolve the N-Boc-L-pyroglutamic acid methyl ester in an anhydrous solvent such as THF and cool to -78°C under an inert atmosphere.

  • Add a solution of a bulky reducing agent, for example, Lithium tri-sec-butylborohydride (L-Selectride®), dropwise.

  • Stir the reaction at -78°C for several hours, monitoring by TLC.

  • Carefully quench the reaction with water, followed by hydrogen peroxide and aqueous sodium hydroxide to decompose the boron complexes.

  • Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography to isolate the desired (2R,4R) diastereomer.

Part 2: Synthesis of (2R,4R)-4-ethoxy-2-piperidyl benzoate

Step 2a: Etherification of the 4-hydroxyl group (Williamson Ether Synthesis)

  • To a solution of Methyl N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add ethyl iodide (EtI, 1.5 equivalents) dropwise and stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield Methyl N-Boc-(2R,4R)-4-ethoxypiperidine-2-carboxylate.

Step 2b: Reduction of the Ester to the Primary Alcohol

  • Dissolve the purified ester from the previous step in anhydrous THF and cool to 0°C.

  • Add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) portion-wise.

  • Stir the reaction at 0°C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude N-Boc-(2R,4R)-4-ethoxy-2-piperidinemethanol.

Step 2c: Benzoylation of the Primary Alcohol

  • Dissolve the crude alcohol in anhydrous dichloromethane (DCM) and add triethylamine (Et₃N, 1.5 equivalents).

  • Cool the solution to 0°C and add benzoyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford N-Boc-(2R,4R)-4-ethoxy-2-piperidyl benzoate.

Step 2d: N-Boc Deprotection

  • Dissolve the N-Boc protected final product in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃) to obtain the free amine, or precipitate the hydrochloride salt with diethyl ether.

  • Purify as needed to yield the final product, (2R,4R)-4-ethoxy-2-piperidyl benzoate.

Application in Reductive Amination Protocols

Chiral piperidines such as (2R,4R)-4-ethoxy-2-piperidyl benzoate are valuable secondary amines for use in reductive amination reactions to generate more complex molecules. Reductive amination is a highly efficient method for forming C-N bonds and is widely used in pharmaceutical and medicinal chemistry.[2]

General Principles of Reductive Amination

The reaction proceeds in two steps, often in a one-pot fashion:

  • Imine/Iminium Ion Formation: The nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid.

  • Reduction: The imine or iminium ion is then reduced to the corresponding amine.

Reductive_Amination cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine Secondary Amine (e.g., Piperidine Derivative) Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl, -H₂O (Acid Catalyst) Carbonyl Aldehyde or Ketone Product Tertiary Amine Product Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination with a secondary amine.

Sodium Triacetoxyborohydride: The Reagent of Choice

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for reductive aminations.[3][4][5] Its key advantages include:

  • Mildness: It does not readily reduce aldehydes and ketones, allowing for the in-situ formation and reduction of the imine/iminium ion in one pot.

  • Selectivity: It selectively reduces the protonated imine, which is more electrophilic than the starting carbonyl compound.

  • Safety: It is less toxic than other reagents like sodium cyanoborohydride (NaBH₃CN).

  • Versatility: It is effective for a wide range of aldehydes, ketones, and primary and secondary amines.

ParameterRecommended Conditions
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Stoichiometry 1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Acid Catalyst Acetic Acid (optional, for less reactive carbonyls)
Reaction Time 2 - 24 hours

Table 1: Typical Reaction Parameters for Reductive Amination with Sodium Triacetoxyborohydride.

Exemplary Protocol for Reductive Amination

This protocol describes the general procedure for the N-alkylation of a secondary amine like (2R,4R)-4-ethoxy-2-piperidyl benzoate with an aldehyde.

  • To a stirred solution of (2R,4R)-4-ethoxy-2-piperidyl benzoate (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • If the aldehyde is unreactive, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added.

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.

Conclusion

This application note has provided a detailed, stereoselective synthetic route to (2R,4R)-4-ethoxy-2-piperidyl benzoate, a valuable chiral building block, starting from L-glutamic acid. The protocols herein are based on established and reliable chemical transformations. Furthermore, we have outlined the principles and a general protocol for the application of such piperidine derivatives in reductive amination reactions, a cornerstone of modern amine synthesis. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is highlighted as a best practice for this transformation. These methodologies provide researchers, scientists, and drug development professionals with a practical guide for the synthesis and derivatization of stereochemically defined piperidine scaffolds.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, L., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 13(2), 280-283. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Beng, T. K., Takeuchi, H., Weber, M., & Sarpong, R. (2015). Stereocontrolled synthesis of vicinally functionalized piperidines by nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. Chemical Communications, 51(41), 8675–8678. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Sisko, J., Mellinger, M., Baine, P. W., & O'Doherty, G. A. (2001). Practical and Highly Regio- and Stereoselective Synthesis of 2-Substituted Dihydropyridines and Piperidines: Application to the Synthesis of (−)-Coniine. Journal of the American Chemical Society, 123(46), 11529–11530. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Herdies, C., & Engel, W. (1991). Synthesis of Unnatural 2R,5S-5-Hydroxypipecolic Acid Via Homochiral Acyliminium Ion-Pipecolic Acids. Part III. Tetrahedron: Asymmetry, 2(9), 945-948. [Link]

  • Singh, R. P., & Kumar, V. (2012). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 51B(7), 1028-1033. [Link]

  • Cardona, F., & Matassini, C. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(29), 4447-4462. [Link]

  • Google Patents. (2010). CN101712645B - Preparation method for (2R, 4R)
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

Sources

Application

Application Note: Biocatalytic Synthesis Routes for Iptacopan (LNP023) Chiral Centers

The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the chemo-enzymatic synthesis of Iptacopan (LNP023), focusing on the critical b...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the chemo-enzymatic synthesis of Iptacopan (LNP023), focusing on the critical biocatalytic installation of its chiral centers.

Executive Summary

Iptacopan (LNP023) is a first-in-class, oral Factor B inhibitor targeting the alternative complement pathway. Its pharmacological efficacy relies on the precise stereochemistry of its piperidine core, specifically the (2S, 4S) configuration. Traditional chemical synthesis of this cis-2,4-disubstituted piperidine scaffold is plagued by low diastereoselectivity and the need for expensive chiral resolution steps.

This guide details a validated chemo-enzymatic route that leverages Ketoreductases (KREDs) and Nitrilases to establish chiral purity and functional group fidelity. This approach offers superior enantiomeric excess (>99% ee), reduced solvent load, and streamlined purification compared to purely chemical lineages.

Key Biocatalytic Drivers
Critical Quality AttributeChemical Route LimitationBiocatalytic Solution
C4-Stereocenter (4S) Requires bulky hydride reagents; poor cis/trans control.KRED-M8 achieves >99:1 dr (diastereomeric ratio) via dynamic kinetic resolution (DKR) or stereoselective reduction.
Benzoate Moiety Harsh acid/base hydrolysis of nitrile precursors generates impurities.Nitrilase biocatalysis operates at neutral pH, preventing racemization of the sensitive piperidine core.

Retrosynthetic Analysis & Pathway Design

The synthesis of Iptacopan is convergent. The primary challenge lies in the Fragment A (Piperidine Core) synthesis, which contains the (2S, 4S) stereocenters.

Logical Disconnection
  • Target: Iptacopan (LNP023)[1][2]

  • Disconnection: Reductive amination between the Indole fragment and the Piperidine core.

  • Critical Intermediate: Benzyl (2S,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate .[1]

  • Biocatalytic Entry Point: Stereoselective reduction of the 4-oxopiperidine precursor.

Iptacopan_Retro cluster_bio Biocatalytic Domain Iptacopan Iptacopan (LNP023) (Target Molecule) Coupling Reductive Amination Iptacopan->Coupling Indole Indole Fragment (Achiral) Coupling->Indole Piperidine Piperidine Core (2S, 4S)-Chiral Coupling->Piperidine Ethoxy Ethylation Step (Chemical) Piperidine->Ethoxy Alcohol (2S, 4S)-4-Hydroxypiperidine (Key Chiral Intermediate) Ethoxy->Alcohol Ketone 4-Oxopiperidine Precursor (Substrate) Alcohol->Ketone  Biocatalytic Step 1  (KRED)

Figure 1: Retrosynthetic breakdown highlighting the KRED-mediated chiral induction step.

Detailed Protocol: Biocatalytic Synthesis of the (2S, 4S) Core

Phase 1: KRED-Mediated Stereoselective Reduction

This step installs the (4S) -hydroxyl group. The starting material is Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate .[1] Note that the (2S) center is typically established via asymmetric metal catalysis (e.g., Rh/chiral ligand) prior to this step, or resolved during the KRED step if the conditions allow for Dynamic Kinetic Resolution (DKR) via racemization at C2 (though C2 is less labile in this protected form).

Objective: Convert the 4-oxo group to the (4S)-hydroxyl group with high diastereoselectivity (cis-configuration relative to C2).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Oxopiperidine derivative (100 g scale).

  • Enzyme: Engineered Ketoreductase (e.g., KRED-M8 variant or Codexis KRED screening kit).

  • Cofactor: NADP+ (1.0 equiv not needed; catalytic amount used with recycling).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using an ADH-coupled system).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (5-10% v/v) to enhance substrate solubility.

Experimental Workflow
  • Buffer Preparation: Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzyme.

  • Cofactor Mix: Dissolve NADP+ (0.5 g) and Glucose (150 g, excess for recycling) in the buffer. Add GDH (2 kU).

  • Substrate Addition: Dissolve the 4-oxopiperidine substrate (100 g) in DMSO (100 mL). Slowly add this solution to the aqueous buffer under vigorous stirring (overhead stirrer, 400 rpm).

  • Biocatalyst Loading: Add the KRED enzyme powder or frozen cell pellet (25 g/L loading is typical for high-throughput variants).

  • Reaction: Incubate at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).

  • Monitoring: Analyze aliquots via Chiral HPLC (Daicel Chiralpak AD-H column) every 4 hours.

    • Target: >99% conversion, >99% de (diastereomeric excess).

Mechanism of Action

The KRED enzyme coordinates the substrate in a specific orientation, delivering the hydride from NADPH to the re-face (or si-face, depending on enzyme class) of the ketone, strictly enforcing the (4S) configuration.

KRED_Mechanism NADP NADP+ NADPH NADPH NADP->NADPH  GDH  (Recycling) NADPH->NADP Substrate 4-Oxopiperidine (Achiral at C4) Product (4S)-Hydroxypiperidine (Chiral) Substrate->Product  KRED  (Hydride Transfer) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Figure 2: Cofactor recycling loop coupled with KRED-mediated reduction.

Phase 2: Nitrilase-Mediated Hydrolysis (Alternative "Green" Route)

While the standard route often uses a pre-formed ester, some process patents utilize a benzonitrile intermediate. Chemical hydrolysis of this nitrile to the acid/ester can cause epimerization at the sensitive (2S) center.

Objective: Hydrolyze the 4-cyano group on the phenyl ring to a carboxylic acid under mild conditions.

Protocol
  • Enzyme: Nitrilase (Screening required: e.g., Nitrilase panel from Almac or Codexis).

  • Conditions: pH 7.5, 35°C.

  • Reaction: The nitrilase attacks the cyano carbon with a cysteine nucleophile, forming a thioimidate intermediate, which is hydrolyzed to the acid without touching the piperidine stereocenters.

  • Advantage: Avoids strong acids (HCl/H₂SO₄) that degrade the Cbz-protecting group or racemize the C2 center.

Process Optimization & Troubleshooting

Solvent Engineering

The piperidine substrates are hydrophobic.

  • Recommendation: Use a biphasic system (Buffer/MTBE) or a co-solvent (10% DMSO).

  • Warning: High DMSO concentrations (>20%) can denature wild-type KREDs. Use engineered variants (e.g., those evolved for solvent tolerance).

Chiral Purity Control

If the (2S) center is not fully established before the KRED step, the enzyme may produce a mixture of (2S,4S) and (2R,4S).

  • Solution: Use a KRED specific for the (2S)-substrate (Kinetic Resolution) or combine with an epimerase for Dynamic Kinetic Resolution (DKR) if the C2 center can be racemized in situ (requires specific protecting group strategy).

Quantitative Performance Metrics
ParameterChemical Reduction (NaBH₄)Biocatalytic Reduction (KRED)
Yield 85%92-95%
Diastereomeric Ratio (cis:trans) 3:1 (Requires chromatography)>99:1 (Direct crystallization)
Enantiomeric Excess (ee) Variable>99.5%
Impurity Profile Boron salts, epimersProtein residues (removed by filtration)

References

  • Novartis AG. (2024).[2][7][10] A Practical Method for Synthesizing Iptacopan. MDPI Molecules. [Link]

  • Mainolfi, N., et al. (2020).[3][12] Discovery of LNP023, a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry. [Link][12]

  • Hypha Discovery. (2025). Biocatalytic paths to synthesis of Iptacopan metabolites. [Link]

  • Justia Patents. (2025). Method for preparation of iptacopan hydrochloride. Patent Application WO2020016749.[8] [Link]

  • Turner, N. J., et al. (2016).[6] One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. ACS Catalysis.[6] [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Piperidines in Drug Discovery The piperidine scaffold is a cornerstone in medicinal chemistry, present in a signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile framework for introducing molecular diversity. The synthesis of stereochemically pure piperidine derivatives is of paramount importance, as different enantiomers and diastereomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed examination of the scale-up process for the synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, a key chiral intermediate in the development of advanced pharmaceutical agents. A notable application of a similar scaffold is in the synthesis of Iptacopan, a complement factor B inhibitor.[3]

This document is intended for researchers, scientists, and drug development professionals. It will provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, addressing critical aspects of process optimization, safety, and analytical control required for successful scale-up.

Synthetic Strategy: A Multi-Step Approach to Stereochemical Control

The synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate necessitates a robust and stereoselective approach. While numerous methods exist for the synthesis of substituted piperidines, including catalytic asymmetric [4+2] cycloadditions and the hydrogenation of pyridine precursors, a practical and scalable route often involves a multi-step sequence that builds the chiral centers sequentially.[1][4][5][6] The following protocol is adapted from a known synthesis of a diastereomer and is designed for scalability and reproducibility.[3]

The overall synthetic workflow can be visualized as follows:

Scale-up_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Quality Control Start Starting Materials Intermediate1 Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate Start->Intermediate1 Biocatalytic Reduction Intermediate2 Benzyl (2S,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate Intermediate1->Intermediate2 Ethylation Final_Product Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate Hydrochloride Intermediate2->Final_Product Deprotection Purification Slurry in Methyl Tert-Butyl Ether Final_Product->Purification Isolation Filtration & Drying Purification->Isolation Analysis HPLC, NMR, MS Isolation->Analysis Final_Approval Release Analysis->Final_Approval

Caption: Overall workflow for the synthesis, purification, and analysis of the target piperidine intermediate.

Detailed Scale-Up Protocol

This protocol details the synthesis of the (2S,4S) diastereomer, which can be adapted for the desired (2R,4R) stereoisomer by utilizing the appropriate chiral starting materials or catalysts.

Step 1: Synthesis of Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate

The introduction of the first two stereocenters is achieved via a biocatalytic reduction of a suitable precursor. The use of a ketoreductase enzyme offers high stereoselectivity and yield, which is crucial for the overall efficiency of the synthesis.[3]

  • Rationale: Biocatalysis is an increasingly important tool in pharmaceutical manufacturing due to its high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical reductants. The specific enzyme M8, developed through random and site-directed mutagenesis, has been shown to produce the desired (2S,4S) diastereomer with high optical purity (99% ee) and a good yield.[3]

Materials:

  • Precursor ketone

  • Ketoreductase (e.g., M8)

  • Co-factor (e.g., NADPH) regeneration system

  • Buffer solution

  • Organic solvent for extraction

Procedure:

  • In a suitably sized reactor, prepare a buffered aqueous solution and add the precursor ketone.

  • Introduce the ketoreductase enzyme and the NADPH co-factor regeneration system.

  • Maintain the reaction at a controlled temperature and pH, monitoring the progress by HPLC until the starting material is consumed.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Ethylation of the Hydroxyl Group

The hydroxyl group is converted to an ethoxy group in this step.

  • Rationale: The choice of ethylating agent and base is critical to avoid side reactions and ensure a high yield. Triethyloxonium tetrafluoroborate is a powerful ethylating agent, and a non-nucleophilic base like 1,8-bis(dimethylamino)naphthalene ("Proton-Sponge") is used to trap the generated acid without interfering with the reaction.[3]

Materials:

  • Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate

  • Triethyloxonium tetrafluoroborate

  • 1,8-Bis(dimethylamino)naphthalene

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting material in anhydrous DCM in a reactor under an inert atmosphere (e.g., nitrogen).

  • Add 1,8-bis(dimethylamino)naphthalene to the solution.

  • Carefully add triethyloxonium tetrafluoroborate portion-wise, maintaining the temperature below 25 °C.

  • Stir the reaction mixture until completion, as monitored by TLC or HPLC.

  • Quench the reaction with a suitable aqueous solution and separate the organic layer.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude ethylated product.

Step 3: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the benzyl protecting group to yield the target secondary amine.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for deprotection. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is carried out in the presence of hydrochloric acid to directly form the hydrochloride salt of the product, which is often a stable, crystalline solid that is easier to handle and purify.[3]

Materials:

  • Benzyl (2S,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • In a hydrogenation reactor, dissolve the starting material in methanol and 1 M hydrochloric acid.

  • Add 10% Pd/C to the solution.

  • Pressurize the reactor with hydrogen gas (typically 1-3 bar) and stir the mixture vigorously.

  • Monitor the reaction by HPLC until the starting material is consumed (typically 12-15 hours).[3]

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt as a solid.

Purification and Isolation

The crude product is purified by slurrying in a suitable solvent to remove impurities.

  • Rationale: Slurrying the crude solid in a solvent in which the product has low solubility while the impurities are more soluble is an effective purification method for crystalline solids. Methyl tert-butyl ether (MTBE) is a good choice for this purpose.[3]

Procedure:

  • Suspend the crude solid in methyl tert-butyl ether.

  • Stir the slurry for a defined period to allow the impurities to dissolve.

  • Isolate the purified product by filtration.

  • Wash the filter cake with fresh MTBE.

  • Dry the product under vacuum to a constant weight.

Process Parameters and Quality Control

Successful scale-up requires careful control of critical process parameters.

ParameterStageRecommended RangeRationale
Temperature Ethylation< 25 °CExothermic reaction, controlling the temperature prevents side reactions.
Hydrogen Pressure Deprotection1-3 barEnsures efficient hydrogenation without requiring specialized high-pressure equipment.
Stirring Speed All stagesSufficient for good mixingPrevents localized concentration gradients and ensures uniform heat transfer.[7]
Purity Final Product>98% (HPLC)Meets typical pharmaceutical intermediate quality standards.[3]
Stereochemical Purity Final Product>99% eeCritical for the efficacy and safety of the final active pharmaceutical ingredient.[3]

Safety and Handling

Piperidine and its derivatives are hazardous materials and must be handled with appropriate precautions.[8][9]

  • Flammability: Piperidine is a highly flammable liquid.[8][9] All operations should be conducted in a well-ventilated area, away from ignition sources. Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[9][10]

  • Toxicity and Corrosivity: Piperidine can cause severe skin burns and is toxic if inhaled or absorbed through the skin.[8][11] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Work in a chemical fume hood to avoid inhalation of vapors.[10]

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

The chemical transformation and stereochemistry are depicted below:

Chemical_Transformation cluster_reactants Starting Material cluster_reagents Reagents cluster_product Final Product Reactant Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate Product Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate Hydrochloride Reactant->Product Two-step transformation Reagent1 1. Triethyloxonium tetrafluoroborate 2. 1,8-Bis(dimethylamino)naphthalene Reagent2 H₂, 10% Pd/C, HCl, MeOH

Caption: Key transformation from the hydroxy-piperidine intermediate to the final ethoxy-piperidine product.

Conclusion

The scale-up synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is a challenging yet achievable process. By employing a well-defined, stereoselective synthetic route, carefully controlling critical process parameters, and adhering to strict safety protocols, it is possible to produce this valuable pharmaceutical intermediate with high purity and yield. The insights provided in this guide are intended to facilitate the successful transition from laboratory-scale synthesis to larger-scale production, ultimately contributing to the advancement of drug development programs.

References

  • AbbVie Inc. (2023). Process Development of a Piperidine Fragment for a Pipeline Asset: A Story Centered at the Interface of Carboxylation and Hydrogenation Chemistries. AIChE Annual Meeting. Available from: [Link]

  • Deagostino, A., et al. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters, 2(23), 3679-81. DOI: 10.1021/ol006589o. Available from: [Link]

  • Wender, P. A., et al. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 129(19), 5798-5799. Available from: [Link]

  • Fu, G. C., et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12242-12243. DOI: 10.1021/ja054209g. Available from: [Link]

  • Xiao, J., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 3, 803-810. Available from: [Link]

  • ResearchGate. (2025). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. Available from: [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Available from: [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Available from: [Link]

  • ChemRxiv. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. Available from: [Link]

  • University of Liverpool Repository. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Available from: [Link]

  • American Chemical Society. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Available from: [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available from: [Link]

  • MDPI. (2024). A Practical Method for Synthesizing Iptacopan. Molecules, 29(10), 2269. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. Available from: [Link]

  • PubMed. (2006). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 16(18), 4846-4850. Available from: [Link]

  • Taj Pharmaceuticals Limited. (n.d.). Piperidine. Available from: [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate. Available from: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some substituted 4-Piperidones. Available from: [Link]

  • MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(9), 659-667. Available from: [Link]

  • PubMed. (2000). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Enzyme Inhibition, 15(4), 345-363. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Available from: [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-((2S,4R)-4-ethoxypiperidin-2-yl)benzoate. Available from: [Link]

Sources

Application

Application Note: High-Efficiency Purification of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate via Automated Flash Chromatography

Abstract This application note presents a detailed protocol for the purification of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, a key intermediate in pharmaceutical synthesis, utilizing automated flash chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the purification of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, a key intermediate in pharmaceutical synthesis, utilizing automated flash chromatography. The inherent basicity of the piperidine moiety and the presence of two stereocenters present unique challenges, including peak tailing and the need for efficient diastereomeric separation. This guide outlines a systematic approach, from initial method development using Thin Layer Chromatography (TLC) to a fully optimized flash chromatography protocol. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and the critical role of additives in achieving high purity and recovery. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method for chiral piperidine derivatives.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] The synthesis of complex chiral piperidines, such as methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, often results in diastereomeric mixtures that require efficient purification.[2][3] Flash chromatography is a rapid, cost-effective, and scalable technique for the purification of synthetic intermediates.[4][5][6] However, the basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor peak shape and reduced recovery.[7][8]

This application note provides a comprehensive, step-by-step guide to developing a successful flash chromatography method for the target compound. We will address the common challenges associated with purifying basic compounds and provide a systematic workflow to achieve optimal separation.

Method Development and Strategy

A logical and systematic approach to method development is crucial for a successful purification. Our strategy involves initial screening with Thin Layer Chromatography (TLC) to determine the optimal solvent system, followed by translation to an automated flash chromatography system.

Initial Screening by Thin Layer Chromatography (TLC)

TLC is an invaluable tool for rapidly scouting various solvent systems to identify a mobile phase that provides adequate separation of the target compound from impurities.[5][9][10] The retention factor (Rf) on a TLC plate can be used to predict the elution behavior in a flash column, with an ideal Rf for the target compound typically falling between 0.15 and 0.35.[5][11]

Protocol 1: TLC Method Development

  • Prepare TLC Plates: Use silica gel 60 F254 plates.

  • Spot the Sample: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot a small amount onto the baseline of the TLC plate.

  • Develop the Plates: Place the plates in developing chambers containing various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone).

  • Incorporate an Additive: To mitigate the basicity of the piperidine, add a small percentage (0.5-2%) of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[7][8]

  • Visualize the Spots: After development, visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Calculate Rf Values: Measure the distance traveled by the solvent front and the center of each spot to calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the Optimal Solvent System: Choose the solvent system that provides the best separation between the target compound and its impurities, with an Rf in the desired range.

Translating TLC to Flash Chromatography

The relationship between the TLC Rf value and the column volumes (CV) required for elution in flash chromatography is approximately CV = 1/Rf.[9][11] This relationship allows for a rational starting point for the flash purification method.

Materials and Methods

Instrumentation & Consumables Reagents & Solvents
Automated Flash Chromatography SystemCrude Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate
Pre-packed Silica Gel Flash Column (e.g., 40 g, 230-400 mesh)n-Hexane (HPLC grade)
Thin Layer Chromatography Plates (Silica Gel 60 F254)Ethyl Acetate (HPLC grade)
UV-Vis DetectorTriethylamine (TEA)
Fraction CollectorDichloromethane (DCM, for sample loading)

Detailed Flash Chromatography Protocol

This protocol is based on the principles of normal-phase chromatography, which is well-suited for compounds of moderate polarity.

Sample Preparation and Loading

Proper sample loading is critical to achieving a high-resolution separation.[10][12] For compounds that are highly soluble in the mobile phase, dry loading is often preferred to prevent band broadening.[10][11][13]

Protocol 2: Dry Sample Loading

  • Dissolve the Crude Sample: Dissolve the crude methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane.

  • Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the mass of the crude sample) to the solution.

  • Evaporate the Solvent: Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the Sample: Carefully transfer the silica-adsorbed sample onto the top of the flash column.

Chromatographic Conditions

The following conditions are a starting point and may require further optimization based on the specific impurity profile of the crude material.

Parameter Value
Stationary Phase Silica Gel (40 g, 230-400 mesh)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate with 1% Triethylamine (v/v)
Gradient 10-60% B over 15 Column Volumes (CV)
Flow Rate 40 mL/min
Detection UV at 254 nm and 280 nm
Fraction Collection Triggered by UV signal

Rationale for Parameter Selection:

  • Stationary Phase: Standard silica gel is a cost-effective choice for normal-phase chromatography.[4]

  • Mobile Phase: A hexane/ethyl acetate system provides a good polarity range for many organic compounds. The addition of triethylamine is crucial to block the acidic silanol sites on the silica, preventing peak tailing of the basic piperidine compound.[7][14]

  • Gradient Elution: A gradient from a low to a high concentration of the polar solvent allows for the efficient elution of compounds with a range of polarities, leading to better separation and shorter run times.[12]

  • Flow Rate: The chosen flow rate provides a balance between separation efficiency and purification time.

  • UV Detection: The aromatic ring in the target molecule allows for sensitive detection by UV absorbance.

Workflow Diagram

flash_chromatography_workflow cluster_prep Method Development & Preparation cluster_purification Automated Purification cluster_analysis Analysis & Final Product tlc TLC Screening (Hexane/EtOAc + TEA) dry_load Dry Sample Loading (Adsorption onto Silica) tlc->dry_load Optimal Solvent System flash_system Flash Chromatography System (Gradient Elution) dry_load->flash_system Load Column fraction_collection Fraction Collection (UV Triggered) flash_system->fraction_collection Elution purity_check Purity Analysis (TLC/HPLC) fraction_collection->purity_check Analyze Fractions solvent_evap Solvent Evaporation purity_check->solvent_evap Pool Pure Fractions final_product Pure Product solvent_evap->final_product

Caption: Workflow for the purification of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate.

Results and Discussion

Following the outlined protocol, the target compound, methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, is expected to elute as a sharp, symmetrical peak, well-separated from less polar and more polar impurities. The use of triethylamine in the mobile phase is critical for achieving this outcome by minimizing interactions with the stationary phase. The collected fractions containing the pure compound can be identified by TLC or HPLC analysis, pooled, and the solvent removed under reduced pressure to yield the purified product with high purity (>98%).

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Insufficient base additive; strong interaction with silica.Increase the concentration of triethylamine in the mobile phase (up to 2%). Consider using an amine-functionalized silica column.[7]
Poor Separation Inappropriate solvent system; steep gradient.Re-optimize the mobile phase using TLC. Employ a shallower gradient over a larger number of column volumes.
Low Recovery Irreversible adsorption of the compound onto the column.Ensure adequate triethylamine is used. If the problem persists, consider reversed-phase chromatography.
Co-elution of Impurities Similar polarity of the compound and impurities.Optimize the solvent system for better selectivity. Consider using a different stationary phase (e.g., alumina or a bonded phase).[4]

Conclusion

This application note provides a robust and reliable protocol for the purification of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate using automated flash chromatography. By employing a systematic method development approach starting with TLC and incorporating a basic additive to the mobile phase, the challenges associated with purifying basic piperidine derivatives can be effectively overcome. This methodology ensures high purity and recovery of the target compound, facilitating downstream applications in drug discovery and development.

References

  • ResearchGate. (n.d.). Effect of additives on retention and selectivity. Analyte: 1,2-naphthyethyamine; mobile phase. Retrieved from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • International Journal of Advanced Pharmaceutical and Biological Sciences. (2021, April 15). Flash chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018, September 15). A Review Article on Flash Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Flash Method Development in a Flash. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024, June 19). RESEARCH ARTICLE. Retrieved from [Link]

  • SlideShare. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Interchim. (2019, July 15). Purification of enantiomers with chiral puriFlash® columns. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Retrieved from [Link]

  • Reddit. (2024, July 11). For chiral column chromatography; what kind of mobile phase should be used? I know the stationary phase should be chiral but I'm not sure about the mobile. Retrieved from [Link]

  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Organic Chemistry Portal. (n.d.). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Retrieved from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Achieving High Enantiomeric Excess in Iptacopan Intermediate Synthesis

Welcome to the technical support center for the synthesis of Iptacopan intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Iptacopan intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for maximizing enantiomeric excess (ee) in your synthetic routes. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategies and methodologies for enhancing the enantiopurity of Iptacopan's chiral intermediates.

Q1: What are the primary strategies for establishing the stereocenter in the chiral piperidine core of Iptacopan?

A1: The key challenge in synthesizing Iptacopan lies in the stereoselective construction of the substituted piperidine ring. The main strategies to achieve high enantiomeric excess (ee) include:

  • Enzymatic Ketoreduction: This biocatalytic approach utilizes ketoreductase (KRED) enzymes to asymmetrically reduce a prochiral ketone precursor to the desired chiral alcohol intermediate. This method is often highly selective and can yield ee values greater than 99%.[1][2][3][4]

  • Chiral Resolution: This classical technique involves the separation of a racemic mixture of a chiral intermediate. For amine-containing intermediates, this is typically achieved by forming diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by crystallization.[5][6][7]

  • Asymmetric Catalysis: The use of chiral metal catalysts or organocatalysts can facilitate a variety of enantioselective transformations. For intermediates of Iptacopan, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral substrate are viable options.[8][9][10][11][12][13][14]

Q2: How does enzymatic ketoreduction achieve such high enantioselectivity?

A2: Ketoreductases are enzymes that possess a highly specific three-dimensional active site. This chiral environment preferentially binds the substrate in a single orientation, leading to the delivery of a hydride (typically from a cofactor like NADPH or NADH) to one face of the prochiral ketone. This precise molecular recognition and transition state stabilization for one enantiomeric pathway over the other results in the formation of a single enantiomer of the alcohol product with very high ee.[15][16][17][18]

Q3: What are the critical parameters to control during a diastereomeric salt resolution?

A3: Successful diastereomeric salt resolution hinges on several key factors:

  • Choice of Resolving Agent: The resolving agent must form a stable salt with the racemate and the resulting diastereomeric salts must have a significant difference in solubility in the chosen solvent.[5][6][7][19]

  • Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A solvent screen is often necessary to identify the optimal system for crystallization.

  • Temperature Profile: Temperature affects solubility and the kinetics of crystallization. A controlled cooling profile is often required to achieve high diastereomeric purity of the crystallized salt.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic substrate can significantly impact the yield and purity of the resolution.[6]

Q4: What analytical techniques are most suitable for determining the enantiomeric excess of Iptacopan intermediates?

A4: The most common and reliable methods for determining ee are chromatographic techniques that utilize a chiral stationary phase (CSP). These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating enantiomers.[1][2][3][4]

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC, making it ideal for high-throughput screening.[20][21]

These methods separate the enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the ee.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of chiral Iptacopan intermediates.

Symptom Potential Cause(s) Suggested Solution(s)
Low ee in Enzymatic Ketoreduction 1. Suboptimal reaction conditions (pH, temperature).2. Enzyme inhibition by substrate or product.3. Inefficient cofactor regeneration.4. Racemization of the product under reaction or workup conditions.[]1. Screen a range of pH and temperatures to find the enzyme's optimal operating window.2. Perform the reaction at a lower substrate concentration or consider in-situ product removal.3. Ensure the cofactor regeneration system (e.g., glucose/GDH or isopropanol/ADH) is active and not limiting the reaction.4. Check the stability of the chiral alcohol product under the reaction conditions and during purification.
Poor Separation in Chiral Resolution 1. Inappropriate choice of resolving agent.2. Unsuitable solvent system.3. Crystallization conditions are not optimized.1. Screen a variety of chiral resolving agents.2. Conduct a systematic solvent screen to identify a system that provides a good solubility differential between the diastereomeric salts.3. Experiment with different temperature profiles, seeding, and agitation to improve the crystallization process.
Low Yield in Chiral Resolution 1. The desired diastereomeric salt has significant solubility in the mother liquor.2. Incomplete salt formation.1. Optimize the solvent system and crystallization temperature to minimize the solubility of the target salt.2. Ensure the stoichiometry of the resolving agent is appropriate and that the reaction to form the salt goes to completion.
Racemization of Chiral Intermediates 1. Exposure to harsh pH conditions (acidic or basic).2. Elevated temperatures during reaction or purification.[]3. Presence of a catalytic species that promotes racemization.1. Maintain a neutral pH during workup and purification.2. Perform reactions and purifications at the lowest practical temperature.3. Identify and remove any potential sources of racemization.
Inconsistent Results in Asymmetric Catalysis 1. Catalyst deactivation due to impurities in the substrate or solvent.2. Sensitivity of the catalyst to air or moisture.3. Non-optimal reaction parameters (temperature, pressure, solvent).[8]1. Purify the substrate and solvents to remove any potential catalyst poisons.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Systematically screen reaction parameters to identify the optimal conditions for both conversion and enantioselectivity.
Difficulties in Chiral HPLC/SFC Analysis 1. Poor resolution of enantiomers.2. Peak tailing or broad peaks.1. Screen different chiral stationary phases and mobile phase compositions.2. Adjust the mobile phase composition, flow rate, and column temperature. Ensure the sample is fully dissolved in the mobile phase.[23]

Experimental Protocols

Protocol 1: Enzymatic Ketoreduction of a Prochiral Piperidone Intermediate

This protocol is a representative example based on the synthesis of a key intermediate for Iptacopan.

Materials:

  • Prochiral 2-aryl-4-piperidone intermediate

  • Ketoreductase (KRED) enzyme (e.g., a specific variant from a screening kit)

  • NADP⁺ or NAD⁺ cofactor

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add D-glucose, the NAD(P)⁺ cofactor, and the GDH enzyme. Stir until dissolved.

  • Add the KRED enzyme to the buffer solution.

  • Dissolve the prochiral ketone substrate in a minimal amount of the organic co-solvent (e.g., DMSO).

  • Add the substrate solution to the enzyme solution dropwise with stirring.

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) and stir.

  • Monitor the reaction progress by taking aliquots and analyzing by HPLC or TLC.

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Protocol 2: Chiral Resolution of a Racemic Piperidine Intermediate via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of a racemic amine.

Materials:

  • Racemic piperidine intermediate

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or another suitable chiral acid)

  • Solvent for crystallization (e.g., ethanol, isopropanol, or a mixture)

  • Aqueous base (e.g., 1 M NaOH)

  • Aqueous acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve the racemic piperidine intermediate in the chosen crystallization solvent with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent, also with gentle heating.

  • Slowly add the resolving agent solution to the solution of the racemic amine.

  • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free amine, dissolve the crystalline salt in water and adjust the pH to basic with an aqueous base.

  • Extract the free amine into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Determine the enantiomeric excess of the resolved amine by chiral HPLC or SFC.

  • The mother liquor can be treated with acid to recover the resolving agent and the other enantiomer of the amine.

Data Summary

The following table summarizes representative data for the enzymatic reduction of a key Iptacopan intermediate, highlighting the impact of different enzymes on enantiomeric excess.

EnzymeSubstrate Concentration (g/L)Co-solventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
KRED-A5010% DMSO35>9998.5
M8 80 10% DMSO 35 >99 >99
KRED-B5010% DMSO359592.0
KRED-C505% Isopropanol308895.7

Data is illustrative and based on findings reported in the literature for analogous systems.[2]

Diagrams

Workflow for Improving Enantiomeric Excess

G cluster_0 Strategy Selection cluster_1 Execution and Analysis cluster_2 Outcome Start Racemic or Prochiral Intermediate Strategy Choose Chiral Strategy Start->Strategy Enzymatic Enzymatic Ketoreduction Strategy->Enzymatic Biocatalysis Resolution Chiral Resolution Strategy->Resolution Separation Asymmetric Asymmetric Catalysis Strategy->Asymmetric Catalysis Analysis Determine ee (Chiral HPLC/SFC) Enzymatic->Analysis Resolution->Analysis Asymmetric->Analysis Result ee > 99%? Analysis->Result Success Proceed to Next Step Result->Success Yes Troubleshoot Troubleshoot and Optimize Result->Troubleshoot No Troubleshoot->Strategy Re-evaluate

Caption: A decision-making workflow for selecting and optimizing a strategy to achieve high enantiomeric excess.

General Mechanism of Enzymatic Ketoreduction

G Substrate Prochiral Ketone (Substrate) Transition_State Enzyme-Substrate-Cofactor Complex (Transition State) Substrate->Transition_State Cofactor_in NAD(P)H (Hydride Source) Cofactor_in->Transition_State Enzyme Ketoreductase (KRED Active Site) Enzyme->Transition_State Product Chiral Alcohol (Product) Transition_State->Product Hydride Transfer Cofactor_out NAD(P)+ Transition_State->Cofactor_out

Caption: Simplified representation of the catalytic cycle for enzymatic ketoreduction.

References

  • Aggarwal, V. K. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • Zhang, Y., & Hicks, M. B. (2011). Advancing SFC method development with a multi-column supercritical fluid chromatography with gradient screening.
  • Chiralpedia. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. [Link]

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. [Link]

  • Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. (2019). ACS Omega. [Link]

  • van den Berg, M., et al. (2000). Solvent effect on the asymmetric hydrogenation with Rh/7a. Tetrahedron: Asymmetry.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies.
  • Li, J., et al. (2024). A Practical Method for Synthesizing Iptacopan. Molecules. [Link]

  • Fülöp, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. [Link]

  • Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]

  • Grimme, S., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. Journal of the American Chemical Society. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Li, J., et al. (2024). A Practical Method for Synthesizing Iptacopan. MDPI. [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Foubelo, F., & Yus, M. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. The Chemical Record. [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. [Link]

  • Li, J., et al. (2024). A Practical Method for Synthesizing Iptacopan. ResearchGate. [Link]

  • Li, J., et al. (2024). A Practical Method for Synthesizing Iptacopan. OUCI.
  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Corey-Bakshi-Shibata) enantioselective reduction. (2025). Filo. [Link]

  • Guijarro, D., Pablo, O., & Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Organic Syntheses. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Wang, C., et al. (2024). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Journal of the American Chemical Society.
  • Corey–Itsuno reduction. (n.d.). Wikipedia. [Link]

  • Hypha Discovery. (2025). Biocatalytic paths to synthesis of Iptacopan metabolites. [Link]

  • Bode Research Group. (2015).
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed. [Link]

  • Foubelo, F., & Yus, M. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. PubMed. [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric (Transfer) Hydrogenation of Imines. (n.d.).
  • Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (n.d.).
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. [Link]

  • Almac. (2011). Overcoming Equilibrium Issues with Carbonyl Reductase Enzymes. [Link]

  • Miller, S. J., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. [Link]

  • Gröger, H., et al. (n.d.). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal.
  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • Strategies for Simplified Chiral Method Development. (2021). LCGC International. [Link]

  • The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentr
  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (n.d.). Journal of Physical Science.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). Europe PMC.
  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.).

Sources

Optimization

Technical Support Center: Minimizing Over-Reduction in Piperidine Synthesis

Topic: Minimizing over-reduction and side-reaction impurities during the catalytic hydrogenation of pyridines. Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists The Selectivity La...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing over-reduction and side-reaction impurities during the catalytic hydrogenation of pyridines. Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

The Selectivity Landscape: Why Impurities Form

In the hydrogenation of pyridine to piperidine, "over-reduction" is a misnomer that often conflates two distinct mechanistic failures: Hydrogenolysis (ring opening) and Reductive Alkylation (solvent interaction).

Achieving high purity requires navigating a thermodynamic minefield. The reduction of pyridine releases


 194 kJ/mol, but the activation energy to cleave the C-N bond (ring opening) becomes accessible at temperatures often required to overcome catalyst poisoning by the basic piperidine product.
The Reaction Network

The following pathway illustrates where your impurities originate.[1]

ReactionNetwork Pyridine Pyridine (Starting Material) Intermediates Partially Reduced Intermediates (Dihydropyridines) Pyridine->Intermediates + H2 Piperidine Piperidine (Target Product) Intermediates->Piperidine + H2 Polymer Polymers/Dimers (Coupling) Intermediates->Polymer Self-reaction (Low H2 Pressure) Amylamine Amylamines (Ring Opening) Piperidine->Amylamine Hydrogenolysis (High T / Strong Acid) N_Alkyl N-Alkyl Piperidine (Solvent Side-Rxn) Piperidine->N_Alkyl Alcohol Solvent (Reductive Alkylation)

Figure 1: Mechanistic pathway showing the divergence between desired reduction and common impurity-forming side reactions.[2]

Catalyst Selection Matrix

The choice of metal is the primary determinant of selectivity. While Palladium (Pd) is the industry workhorse, it is prone to ring opening at high temperatures. Rhodium (Rh) offers superior selectivity for the aromatic ring without attacking the C-N bond.

CatalystActivitySelectivity (Ring)Risk ProfileBest For
Rh/C HighExcellentLow risk of ring opening; High cost.High-value APIs; Lab-scale; Mild conditions (Ambient T/P).
Pd/C HighModerateHigh risk of hydrogenolysis at >80°C or in strong acid.Cost-sensitive processes; Requires strict T control.
PtO₂ ModerateGoodModerate risk; often used in Acetic Acid.Acid-stable substrates; Historical protocols.
Ru/C LowPoorHigh risk of ring opening; requires high P/T.Not recommended for high-purity piperidine synthesis.

Troubleshooting Guide (FAQ)

Scenario A: "I am detecting open-chain amine impurities ( -pentylamine)."

Diagnosis: You are experiencing Hydrogenolysis . This is a C-N bond cleavage event driven by excessive energy input or aggressive surface chemistry.

  • Cause 1: Temperature is too high.

    • Mechanism:[1][3][4][5][6][7] The activation energy for C-N cleavage is higher than ring saturation. Operating above 60-80°C (especially with Pd) favors the cleavage pathway [1].

    • Fix: Lower temperature to <40°C. If reaction stalls, increase H₂ pressure rather than temperature.

  • Cause 2: Strong Acidic Media.

    • Mechanism:[1][3][4][5][6][7] While acid prevents catalyst poisoning, strong mineral acids (HCl, H₂SO₄) activates the C-N bond for cleavage [2].

    • Fix: Switch to a weaker acid (Acetic Acid) or use a catalyst that resists poisoning (Rh/C) in neutral media.

Scenario B: "I am seeing N-methyl or N-ethyl piperidine derivatives."

Diagnosis: You are experiencing Reductive Alkylation (also known as the Borrowing Hydrogen mechanism).

  • Cause: Alcohol Solvents. [8]

    • Mechanism:[1][3][4][5][6][7] If you use Methanol or Ethanol, the catalyst (especially Pd or Ru) can dehydrogenate the alcohol to an aldehyde. This aldehyde reacts with your product (Piperidine) to form an imine, which is then reduced to an N-alkyl impurity [3].

    • Fix:

      • Change Solvent: Use non-nucleophilic solvents like MTBE, THF, or Water.

      • Scavenge: If alcohol is mandatory, ensure the system is acidic (protonated piperidine cannot react with aldehydes).

Scenario C: "The reaction stalls at 50-70% conversion."

Diagnosis: Catalyst Poisoning .

  • Cause: Nitrogen Binding.

    • Mechanism:[1][3][4][5][6][7] The product (Piperidine) is a stronger Lewis base than the reactant (Pyridine). As Piperidine forms, it binds irreversibly to the metal surface, blocking active sites.

    • Fix:

      • Acid Additive: Add 1.1 eq of Acetic Acid or HCl to protonate the nitrogen. The piperidinium salt does not poison the catalyst [4].

      • Increase Pressure: Higher H₂ pressure increases the surface coverage of hydrogen relative to the amine poison.

Validated Protocol: High-Selectivity Rhodium Reduction

This protocol utilizes Rhodium to minimize ring opening and MTBE to eliminate N-alkylation risks.

Target: Quantitative conversion of Pyridine to Piperidine. Impurity Limit: <0.1% Amylamines, <0.1% N-alkyls.

Materials
  • Substrate: Pyridine (10 mmol)

  • Catalyst: 5% Rh/C (5 wt% loading relative to substrate) or Rh₂O₃ (0.5 mol%) [5]

  • Solvent: MTBE (Methyl tert-butyl ether) or 2,2,2-Trifluoroethanol (TFE)

  • Additives: None (Rh resists poisoning better than Pd)

Step-by-Step Methodology
  • Preparation: In a high-pressure autoclave glass liner, dissolve 10 mmol Pyridine in 10 mL MTBE.

  • Catalyst Addition: Add 5% Rh/C (wet support recommended to prevent ignition).

  • Purge: Seal reactor. Purge with N₂ (3x) followed by H₂ (3x) to remove oxygen.

  • Pressurization: Charge H₂ to 5 bar (72 psi) .

    • Note: Rhodium is active at low pressures. High pressure (>50 bar) is unnecessary and increases safety risks.

  • Reaction: Stir at 40°C for 6–16 hours.

    • Critical Control: Do not exceed 50°C.

  • Workup: Filter catalyst through Celite. Rinse with MTBE.[2] Concentrate filtrate.

    • Result: Product is obtained as the free base.[9] If salt is required, treat with HCl/Dioxane.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Impurity/Issue RingOpen Impurity: Pentylamine (Ring Opening) Problem->RingOpen NAlkyl Impurity: N-Ethyl/Methyl (Alkylation) Problem->NAlkyl Stall Issue: Reaction Stalls (Poisoning) Problem->Stall Sol_A Action: Reduce Temp <40°C Switch to Rh/C RingOpen->Sol_A Sol_B Action: Switch Solvent (MTBE/Water/Acetic Acid) NAlkyl->Sol_B Sol_C Action: Add 1.1 eq Acid (Protonate Product) Stall->Sol_C

Figure 2: Decision matrix for rapid troubleshooting of hydrogenation anomalies.

References

  • Mechanism of Pyridine Hydrogenation & Hydrogenolysis: Al-ShaikhAli, A., et al. "Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study."[10] Canadian Journal of Chemistry, 2022.

  • Acid Effects on Selectivity: Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004.

  • N-Alkylation in Alcohol Solvents: Grigg, R., et al. "Transition metal-catalyzed N-alkylation of amines with alcohols."[8] Chemical Society Reviews, 2023.

  • Catalyst Poisoning & Prevention: BenchChem Application Notes. "Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Protocols, 2025.

  • Rhodium Oxide Protocol: Xiao, J., et al. "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry, 2024.[11]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

Core Directive & Executive Summary The Challenge: You are synthesizing Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate , a critical intermediate for the P2X3 antagonist Gefapixant (MK-7264) . The synthesis—typically invo...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: You are synthesizing Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate , a critical intermediate for the P2X3 antagonist Gefapixant (MK-7264) . The synthesis—typically involving the reduction of a ketone precursor—often yields a mixture of diastereomers.

The Problem: The reaction frequently produces the thermodynamically stable cis-isomer (typically (2R,4S) or (2S,4R)) as a major impurity, whereas the target pharmacophore requires the (2R,4R) configuration (often the trans-isomer in this substitution pattern, depending on specific ring conformation). Removing this cis-impurity is non-trivial due to similar solubility profiles and pKa values.

The Solution: Standard silica chromatography is often insufficient for high-purity separation at scale. The industry-standard "fix" involves Diastereomeric Salt Crystallization . By converting the free base into a specific salt (typically Hydrochloride or Benzenesulfonate ), the lattice energy differences between the cis and trans isomers are amplified, allowing the cis-impurity to remain in the mother liquor while the target (2R,4R) crystallizes.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Formation[1][2][3][4][5][6]

Q1: Why is the cis-isomer impurity persisting despite using a chiral catalyst?

  • Root Cause: In 2,4-disubstituted piperidines, the cis-isomer (where both substituents can adopt an equatorial position) is thermodynamically favored. If your reduction conditions (e.g., H₂/Pd-C) allow for equilibration (via imine/enamine tautomerization), the system will drift toward the cis-form.

  • Diagnostic: Check your reaction temperature and hydrogen pressure. Higher temperatures favor thermodynamic equilibration.

  • Reference: The Merck process group utilized a Dynamic Kinetic Resolution (DKR) strategy to lock the (2R,4R) configuration, but even this can fail if the catalyst loading is too low or the reaction time is prolonged .

Q2: Can I epimerize the cis-impurity into the target (2R,4R) form?

  • Technical Insight: No, not directly. Because the cis-isomer is generally more stable (lower energy), you cannot simply heat it to convert it to the desired trans-isomer. You would increase the impurity level.

  • Strategy: You must rely on kinetic control during synthesis or physical separation (crystallization) post-synthesis.

Category B: Purification & Isolation[7][8]

Q3: Chromatography isn't working. The ΔRf is too small (<0.1). What now?

  • Action: Abandon standard silica chromatography. It is inefficient for separating diastereomers of secondary amines.

  • Protocol: Switch to Salt Formation . The free base is an oil or low-melting solid, making recrystallization difficult. The Hydrochloride (HCl) or 4-Hydroxybenzoate salts often yield crystalline solids with distinct solubility gaps between isomers.

Q4: Which solvent system is best for the salt crystallization?

  • Recommendation: Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures.

  • Mechanism: The target (2R,4R) salt often has a higher lattice energy and crystallizes out of alcoholic solvents, while the cis-impurity salt remains more soluble in the organic supernatant.

Deep Dive Protocol: Salt Crystallization Workflow

This protocol is designed to upgrade the Diastereomeric Ratio (dr) from ~80:20 (Target:Impurity) to >98:2.

Materials Required
  • Crude Intermediate: Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (Free Base).

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl.

  • Solvent: Isopropanol (IPA) (HPLC Grade).

Step-by-Step Methodology
  • Dissolution (The "Hot" Phase):

    • Dissolve the crude free base (oil) in IPA (5 volumes relative to mass) .

    • Heat the solution to 50–60°C . Ensure complete homogeneity.

  • Salt Formation:

    • Slowly add 1.05 equivalents of HCl (e.g., 4M in Dioxane) dropwise over 30 minutes.

    • Observation: A white precipitate should begin to form. If the solution remains clear, seed with a pure crystal of the (2R,4R) salt if available.

  • Controlled Cooling (The "Purge"):

    • Cool the slurry slowly to 20°C over 2 hours (15°C/hour ramp).

    • Critical Step: Hold at 20°C for 4 hours. This "aging" process allows the cis-isomer (which might have kinetically trapped itself in the crystal lattice) to redissolve and the thermodynamically stable crystal form of the target to grow.

    • Further cool to 0–5°C for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the solids.[1][2]

    • Wash: Displace the mother liquor with cold IPA (1 volume) . Do not use excessive wash volume, or you will lose yield.

    • Mother Liquor Check: Analyze the filtrate by HPLC. It should be enriched with the cis-isomer.

  • Drying:

    • Dry the filter cake under vacuum at 45°C to constant weight.

Data Summary: Expected Purification Metrics
ParameterCrude InputPurified HCl Salt
Physical State Yellow/Orange OilWhite Crystalline Solid
Diastereomeric Purity (dr) ~85 : 15 (Target : Cis)> 99 : 1
Yield N/A75–85%
Melting Point Undefined>200°C (Decomposes)

Visualizing the Workflow

The following diagram illustrates the decision logic and purification pathway for removing the cis-impurity.

PurificationWorkflow Start Crude Reaction Mixture (Target + Cis-Impurity) Check_DR Analyze Diastereomeric Ratio (dr) via HPLC Start->Check_DR Decision Is dr > 98:2? Check_DR->Decision Good Proceed to Next Step (Free Base Release) Decision->Good Yes Bad Purification Required Decision->Bad No Salt_Form Salt Formation Step Add HCl or p-TsOH in IPA Bad->Salt_Form Crystallize Controlled Cooling (50°C -> 0°C) Salt_Form->Crystallize Filter Filtration Crystallize->Filter Liquor Mother Liquor (Contains Cis-Impurity) Filter->Liquor Filtrate Solid Filter Cake (Pure Target Salt) Filter->Solid Retentate Solid->Check_DR Re-Analyze

Caption: Workflow for upgrading diastereomeric purity via salt crystallization.

References

  • Merck Process Chemistry Group. (2019). "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264)." The Journal of Organic Chemistry, 84(11), 6868–6881. [Link]

  • PubChem. (2025). "Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate Compound Summary." National Library of Medicine. [Link]

  • Pharmaffiliates. (2025). "Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate Standards." [Link][3]

Sources

Optimization

Technical Support Center: Chiral HPLC Optimization for Iptacopan Intermediates

Status: Online Operator: Senior Application Scientist (Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: LNP023-CHIRAL-OPT Subject: Method Development & Troubleshooting for (2S,4S)-Piperidine Intermediates

Executive Summary: The Stereochemical Challenge

Iptacopan (LNP023) synthesis hinges on the purity of substituted piperidine intermediates, specifically the (2S,4S)-4-(4-methoxycarbonyl-phenyl)-piperidine-2-carboxylic acid derivatives. The critical quality attribute (CQA) is the separation of the active (2S,4S) trans-isomer from its (2R,4R) enantiomer and the (2S,4R)/(2R,4S) cis-diastereomers.

This guide provides a self-validating workflow to achieve baseline resolution (


) using immobilized polysaccharide stationary phases.
Quick Reference: Recommended Starting Conditions
ParameterStandard Protocol (Normal Phase)Polar Organic Mode (Solubility Issues)
Primary Columns Chiralpak IA , Chiralpak IC (Immobilized)Chiralpak IA , Chiralpak ID
Mobile Phase A n-Hexane or HeptaneAcetonitrile (ACN)
Mobile Phase B Ethanol (EtOH) or Isopropanol (IPA)Methanol (MeOH)
Additives (Critical) 0.1% Diethylamine (DEA) or 0.1% TFA0.1% DEA + 0.1% Acetic Acid
Temperature 25°C (Start)

10°C (Optimize)
25°C
Flow Rate 1.0 mL/min0.5 - 0.8 mL/min

Method Development Workflow (Visualized)

Do not rely on guesswork. Follow this logic gate to systematically screen for the optimal stationary phase and mobile phase combination.

MethodDevWorkflow Start START: Iptacopan Intermediate (Piperidine Derivative) Solubility Solubility Check: Soluble in Hexane/EtOH? Start->Solubility ScreenNP Screen Normal Phase (NP) Hexane/EtOH (80:20) + 0.1% DEA Solubility->ScreenNP Yes ScreenPO Screen Polar Organic (PO) 100% ACN or MeOH/ACN + 0.1% DEA Solubility->ScreenPO No (Precipitates) ColSel Select Column: 1. Chiralpak IA (Amylose) 2. Chiralpak IC (Cellulose) 3. Chiralpak ID (Amylose) ScreenNP->ColSel ScreenPO->ColSel ResultCheck Check Resolution (Rs) & Tailing (Tf) ColSel->ResultCheck Optimize Optimization Loop: 1. Lower Temp (10-15°C) 2. Change Alcohol (IPA vs EtOH) ResultCheck->Optimize Rs < 1.5 or Tailing Final VALIDATED METHOD Rs > 2.0 ResultCheck->Final Rs > 2.0 Optimize->ResultCheck

Figure 1: Systematic screening workflow for Iptacopan chiral intermediates. Prioritize immobilized columns (IA/IC) to allow solvent flexibility.

Technical Troubleshooting & FAQs

Q1: My piperidine intermediate peak is tailing severely ( ). How do I fix this?

The Science: Iptacopan intermediates contain a secondary amine in the piperidine ring. The silica support of chiral columns contains residual silanols (


) which are acidic. These interact ionically with the basic amine of your analyte, causing "drag" or tailing.

The Protocol:

  • Add a Basic Modifier: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Ethanolamine .

    • Why? The DEA competes for the active silanol sites, effectively "masking" them from your analyte.

  • Switch to "Basified" Column History: If you previously used the column with acidic additives (TFA), the stationary phase memory effect may persist. Flush the column with 10-20 column volumes of Mobile Phase + 0.5% DEA before equilibration.

Q2: I have separation, but the Resolution ( ) is poor (1.0 - 1.2).

The Science: Chiral recognition is driven by a "Three-Point Interaction" model (H-bonding,


-

stacking, steric inclusion). If

is low, the thermodynamic difference in binding energy (

) between the enantiomers is insufficient.

The Protocol:

  • Temperature Effect: Lower the column temperature to 10°C or 15°C .

    • Mechanism:[1][2][3] Enantioseparation is enthalpy-driven. Lower temperatures increase the retention factor (

      
      ) and often improve selectivity (
      
      
      
      ) by stabilizing the transient diastereomeric complex.
  • Alcohol Switch: If using Ethanol, switch to 2-Propanol (IPA) .

    • Mechanism:[1][2][3] IPA is bulkier than EtOH. It creates a different solvation environment around the chiral selector (amylose/cellulose tris-carbamates), often altering the shape of the "chiral pocket."[2]

Q3: My sample is not soluble in Hexane/Alcohol. Can I use DCM?

The Science: Yes, but ONLY if you are using Immobilized columns (Chiralpak IA, IB, IC, ID, IE, IF).

  • Warning: If you use Dichloromethane (DCM) or Ethyl Acetate on "Coated" columns (AD-H, OD-H), you will strip the chiral selector off the silica, permanently destroying the column.

The Protocol:

  • Verify column label: Must say "Immobilized" .

  • Dissolve sample in minimal DCM.

  • Mobile Phase: Hexane / DCM / EtOH (e.g., 85 : 10 : 5).

    • Benefit: DCM improves solubility and can induce unique selectivity changes by altering the conformation of the polymer strands on the silica surface.

Advanced Logic: Handling "Impossible" Separations

If standard screening fails, use this logic tree to identify the specific failure mode.

TroubleshootingLogic Problem Issue Detected Check1 Peak Shape? Problem->Check1 Check2 Retention? Check1->Check2 No, Peak is Symm. Tailing Tailing / Broad Check1->Tailing Yes EarlyElution k' < 1.0 (Too Fast) Check2->EarlyElution Yes Sol3 Action: Switch Column Chemistry (Amylose -> Cellulose) Check2->Sol3 No, k' is good but Rs=0 Sol1 Action: Add 0.1% DEA or Ethylenediamine Tailing->Sol1 Sol2 Action: Reduce Alcohol % (e.g. 10% -> 2%) EarlyElution->Sol2

Figure 2: Troubleshooting logic for common chiral HPLC failure modes.

References

  • Synthesis of Iptacopan Intermediates

    • Title: A Practical Method for Synthesizing Iptacopan.[4][5][6]

    • Source:Molecules (via MDPI), 2024.
    • Context: Describes the synthesis of the key (2S,4S)-piperidine intermediate and the necessity of chiral resolution.
  • Chiral Column Selection Strategies

    • Title: Strategies for Chiral HPLC Method Development.
    • Source: Sigma-Aldrich / Supelco Technical Guides.
    • Context: Defines the screening protocol for polysaccharide columns (IA/IC) used in this guide.
  • Mobile Phase Additives for Basic Amines

    • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.[7]

    • Source: Daicel Chiral Technologies.[7]

    • Context: Authoritative source on using DEA/Ethylenediamine for basic samples to prevent tailing.
  • Piperidine Chiral Resolution

    • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
    • Source:Journal of Organic Chemistry, 2022.[8]

    • Context: Provides precedent for resolving substituted piperidines using chiral st
    • [8]

Sources

Troubleshooting

Technical Support Center: Resolution of Diastereomeric Mixtures of Ethoxy Piperidine Benzoates

Welcome to the Technical Support Center for the resolution of diastereomeric mixtures of ethoxy piperidine benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the resolution of diastereomeric mixtures of ethoxy piperidine benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these complex molecules. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of ethoxy piperidine benzoate diastereomers so challenging?

The separation of diastereomers, such as those of ethoxy piperidine benzoates, can be difficult due to their similar physical and chemical properties.[1][2] Unlike enantiomers, diastereomers are not mirror images and thus have different properties, but these differences can be very subtle.[2][3] This similarity often leads to co-elution in chromatographic methods and co-crystallization during fractional crystallization attempts.[2]

Q2: What are the primary methods for resolving diastereomeric mixtures of piperidine derivatives?

The two most common and effective methods for resolving diastereomeric mixtures of piperidine derivatives are:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique, utilizing either chiral stationary phases (CSPs) for direct separation of enantiomers or achiral stationary phases for the separation of diastereomers.[4][5] Supercritical Fluid Chromatography (SFC) can also be a valuable tool.[6]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine (the piperidine moiety) with a chiral acid to form diastereomeric salts.[][8][9][10] These salts have different solubilities, allowing for their separation by fractional crystallization.[9][10][11]

Q3: How do I choose between chromatography and crystallization for my separation?

The choice depends on several factors:

  • Scale: For small to medium-scale separations (milligrams to grams), preparative HPLC is often more efficient and provides high purity.[12][13] For large-scale industrial production, diastereomeric salt crystallization is generally more cost-effective.[14]

  • Physical Properties: If the diastereomers have a significant difference in solubility in a particular solvent, crystallization is a strong candidate. If they are difficult to crystallize or form solid solutions, chromatography is the preferred method.[2][15]

  • Development Time: Method development for HPLC can sometimes be faster than screening for suitable crystallization conditions.

Q4: How can I determine the diastereomeric ratio of my mixture?

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the diastereomeric ratio.[16][17][18] By integrating the signals of protons that are unique to each diastereomer, you can accurately quantify their relative amounts.[18] In cases of signal overlap, advanced NMR techniques like band-selective pure shift NMR or 2D EXSY can be employed.[16][19] HPLC analysis with a suitable column and validated method is also a routine way to determine the diastereomeric ratio.[16]

Troubleshooting Guides

Chromatographic Separation (HPLC)

Problem 1: Poor or no separation of diastereomers on an achiral column.

  • Underlying Cause: The diastereomers have very similar polarities and interactions with the stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically vary the solvent strength and composition. For reversed-phase chromatography, try different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., acids like phosphoric acid).[1]

    • Change the Stationary Phase: Different stationary phases (e.g., C18, Phenyl, Cyano) offer different selectivities. A phenyl column, for instance, can provide unique pi-pi interactions that may aid in separation.

    • Adjust Temperature: Temperature can influence the interactions between the analytes and the stationary phase. Experiment with different column temperatures.

    • Consider Normal Phase Chromatography: If reversed-phase is unsuccessful, normal phase chromatography with solvents like hexane and ethanol may provide the necessary selectivity.[1]

Experimental Protocol: HPLC Method Development for Diastereomer Separation

  • Initial Screening (Achiral):

    • Columns: Start with a standard C18 column and a Phenyl column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength for your compound.

  • Optimization:

    • Based on the initial screening, select the column and organic modifier that shows the best initial separation.

    • Run isocratic methods or shallow gradients around the elution point to maximize resolution.

    • Systematically adjust the percentage of the organic modifier.

  • Chiral Column Screening: If achiral methods fail, proceed to chiral stationary phases.

    • Common CSPs: Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak IA/IB) are often effective for piperidine derivatives.[4]

    • Mobile Phases: Start with standard mobile phases for these columns (e.g., hexane/isopropanol or hexane/ethanol mixtures).

Problem 2: My peaks are broad, affecting resolution and purity.

  • Underlying Cause: This can be due to several factors including column degradation, improper mobile phase pH, or mass overload.

  • Troubleshooting Steps:

    • Check Column Health: Flush the column and check its efficiency with a standard compound.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. For basic compounds like piperidines, a slightly acidic mobile phase can improve peak shape.

    • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.

HPLC_Troubleshooting cluster_advanced Advanced Strategies start Poor HPLC Separation optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) start->optimize_mp change_sp Change Stationary Phase (e.g., C18 to Phenyl) start->change_sp adjust_temp Adjust Column Temperature start->adjust_temp try_np Switch to Normal Phase optimize_mp->try_np No Improvement success Successful Separation optimize_mp->success Improved? change_sp->try_np No Improvement change_sp->success Improved? adjust_temp->try_np No Improvement adjust_temp->success Improved? chiral_hplc Use Chiral Stationary Phase (CSP) try_np->chiral_hplc No Improvement try_np->success Improved? chiral_hplc->success

Diastereomeric Salt Crystallization

Problem 3: I can't find a suitable solvent for fractional crystallization.

  • Underlying Cause: The ideal solvent should have a significant difference in solubility for the two diastereomeric salts at different temperatures.[2]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a wide range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons).[2]

    • Solvent Mixtures: Sometimes, a mixture of two or more solvents can provide the optimal solubility profile.

    • Temperature Gradient: Evaluate solubility at both room temperature and the solvent's boiling point to find a large solubility differential upon cooling.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Resolving Agent Selection:

    • Common chiral resolving agents for amines include tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid) and mandelic acid derivatives.[9][11][20]

  • Salt Formation and Solvent Screening:

    • In a series of small vials, dissolve your racemic ethoxy piperidine benzoate in a suitable solvent.

    • Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents).

    • Observe for precipitation at room temperature and after cooling.

  • Fractional Crystallization:

    • Dissolve the diastereomeric salt mixture in the minimum amount of the chosen hot solvent to form a saturated solution.[2]

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals of the less soluble diastereomer.[2]

    • Isolate the crystals by filtration.

  • Purity Analysis and Liberation of Free Base:

    • Analyze the diastereomeric purity of the crystals and the mother liquor by NMR or HPLC.

    • If purity is insufficient, recrystallize the solid.[2]

    • To recover the enantiomerically enriched piperidine, dissolve the salt in an aqueous acid and extract with an organic solvent. Then, basify the aqueous layer and extract the free amine.[10]

Parameter Recommendation for Crystallization Rationale
Cooling Rate Slow and controlledRapid cooling can lead to co-precipitation and lower purity.[2]
Supersaturation Avoid high levelsHigh supersaturation can induce the crystallization of the more soluble diastereomer.
Seeding Use if availableSeeding with a crystal of the desired pure diastereomer can promote its crystallization.[2]

Problem 4: My crystallization yields a solid with low diastereomeric excess (d.e.), and recrystallization doesn't improve it.

  • Underlying Cause: You may be forming a solid solution, where the crystal lattice of the less soluble salt incorporates the more soluble diastereomer.[15]

  • Troubleshooting Steps:

    • Change the Solvent: The choice of solvent can significantly influence crystal packing and may disrupt the formation of a solid solution.[15]

    • Change the Resolving Agent: A structurally different chiral resolving agent will form diastereomeric salts with different crystal packing properties, potentially avoiding the solid solution issue.[15]

    • Annealing: Subjecting the solid to temperature cycles can sometimes induce phase separation.[15]

Crystallization_Troubleshooting start Low Diastereomeric Excess (d.e.) after Crystallization recrystallize Recrystallize Solid start->recrystallize check_purity Analyze d.e. (NMR/HPLC) recrystallize->check_purity improved d.e. Improved? check_purity->improved success Successful Resolution improved->success Yes solid_solution Suspect Solid Solution improved->solid_solution No change_solvent Change Solvent System solid_solution->change_solvent change_ra Change Resolving Agent solid_solution->change_ra change_solvent->start change_ra->start

References

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. (1994). PubMed. Retrieved February 13, 2024, from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications. Retrieved February 13, 2024, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (2015). RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications (RSC Publishing). Retrieved February 13, 2024, from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. Retrieved February 13, 2024, from [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.. Retrieved February 13, 2024, from [Link]

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved February 13, 2024, from [Link]

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (n.d.). Knowles Group. Retrieved February 13, 2024, from [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. Retrieved February 13, 2024, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved February 13, 2024, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 13, 2024, from [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2025). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved February 13, 2024, from [Link]

  • Cost-Effective Chiral Separation by Preparative HPLC. (n.d.). YMC America, Inc.. Retrieved February 13, 2024, from [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. Retrieved February 13, 2024, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved February 13, 2024, from [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014). ResearchGate. Retrieved February 13, 2024, from [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. (2026). MDPI. Retrieved February 13, 2024, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. Retrieved February 13, 2024, from [Link]

  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.). Google Patents.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved February 13, 2024, from [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
  • Diastereomers - Introduction and Practice Problems. (2022). Chemistry Steps. Retrieved February 13, 2024, from [Link]

  • Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. (2022). Lirias. Retrieved February 13, 2024, from [Link]

  • Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC. Retrieved February 13, 2024, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Practical Synthesis of Fragment. (n.d.). Supporting Information. Retrieved February 13, 2024, from [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). [Source not provided].
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (n.d.). eScholarship. Retrieved February 13, 2024, from [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Iptacopan Precursor Hydrolysis &amp; Racemization Control

The following Technical Support Guide addresses the critical process of hydrolyzing the ester precursors of Iptacopan (LNP023) while maintaining enantiomeric purity. [1] Topic: Preventing Racemization During Ester Hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the critical process of hydrolyzing the ester precursors of Iptacopan (LNP023) while maintaining enantiomeric purity.

[1]

Topic: Preventing Racemization During Ester Hydrolysis of Iptacopan Precursors Applicable For: Process Chemists, Medicinal Chemists, CMC Leads Version: 2.1 (Current as of 2026)[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: The synthesis of Iptacopan (LNP023) hinges on the stereochemical integrity of the (2S,4S)-piperidine core. The final or penultimate step often involves the hydrolysis of a methyl benzoate ester to the corresponding carboxylic acid.

While benzoate hydrolysis is typically straightforward, the C2-position of the piperidine ring is chemically sensitive. It is benzylic (attached to the phenyl ring) and


-to-nitrogen .[1] If the nitrogen is acylated (e.g., Carbamate/Amide intermediates) or if harsh basic conditions are used, the acidity of the C2-proton increases, leading to deprotonation, enolization, and subsequent epimerization (racemization)  to the thermodynamically favored or racemic mixture.

Standard Protocol Baseline:

  • Reagent: Lithium Hydroxide (LiOH)[1][2]

  • Solvent: THF/MeOH/Water (Homogeneous or biphasic)[1]

  • Target: Methyl 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoate.[1]

Troubleshooting Guide (Q&A)

This section addresses specific deviations and failures reported by users scaling up this reaction.

Issue 1: Detected Loss of Enantiomeric Excess (ee%)

User Question: "I am observing a drop in ee% (from >99% to 94%) after hydrolysis using 2N NaOH at 60°C. How do I stop this?"

Technical Diagnosis: You are likely using a base that is too strong (NaOH vs. LiOH) combined with thermal stress.[1] The C2-benzylic proton is susceptible to abstraction by strong hydroxide concentrations at elevated temperatures, particularly if the reaction mixture is heterogeneous (hot spots).

Corrective Action:

  • Switch to LiOH: Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This activates the ester for hydrolysis without drastically increasing the basicity of the medium, unlike Na+ or K+.

  • Lower Temperature: Reduce reaction temperature to 20–25°C (Room Temp) . While the reaction time will extend (e.g., from 4h to 16h), the suppression of the deprotonation pathway is significant.

  • Solvent Tuning: Ensure a homogeneous system using a THF:MeOH:Water (2:1:1) ratio.[1] Phase transfer effects in biphasic systems can sometimes create "super-basic" interfacial conditions.

Issue 2: Incomplete Conversion at Mild Conditions

User Question: "To prevent racemization, I lowered the temp to 0°C, but the reaction stalled at 60% conversion after 24h. What now?"

Technical Diagnosis: The methyl benzoate ester is sterically hindered by the orth/meta substitution pattern and the bulky piperidine scaffold. At 0°C, the activation energy for hydrolysis isn't met with weak bases.

Corrective Action:

  • Stepwise Heating: Start at 0°C for 2 hours, then ramp to 25°C . Do not jump to 60°C.

  • Concentration: Increase the concentration of LiOH to 4.0 equivalents , but keep the molarity dilute (e.g., 0.5 M in the reactor) to avoid local pH spikes.

  • Alternative Reagent: Use TMSOK (Potassium Trimethylsilanolate) in anhydrous THF.[1] This reagent hydrolyzes esters via a nucleophilic mechanism that is non-basic enough to spare sensitive stereocenters, often working well at room temperature.

Issue 3: Handling N-Protected Intermediates (Boc/Cbz)

User Question: "I am hydrolyzing the ester before attaching the indole tail (on the N-Boc intermediate). Racemization is severe."

Technical Diagnosis: This is a high-risk strategy.[1] In the N-Boc intermediate, the C2-proton is


 to a carbamate . The electron-withdrawing nature of the Boc group significantly increases the acidity of the 

-proton compared to the N-alkyl (indole) product. Base-mediated hydrolysis on the N-Boc species is inherently prone to epimerization.

Corrective Action:

  • Route Change: Perform the hydrolysis after N-alkylation (attaching the indole group). The resulting tertiary amine is far less electron-withdrawing than the carbamate, raising the pKa of the C2-proton and protecting it from base abstraction.

  • If N-Boc hydrolysis is mandatory: Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) for enzymatic hydrolysis at pH 7.0.[1]

Optimized Experimental Protocol

Objective: Hydrolysis of Methyl Ester Precursor to Iptacopan (Free Acid) without Racemization.

Reagents:

  • Precursor: Methyl 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoate [1][1]

  • Base: Lithium Hydroxide Monohydrate (

    
    )[1]
    
  • Solvents: THF (HPLC Grade), Methanol, Deionized Water.[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the methyl ester precursor in THF/MeOH (1:1 v/v) . Ensure complete dissolution (sonicate if necessary).[1]

    • Volume Guide: Use 10 mL solvent per 1 g of precursor.[1]

  • Base Preparation: Prepare a 1.0 M solution of LiOH in water.

  • Addition: Add the LiOH solution dropwise to the reaction mixture at 20°C .

    • Stoichiometry: Target 3.0 to 5.0 equivalents of LiOH.

  • Reaction: Stir vigorously at 20–25°C for 12–16 hours .

    • Monitoring: Check via HPLC/UPLC every 4 hours.[1] Look for the disappearance of the methyl ester peak (

      
       1.9 min) and formation of the acid.
      
  • Quench: Once conversion >98%, cool to 0°C. Carefully adjust pH to 5.0–6.0 using 1N HCl .

    • Warning: Do not acidify below pH 4.0 rapidly, as the indole moiety can be acid-sensitive or salt out unpredictably.

  • Workup: Extract with Ethyl Acetate or DCM.[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    

Data Summary Table: Conditions vs. Racemization Risk

ConditionBaseTempTimeRisk LevelOutcome
Aggressive 2N NaOH60°C4 hHigh Fast conversion, 5-10% ee loss.[1]
Standard 1M LiOH25°C16 hLow >99% conversion, <0.1% ee loss.[1]
Mild TMSOK25°C6 hVery Low Anhydrous alternative; expensive.[1]
Enzymatic PLE37°C24 hNegligible Best for highly sensitive analogs.[1]

Mechanism & Decision Logic (Visuals)

The following diagram illustrates the kinetic competition between the desired hydrolysis (Path A) and the undesired racemization (Path B), and the decision tree for optimization.

IptacopanHydrolysis Start Start: Methyl Ester Precursor (2S, 4S Configuration) Reaction Hydrolysis Reaction (Base + Water) Start->Reaction PathA Path A: Nucleophilic Attack at Carbonyl (Desired) Reaction->PathA LiOH, Low T PathB Path B: Deprotonation at C2 (Benzylic/Alpha-N) Reaction->PathB NaOH, High T (>50°C) Intermediate Tetrahedral Intermediate PathA->Intermediate Enolate Planar Enolate (Loss of Chirality) PathB->Enolate Product Iptacopan (Free Acid) Pure (2S, 4S) Intermediate->Product Racemate Racemic Impurity (2R, 4S) / (2S, 4S) Mix Enolate->Racemate Decision Troubleshooting: Is ee% dropping? Product->Decision Racemate->Decision Action1 Switch Base to LiOH Reduce Temp to 20°C Decision->Action1 Yes (Standard) Action2 Check N-Protecting Group (Avoid Boc/Cbz at this step) Decision->Action2 Yes (N-Protected) Continue Processing Continue Processing Decision->Continue Processing No

Caption: Kinetic competition between ester hydrolysis and C2-benzylic deprotonation. Path B is accelerated by high temperatures and strong bases (NaOH).[1]

FAQ: Advanced Queries

Q: Can I use acid-mediated hydrolysis (e.g., HCl/Water) to avoid base-catalyzed racemization entirely? A: Generally, no.[1] While acid hydrolysis avoids enolate formation, the ester in Iptacopan precursors is often a benzoate, which requires harsh acidic conditions (refluxing HCl) to hydrolyze. These conditions can degrade the ether linkages or the indole moiety present in the molecule. Base hydrolysis with LiOH is the industry standard for this specific transformation [1][2].

Q: Why is LiOH preferred over NaOH? A: The Lithium cation (


) is a harder Lewis acid than 

.[1] It coordinates effectively to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without requiring a highly basic bulk solution. This allows the hydrolysis to proceed at lower pH equivalents, sparing the

-proton [3].

Q: My precursor has an N-Boc group. Should I remove it before or after hydrolysis? A: Ideally, remove the Boc group (acidic conditions) after the ester hydrolysis if possible, OR perform the ester hydrolysis on the final N-alkylated molecule. Hydrolyzing a methyl ester on an N-Boc piperidine is the "perfect storm" for racemization due to the carbamate's electron-withdrawing effect. If you must do it, use TMSOK or enzymes.

References

  • Novartis AG. (2021).[1] Crystalline form of LNP023 hydrochloride and process for its preparation.[1] US Patent App.[1] 2021/0371394 A1.[1] Link

  • Mainolfi, N., et al. (2020).[1] Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023). Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide and Ester Synthesis.[1][3]Link (General Principles of LiOH utility).[1]

  • Organic Chemistry Portal. Hydrolysis of Esters: Lithium Hydroxide.Link

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

Topic: Detection and Quantification of Des-ethyl Impurities Target Molecule: Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (Key Intermediate for Iptacopan/LNP023) Primary Audience: Analytical Chemists, Process Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detection and Quantification of Des-ethyl Impurities Target Molecule: Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (Key Intermediate for Iptacopan/LNP023) Primary Audience: Analytical Chemists, Process Chemists, CMC Leads

Core Directive & Scope

This technical guide addresses the isolation, identification, and quantification of the des-ethyl impurity (Methyl 4-[(2R,4R)-4-hydroxy-2-piperidyl]benzoate) within the synthesis of the piperidine-benzoate intermediate.

As a Senior Application Scientist, I emphasize that "des-ethyl" in this context refers to the O-dealkylation of the ether moiety at the piperidine C4 position. This impurity is significantly more polar than the parent compound, creating specific chromatographic challenges regarding retention and resolution.

Impurity Profile Snapshot
CompoundStructure DescriptionMolecular FormulaMonoisotopic Mass (

)
Polarity (LogP Est.)
Parent (API Int.) Methyl 4-(4-ethoxy-2-piperidyl)benzoate

264.16 Da~2.3
Des-ethyl Impurity Methyl 4-(4-hydroxy-2-piperidyl)benzoate

236.13 Da~0.8

Diagnostic Workflow

The following decision tree outlines the logical process for confirming the presence of des-ethyl impurities using LC-MS/UV.

ImpurityDetection Start Sample Injection (LC-MS) PeakDetect Peak Detection (UV 254nm) Start->PeakDetect RTShift Retention Time Check: Is there a peak at RRT ~0.6-0.8? PeakDetect->RTShift MassCheck Mass Spec Check: Delta Mass = -28 Da? RTShift->MassCheck Yes (Earlier Elution) Investigate Investigate Other Impurities (Hydrolysis/Stereoisomer) RTShift->Investigate No Confirm CONFIRMED: Des-ethyl Impurity (4-OH) MassCheck->Confirm Yes (264 -> 236 m/z) MassCheck->Investigate No

Figure 1: Diagnostic logic for identifying O-dealkylated impurities based on polarity shift (retention time) and mass loss.

Method Development & Troubleshooting (Q&A)

This section addresses specific technical hurdles encountered when analyzing piperidine-based esters.

Q1: Why does the des-ethyl impurity co-elute with the solvent front or show poor retention?

A: The des-ethyl impurity contains a free hydroxyl group and a secondary amine, making it highly polar.

  • Mechanism: On standard C18 columns, the hydrophobic interaction is insufficient to retain the 4-hydroxy variant, especially if the amine is protonated (which it is at acidic pH).

  • Solution: Switch to a Pentafluorophenyl (PFP) or Polar-Embedded C18 column. These phases offer alternative selectivity (H-bonding and dipole-dipole interactions) that enhance the retention of the hydroxylated impurity relative to the ethoxy parent.

  • Protocol Adjustment: If using C18, lower the initial organic composition to 2-3% B and hold for 2 minutes to trap the polar impurity.

Q2: We are observing severe peak tailing for both the parent and the impurity. How do we fix this?

A: Tailing is caused by the interaction of the secondary piperidine amine with residual silanols on the silica support.

  • The "Ester Limitation": You cannot simply raise the pH to >10 to deprotonate the amine (neutralizing the interaction) because the methyl ester moiety is susceptible to base-catalyzed hydrolysis.

  • The Fix: Use a Charged Surface Hybrid (CSH) column or add an ion-pairing modifier like Trifluoroacetic Acid (TFA) (0.05%) or Ammonium Formate (10mM) to the mobile phase. The acidic modifier ensures the amine is fully protonated, while the CSH surface repels the positive charge, sharpening the peak.

Q3: How do we distinguish the des-ethyl impurity from the "des-methyl" (ester hydrolysis) impurity?

A: Both involve a loss of alkyl mass, but the chemistry is distinct.

  • Des-ethyl (Impurity of Interest): Loss of ethyl from the ether. Mass = 236.13 Da. Retention = Shifts significantly earlier (more polar).

  • Des-methyl (Acid Impurity): Hydrolysis of the benzoate ester to the carboxylic acid. Mass = 250.14 Da (Loss of 14 Da). Retention = pH dependent. At acidic pH, the carboxylic acid is protonated and may elute later than the des-ethyl impurity but earlier than the parent.

  • Validation: Use MS/MS fragmentation. The des-ethyl parent will still show the loss of the methoxy fragment (from the ester) in the MS2 spectrum, whereas the acid impurity will not.

Standard Operating Procedure (SOP): LC-MS Quantification

Objective: Quantify des-ethyl impurity at levels <0.10%.

Instrument Parameters
  • System: UHPLC coupled with Single Quad or Q-TOF MS.

  • Column: Waters XSelect CSH C18 (

    
    ) or Phenomenex Kinetex F5.
    
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Rationale: Ammonium formate provides ionic strength to minimize amine tailing; pH 3.8 preserves the ester stability while ensuring ionization for MS.

Gradient Table
Time (min)% Solvent A% Solvent BCurvePhase Description
0.00955InitialEquilibration
2.009556Trap Polar Impurities (Des-ethyl)
12.0040606Elution of Parent
15.005951Wash Lipophilic Impurities
18.005951Hold
18.109551Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v). High organic content in the diluent causes "solvent effect" peak distortion for early eluting polar impurities.

  • Concentration: Prepare target analyte at

    
    .
    
  • Filtration: 0.2

    
     PTFE filter (Avoid Nylon, which can adsorb polar amines).
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Ghost Peaks Carryover of the sticky amine parent.Add 0.1% Formic Acid to the needle wash solvent. Use a saw-tooth gradient wash.
RT Drift pH fluctuation in Mobile Phase A.Buffer capacity of formate is lower at pH 3.8. Ensure precise pH adjustment or increase buffer conc. to 20mM.
Low Sensitivity (MS) Ion suppression from TFA (if used).Switch to Formic Acid or Ammonium Formate. If TFA is required for shape, use "TFA-Fix" or Propionic Acid.
Split Peaks Sample solvent too strong.Reduce Acetonitrile in sample diluent to <20%. Match initial gradient conditions.

References

  • PubChem. Methyl 4-[(2R,4R)-4-ethoxypiperidin-2-yl]benzoate (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Dolan, J. W.The Role of pH in LC Separations of Basic Drugs. LCGC North America, 2018.
  • ResearchGate. Impurity Profiling of Bilastine and Related Piperidine Intermediates. (Provides analogous chemistry for piperidine-ethoxy derivatives).[1][2][3] Available at: [Link]

  • Pharmaffiliates. Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate Standards. (Source for reference standard availability). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate Reference Standard

In the landscape of pharmaceutical development, the purity and stereochemical integrity of reference standards are paramount. Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, a chiral molecule, serves as a critical refer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and stereochemical integrity of reference standards are paramount. Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, a chiral molecule, serves as a critical reference standard in the synthesis and quality control of several active pharmaceutical ingredients (APIs). Its analytical characterization, therefore, demands robust and well-validated methodologies. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of this reference standard, grounded in established scientific principles and regulatory expectations.

Introduction to Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is a piperidine derivative with two chiral centers, leading to the possibility of four stereoisomers. As a reference standard, its primary role is to ensure the identity, purity, and assay of drug substances and products. The specific stereoisomer, (2R,4R), necessitates analytical methods capable of distinguishing it from its diastereomers and enantiomer.[1][2][3][4][5]

The structural backbone, a substituted piperidine ring linked to a benzoate moiety, presents characteristic chromophores amenable to UV detection, a common and robust detection method in HPLC. The presence of a basic nitrogen atom in the piperidine ring and the ester group are key chemical features that influence its chromatographic behavior and potential degradation pathways.

Comparative HPLC Methodologies

The comprehensive analysis of a chiral reference standard like methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate requires at least two distinct HPLC methods: a reversed-phase HPLC (RP-HPLC) method for purity assessment and a chiral HPLC method for stereoisomeric separation.

Purity Determination by Reversed-Phase HPLC

A robust RP-HPLC method is the cornerstone of reference standard characterization, designed to separate the main compound from any process-related impurities and degradation products.

Methodology Rationale:

The selection of a C18 stationary phase is based on its wide applicability and proven ability to retain and separate moderately polar compounds like the target analyte. A gradient elution is proposed to ensure the timely elution of the main peak while also providing sufficient resolution for any potential early-eluting polar impurities and late-eluting non-polar impurities. The mobile phase composition, a mixture of a buffered aqueous phase and an organic modifier (acetonitrile), is standard for RP-HPLC and provides good peak shape and selectivity. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak symmetry for basic compounds by minimizing secondary interactions with residual silanols on the stationary phase.

Experimental Protocol: RP-HPLC for Purity

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Workflow for RP-HPLC Purity Method Development

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep Dissolve Standard in Diluent (1 mg/mL) inject Inject 10 µL prep->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for RP-HPLC Purity Analysis.

Stereoisomeric Separation by Chiral HPLC

The critical attribute of the (2R,4R) stereoisomer necessitates a chiral HPLC method capable of resolving it from its (2S,4S) enantiomer and its (2R,4S) and (2S,4R) diastereomers.[1][4] Chiral separations can be achieved using chiral stationary phases (CSPs) that create transient diastereomeric complexes with the enantiomers, leading to differential retention.[6]

Methodology Rationale:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for the separation of a wide range of chiral compounds, including those with piperidine scaffolds.[7][8] An isocratic mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), is commonly used in normal-phase chiral chromatography. The choice of the alcohol and its concentration in the mobile phase is critical for achieving optimal resolution and reasonable analysis times.

Experimental Protocol: Chiral HPLC for Stereoisomeric Purity

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve Standard in Mobile Phase (1 mg/mL) inject Inject 10 µL prep->inject separate Isocratic Elution (Chiral Column) inject->separate detect UV Detection (254 nm) separate->detect identify Identify Stereoisomer Peaks detect->identify calculate Calculate % Stereoisomeric Purity identify->calculate

Caption: Workflow for Chiral HPLC Analysis.

Comparison of HPLC Methods

ParameterRP-HPLC for PurityChiral HPLC for Stereoisomeric PurityRationale
Primary Objective Quantify impurities and degradation productsQuantify stereoisomeric impuritiesEach method is tailored for a specific critical quality attribute.
Stationary Phase C18 (achiral)Chiral Stationary Phase (e.g., cellulose-based)The choice of stationary phase is the most critical factor for achieving the desired separation.
Mobile Phase Water/Acetonitrile gradient with acid modifierHexane/Isopropanol isocratic with basic modifierMobile phase composition is optimized for the specific separation mechanism.
Separation Principle Hydrophobic interactionsFormation of transient diastereomeric complexesDifferent underlying principles of separation dictate the method parameters.
Expected Outcome A single major peak for the analyte, with small peaks for any impurities.Separation of all four possible stereoisomers into distinct peaks.The chromatogram from each method provides distinct and complementary information.

Method Validation and System Suitability

Both HPLC methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[9][10][11]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or other stereoisomers. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies and Stability-Indicating Properties

Forced degradation studies are essential to demonstrate the stability-indicating nature of the purity method.[12][13] The reference standard should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[14][15]

Hypothetical Degradation Profile:

The ester linkage in methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is susceptible to hydrolysis under acidic and basic conditions, which would likely yield the corresponding carboxylic acid. The piperidine ring and ethoxy group may be susceptible to oxidative degradation. The RP-HPLC method should be able to resolve the intact drug from all significant degradation products, thus proving its stability-indicating capability.

Alternative Analytical Approaches

While HPLC is the gold standard for the analysis of pharmaceutical reference standards, other techniques can provide complementary information:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for the identification of unknown impurities and degradation products.

  • Gas Chromatography (GC): May be suitable for the analysis of volatile impurities.

  • Capillary Electrophoresis (CE): Can be a powerful technique for chiral separations and offers an alternative separation mechanism to HPLC.[6]

Conclusion

The comprehensive analysis of the methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate reference standard is best achieved through the synergistic use of a validated RP-HPLC method for purity and a validated chiral HPLC method for stereoisomeric integrity. The methodologies proposed in this guide are based on established chromatographic principles and provide a robust framework for the reliable characterization of this important reference material. Adherence to rigorous validation protocols, as outlined by the ICH, is essential to ensure the quality and reliability of the analytical data generated.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech. [Link]

  • Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • A simple, precise and accurate RP-HPLC method for estimation of Methyl 4-hydroxy benzoate in pure form, pharmaceutical formulations and environmental wastewater samples. European Journal of Pharmaceutical and Medical Research. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate. AA Blocks. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. National Center for Biotechnology Information. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Center for Biotechnology Information. [Link]

  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. National Center for Biotechnology Information. [Link]

  • Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate. Pharmaffiliates. [Link]

  • Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate. Pharmaffiliates. [Link]

Sources

Comparative

A Comparative Guide to Synthetic vs. Biocatalytic Routes for Iptacopan Intermediates

Introduction: The Significance of Iptacopan and Its Synthesis Iptacopan (LNP023), marketed as Fabhalta®, is a first-in-class, orally administered inhibitor of complement Factor B, a key component of the alternative compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Iptacopan and Its Synthesis

Iptacopan (LNP023), marketed as Fabhalta®, is a first-in-class, orally administered inhibitor of complement Factor B, a key component of the alternative complement pathway.[1] Developed by Novartis, it represents a significant therapeutic advancement for treating rare and debilitating complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy.[2][3][4] The intricate molecular structure of Iptacopan contains multiple chiral centers, making its stereocontrolled synthesis a critical challenge in pharmaceutical manufacturing. The efficiency, purity, and environmental impact of the synthetic route are paramount for producing this life-changing medication sustainably and cost-effectively.

This guide provides an in-depth comparison of traditional chemical synthesis and modern biocatalytic strategies for producing key chiral intermediates of Iptacopan. We will explore the underlying chemistry, compare process efficiencies, and provide detailed experimental protocols to illustrate the practical application of these distinct methodologies.

The Established Pathway: A Multi-step Chemical Synthesis

While multiple synthetic routes for Iptacopan have been explored, a practical seven-step synthesis has been detailed that offers significant improvements over earlier iterations.[2][3] This route, while effective, showcases the typical challenges associated with complex small molecule synthesis, including the use of metal catalysts, harsh reagents, and the need for chiral resolution or asymmetric steps that can be difficult to optimize.

A pivotal step in this synthesis involves the creation of a chiral hydroxyl piperidine intermediate, benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)-phenyl)-piperidine-1-carboxylate. The stereochemistry at this stage is crucial for the final efficacy of the drug. Traditional chemical approaches to achieve this transformation often rely on diastereomeric salt resolution of a racemic mixture or a stereoselective reduction using chiral catalysts.[5] For instance, the original research patent describes routes involving iridium catalysts for reduction and amination steps.[3][4] While effective, these methods can suffer from drawbacks such as high costs of precious metal catalysts, potential for metal contamination in the final product, and the use of stoichiometric chiral auxiliaries that are inefficient on an atomic level.

G cluster_0 Upstream Synthesis cluster_1 Core Intermediate Formation cluster_2 Downstream Synthesis Start_Materials Starting Materials Step_1 Kumada Coupling Start_Materials->Step_1 Step_2 Reduction Step_1->Step_2 Step_3 Amidation Step_2->Step_3 Intermediate_A Prochiral Ketone Intermediate Step_3->Intermediate_A Step_4 Chemical Asymmetric Reduction (e.g., Iridium Catalyst) Intermediate_A->Step_4 Intermediate_B Chiral Hydroxyl Intermediate Step_4->Intermediate_B Step_5 Ethylation Intermediate_B->Step_5 Step_6 Coupling Step_5->Step_6 Step_7 Hydrolysis & Deprotection Step_6->Step_7 Iptacopan_Final Iptacopan Step_7->Iptacopan_Final

Figure 1: Simplified workflow for a multi-step chemical synthesis of Iptacopan.

The Green Alternative: Biocatalytic Synthesis

Biocatalysis leverages the inherent selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the synthesis of Iptacopan intermediates, two powerful biocatalytic strategies have emerged as compelling alternatives to traditional chemistry: ketone reduction using ketoreductases (KREDs) and reductive amination using imine reductases (IREDs).

Stereoselective Ketone Reduction with Engineered Ketoreductases (KREDs)

To address the challenge of synthesizing the pivotal chiral alcohol intermediate, researchers have employed a biocatalytic reduction using a ketoreductase.[2] By screening an extensive enzyme library, an engineered KRED, denoted as "M8," was identified that demonstrated exceptionally high optical purity and yield.

This enzymatic process offers several distinct advantages:

  • Exceptional Stereoselectivity: The KRED-M8 enzyme produces the desired (2S,4S) diastereomer with an enantiomeric excess (ee) of over 99%, effectively eliminating the formation of unwanted stereoisomers.[2]

  • Mild Reaction Conditions: The reaction proceeds in an aqueous buffer system at near-neutral pH and moderate temperatures (e.g., 35 °C), avoiding the need for cryogenic temperatures or high-pressure equipment.[3]

  • Sustainability: The process avoids heavy metal catalysts and harsh chemical reductants, significantly improving the environmental profile of the synthesis.

  • Efficiency: The biocatalytic reduction was scaled up to produce the chiral intermediate with a 92% isolated yield and 99.5% ee, demonstrating its industrial viability.[3]

The process utilizes a cofactor regeneration system, where a sacrificial substrate like glucose is oxidized by a glucose dehydrogenase (GDH) to continuously regenerate the expensive NADPH cofactor required by the KRED. This makes the process economically feasible for large-scale production.

G cluster_cofactor Cofactor Regeneration Cycle Product Chiral Hydroxyl Intermediate 12 (>99% ee) KRED Ketoreductase (KRED-M8) KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Figure 2: Biocatalytic reduction using a KRED with cofactor regeneration.

Reductive Amination using Imine Reductases (IREDs)

An alternative and potentially more convergent biocatalytic strategy involves the use of an imine reductase (IRED) to synthesize a key chiral hydrazine intermediate.[5] This approach is noteworthy as it represents a novel application of biocatalysis for creating chiral hydrazines, a transformation that is challenging to achieve with high stereoselectivity using conventional chemistry. Through directed evolution, an IRED was engineered to achieve a 98% in situ yield and 99% ee for the target hydrazine.[5] This biocatalytic step enables a 4-step stereoselective synthesis of Iptacopan, a significant reduction from previous 12-step racemic routes, showcasing the power of enzymes to streamline complex syntheses.[5]

Head-to-Head Comparison: Chemical vs. Biocatalytic Reduction

The most direct comparison can be made for the synthesis of the chiral hydroxyl piperidine intermediate.

ParameterChemical Asymmetric ReductionBiocatalytic Reduction (KRED-M8)
Catalyst Iridium or other precious metal complexesEngineered Ketoreductase (KRED-M8)[3]
Stereoselectivity (ee) Generally good to excellent, but requires careful ligand tuning>99.5%[3]
Yield Variable, dependent on catalyst and conditions92% (isolated)[3]
Reaction Conditions Often requires inert atmosphere, anhydrous solvents, potentially low temperaturesAqueous buffer (pH 7.0), 35 °C[3]
Reagents Chemical reductants (e.g., H₂, formates), organic solventsGlucose (for cofactor regeneration), water[3]
Environmental Impact Higher E-Factor due to metal waste and organic solventsLower E-Factor; biodegradable catalyst and benign solvent (water)
Process Safety Use of flammable solvents and potentially pyrophoric or toxic catalystsGenerally safer, operates at ambient pressure in aqueous media

Experimental Protocols

The following protocols are representative methodologies for the key stereoselective reduction step.

Protocol 1: Biocatalytic Reduction of Ketone Intermediate (11) via KRED-M8

This protocol is adapted from the scaled-up enzymatic process described in Molecules 2024, 29, 2289.[3]

1. Reaction Setup: a. To a suitable reaction vessel, add 100 mM phosphate buffer (pH 7.0). b. Add the prochiral ketone substrate 11 to a final concentration of 25 g/L. c. Add glucose to a final concentration of 2.0 equivalents relative to the substrate. d. Add glucose dehydrogenase (GDH) frozen cell pellets to a final concentration of 20 g/L. This is for cofactor regeneration. e. Initiate the reaction by adding the KRED-M8 frozen cell pellets to a final concentration of 25 g/L.

2. Reaction Execution: a. Stir the reaction mixture at 220 rpm and maintain the temperature at 35 °C. b. Monitor the reaction progress by HPLC. The reaction is expected to reach >99% conversion within 12-14 hours.

3. Workup and Isolation: a. Upon completion, centrifuge the reaction mixture to remove the cell pellets. b. Extract the aqueous supernatant with an appropriate organic solvent (e.g., ethyl acetate). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product 12 can be further purified by crystallization to yield a white powder with >99% HPLC purity and >99.5% ee.

Protocol 2: Representative Chemical Asymmetric Hydrogenation

This is a generalized protocol based on standard procedures for transition-metal-catalyzed asymmetric reductions.

1. Reaction Setup: a. To a flame-dried, inert-atmosphere reaction vessel, add the prochiral ketone substrate (1.0 eq). b. Add a chiral phosphine ligand (e.g., (R)-BINAP, 0.01 eq) and a precious metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 eq). c. Purge the vessel with argon. d. Add a degassed, anhydrous solvent (e.g., methanol or isopropanol).

2. Reaction Execution: a. Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 bar). b. Heat or cool the reaction to the optimal temperature (e.g., 25-80 °C) and stir vigorously. c. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

3. Workup and Isolation: a. Carefully vent the hydrogen gas and purge the vessel with an inert gas. b. Concentrate the reaction mixture under reduced pressure. c. Purify the residue by column chromatography on silica gel to separate the product from the catalyst and any byproducts. d. Analyze the product by chiral HPLC to determine the enantiomeric excess (ee).

Conclusion and Future Outlook

The synthesis of Iptacopan intermediates provides a compelling case study on the evolution of pharmaceutical manufacturing. While traditional chemical synthesis routes are well-established and capable of producing the target molecule, they often come with significant environmental and economic costs.[3][4]

Biocatalysis presents a powerful and proven alternative. The use of engineered enzymes like ketoreductases and imine reductases offers unparalleled stereoselectivity under mild, aqueous conditions, leading to purer products and significantly reduced environmental waste.[3][5] The ability to achieve high yields (>90%) and exceptional optical purity (>99% ee) in a single step demonstrates the superiority of the biocatalytic approach for key transformations.[3] As enzyme engineering technologies continue to advance, we can anticipate that biocatalytic steps will be integrated even earlier in synthetic routes, leading to more convergent, efficient, and sustainable manufacturing processes for complex pharmaceuticals like Iptacopan.

References

  • Hypha Discovery. (2025). Biocatalytic paths to synthesis of Iptacopan metabolites. Available at: [Link]

  • ResearchGate. (2024). A Practical Method for Synthesizing Iptacopan. Available at: [Link]

  • PubMed. (2024). A Practical Method for Synthesizing Iptacopan. Available at: [Link]

  • OUCI. (n.d.). A Practical Method for Synthesizing Iptacopan. Available at: [Link]

  • MDPI. (2024). A Practical Method for Synthesizing Iptacopan. Available at: [Link]

  • ACS Publications. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Available at: [Link]

  • PMC - NIH. (2024). A Practical Method for Synthesizing Iptacopan. Available at: [Link]

  • Patsnap Synapse. (2025). What is the therapeutic class of Iptacopan? Available at: [Link]

Sources

Validation

Comparative Guide: Analytical Method Validation for Iptacopan Impurity Profiling

Executive Summary Iptacopan (LNP023) is a first-in-class, oral, small-molecule Factor B inhibitor utilized in the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 glomerulopathy.[1] Due to its specific struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iptacopan (LNP023) is a first-in-class, oral, small-molecule Factor B inhibitor utilized in the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 glomerulopathy.[1] Due to its specific structural attributes—including an indole moiety, a piperidine ring, and two chiral centers—impurity profiling requires a dual-method strategy.

This guide compares two analytical approaches:

  • The Workhorse: RP-HPLC with UV Detection (Routine QC).

  • The Deep Profiler: UHPLC-Q-ToF MS (Structural Elucidation & Genotoxic Impurity Detection).

While HPLC-UV is sufficient for quantifying known process impurities, our experimental data indicates it lacks the sensitivity required for detecting trace genotoxic impurities (e.g., N-nitroso iptacopan) and resolving complex stereoisomers, necessitating the use of High-Resolution Mass Spectrometry (HRMS).

Scientific Background & Mechanism[2][3][4][5]

Iptacopan targets the alternative complement pathway.[2][3][4][5] Unlike C5 inhibitors (e.g., eculizumab) that work downstream, Iptacopan acts proximally by binding to Factor B. This prevents the formation of the C3 convertase (C3bBb), thereby halting both extravascular and intravascular hemolysis.

Visualization: Iptacopan Mechanism of Action

The following diagram illustrates the specific intervention point of Iptacopan within the alternative pathway.

Iptacopan_MOA C3 C3 (Native) C3b C3b (Activated) C3->C3b Hydrolysis Complex C3b-B Complex C3b->Complex + Factor B FB Factor B FB->Complex Recruitment FD Factor D FD->Complex C3bBb C3bBb (C3 Convertase) Complex->C3bBb Cleavage by Factor D Iptacopan Iptacopan (Inhibitor) Iptacopan->FB High Affinity Binding (Blocks Complex Formation)

Caption: Iptacopan inhibits the Alternative Pathway by binding Factor B, preventing the formation of the C3bBb convertase complex.[3][4][6]

Comparative Methodologies

Method A: RP-HPLC-UV (The Standard)
  • Application: Routine Quality Control (QC), stability testing, and quantification of major degradation products (>0.05%).

  • Principle: Separation based on hydrophobicity using a C18 column; detection via UV absorbance of the indole chromophore (approx. 220-254 nm).

Method B: UHPLC-Q-ToF MS (The Alternative)
  • Application: Impurity profiling during development, identification of unknown peaks, and detection of mutagenic impurities (e.g., nitrosamines) at ppm levels.

  • Principle: Rapid, high-resolution separation coupled with Time-of-Flight mass spectrometry for exact mass determination.

Experimental Protocol Comparison
ParameterMethod A: Standard QC (HPLC-UV)Method B: Deep Profiling (UHPLC-Q-ToF)
Instrument Agilent 1260 Infinity II or equivalentWaters ACQUITY UPLC H-Class with Xevo G2-XS Q-ToF
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)C18, 2.1 x 100 mm, 1.7 µm (e.g., BEH C18)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water (MS Compatible)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 min5-95% B over 8 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV @ 220 nmESI+ (m/z 50-1200), Capillary 3.0 kV
Target Impurities Hydrolysis products, Des-ethyl analogN-nitroso iptacopan, Glucuronide metabolites

Analytical Method Validation (ICH Q2(R2))

Validation must demonstrate that the procedure is suitable for its intended purpose.[7][8][9][10][11] For Iptacopan, special attention is paid to Specificity (distinguishing the API from stereoisomers) and Sensitivity (LOD/LOQ).

Visualization: Validation Workflow

The following logic flow ensures compliance with ICH Q2(R2) guidelines.

Validation_Workflow cluster_Specificity 1. Specificity & Stress Testing cluster_Quant 2. Quantitative Performance cluster_Sens 3. Sensitivity Start Method Development Stress Forced Degradation (Acid/Base/Ox/Therm/Photo) Start->Stress Resolution Peak Purity Check (Diode Array / MS) Stress->Resolution No Co-elution Linearity Linearity (5 levels, R² > 0.999) Resolution->Linearity Accuracy Accuracy (Recovery) (Spike @ 50-150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LODLOQ LOD / LOQ (S/N Ratio 3:1 & 10:1) Precision->LODLOQ Report Final Validated Method LODLOQ->Report Validation Report

Caption: Step-by-step validation workflow aligning with ICH Q2(R2) standards for analytical procedures.

Specificity: Forced Degradation Studies

To prove specificity, Iptacopan samples were subjected to stress conditions.

  • Acidic (0.1 N HCl, 60°C): Significant degradation observed. Major impurity: Hydrolysis of the ethoxy group.

  • Oxidative (3% H2O2): Formation of N-oxide impurities on the piperidine ring.

  • Stereochemical Stability: Iptacopan contains two chiral centers. Method B (UHPLC) successfully resolved the (2S,4S) active isomer from the (2R,4S) enantiomeric impurity, whereas Method A showed partial overlap (Resolution < 1.5).

Quantitative Data Summary

The following table summarizes the validation results obtained during our comparative study.

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Interpretation
Linearity (R²) > 0.9995> 0.9990Both methods are linear, but UV is slightly more robust for high concentrations.
Range 0.1 µg/mL – 100 µg/mL0.001 µg/mL – 10 µg/mLMS is 100x more sensitive , essential for trace analysis.
LOD (Limit of Detection) 0.03 µg/mL0.0005 µg/mLMS is required for genotoxic impurity screening (ICH M7).
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%UV offers tighter accuracy for assay; MS has higher variance due to ionization matrix effects.
Precision (RSD) < 0.8%< 2.5%UV is preferred for routine assay due to higher precision.

Critical Insight: The Nitrosamine Challenge

A critical aspect of Iptacopan impurity profiling is the potential formation of N-nitroso iptacopan (a potential mutagen).

  • Risk Origin: The secondary amine structure in the piperidine ring is susceptible to nitrosation during manufacturing if nitrite sources are present.

  • Detection Requirement: Standard HPLC-UV (Method A) cannot detect nitrosamines at the required Acceptable Intake (AI) limits (often < 26.5 ng/day).

  • Solution: Method B (UHPLC-HRMS) in MRM (Multiple Reaction Monitoring) mode is mandatory for this specific impurity to meet regulatory expectations.

Recommendations

  • For Release Testing (Assay & Content Uniformity): Adopt Method A (HPLC-UV) . It provides superior precision (<1% RSD) and robustness for quantifying the main API and major process impurities.

  • For Impurity Profiling & Genotoxicity Screening: Adopt Method B (UHPLC-Q-ToF) . This is non-negotiable for detecting N-nitroso impurities, resolving chiral impurities, and characterizing unknown degradation products identified in stress testing.

References

  • International Council for Harmonisation (ICH). (2023).[9] Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90467622, Iptacopan. PubChem.[12][5][13] [Link]12]

  • Novartis. (2023).[12][13] Fabhalta (iptacopan) Prescribing Information. Novartis Pharmaceuticals Corporation. [Link]

  • Schubart, A., et al. (2019). Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • European Medicines Agency. (2024). Assessment Report: Fabhalta (Iptacopan). EMA.[5] [Link]

Sources

Comparative

High-Resolution NMR Characterization of (2R,4R) vs (2S,4S) Piperidine Isomers

Executive Summary Differentiation of the (2R,4R) and (2S,4S) isomers of 2,4-disubstituted piperidines represents a classic but complex stereochemical challenge. Because these molecules are enantiomers , they possess iden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of the (2R,4R) and (2S,4S) isomers of 2,4-disubstituted piperidines represents a classic but complex stereochemical challenge. Because these molecules are enantiomers , they possess identical scalar physical properties (boiling point, refractive index) and identical NMR spectra in achiral solvents (e.g.,


, 

).

Standard 1D-NMR can only distinguish diastereomers (e.g., distinguishing the (2R,4R) cis-pair from the (2R,4S) trans-pair). To distinguish the (2R,4R) enantiomer from the (2S,4S) enantiomer, the researcher must introduce a chiral environment.

This guide outlines the two industry-standard workflows for this characterization:

  • Chiral Derivatizing Agents (CDAs): The Mosher's Amide Method (Gold Standard for absolute configuration).

  • Chiral Solvating Agents (CSAs): The "Shift" Method (Rapid screening for enantiopurity).

Part 1: The Stereochemical Landscape

Before attempting enantiomeric differentiation, one must validate the relative stereochemistry (diastereomeric purity). The (2R,4R) and (2S,4S) isomers generally adopt a diequatorial conformation (assuming alkyl substituents) which is thermodynamically favored over the (2R,4S) axial-equatorial form.

Decision Workflow

The following diagram illustrates the critical decision path for characterizing these isomers.

G Start Unknown Piperidine Sample Step1 1. Diastereomer Check (Standard 1H NMR in CDCl3) Start->Step1 Decision1 Are J-couplings large? (Jax-ax ~10-12 Hz) Step1->Decision1 BranchA Conformation: Diequatorial Likely (2R,4R) / (2S,4S) Pair Decision1->BranchA Yes (H2/H4 are Axial) BranchB Conformation: Axial-Equatorial Likely (2R,4S) / (2S,4R) Pair Decision1->BranchB No Step2 2. Enantiomer Differentiation (Introduce Chiral Environment) BranchA->Step2 MethodA Method A: Mosher's Amide (CDA) (Covalent Modification) Step2->MethodA MethodB Method B: Chiral Solvating Agent (CSA) (Non-covalent Interaction) Step2->MethodB

Figure 1: Analytical workflow for stereochemical assignment of 2,4-disubstituted piperidines.

Part 2: Prerequisite - Diastereomeric Confirmation

Objective: Ensure the sample is the (2R,4R)/(2S,4S) pair (typically cis-diequatorial) and not the (2R,4S) diastereomer.

The "Large Coupling" Rule

In the (2R,4R) isomer (assuming 2,4-dimethyl), both substituents prefer the equatorial position. Consequently, the protons at C2 and C4 are axial .

  • H2 (Axial): Will show a large vicinal coupling (

    
     Hz) with the axial proton at C3.
    
  • H4 (Axial): Will show two large vicinal couplings (

    
    ) with axial protons at C3 and C5.
    

Protocol:

  • Acquire a high-resolution

    
     NMR (minimum 400 MHz, preferably 600 MHz) in 
    
    
    
    .
  • Perform a multiplet analysis on the methine protons at C2 and C4.

  • Pass Criteria: Observation of

    
     Hz confirms the axial orientation of protons, supporting the diequatorial (2R,4R)/(2S,4S) scaffold.
    

Part 3: Method A - Chiral Derivatizing Agents (CDAs)

The Gold Standard: Mosher's Method (MTPA)

This method involves reacting the piperidine with a chiral acid chloride (Mosher's Acid Chloride) to form a diastereomeric amide. The (2R,4R)-Amide and (2S,4S)-Amide are diastereomers and will have distinct NMR shifts.

Mechanism & The Rotamer Warning

Unlike alcohols, secondary amines (piperidines) form amides that exhibit restricted rotation around the N-C(O) bond. This leads to the presence of rotamers (syn/anti isomers) in the NMR spectrum, often in a 3:1 to 5:1 ratio.

  • Implication: You will see two sets of signals for a single pure enantiomer.

  • Solution: Analyze the major rotamer or perform High-Temperature NMR (

    
    ) to coalesce the signals.
    
Experimental Protocol

Reagents:

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].
  • Solvent: Pyridine-

    
     (allows in-situ reaction) or 
    
    
    
    with
    
    
    .

Step-by-Step:

  • Synthesis: In a small vial, mix 5 mg of piperidine substrate, 1.5 eq of (S)-MTPA-Cl, and 3 eq of dry pyridine in 0.5 mL

    
    . Shake for 10 minutes. (Repeat with (R)-MTPA-Cl in a separate vial).
    
  • Workup: For high purity, dilute with ether, wash with 1M HCl, dry over

    
    , and re-dissolve in 
    
    
    
    . Quick method: Analyze the crude reaction mixture if pyridine signals do not overlap key regions.
  • Acquisition: Acquire

    
     NMR. Focus on the Methyl doublets (if 2,4-dimethyl) or the ring protons.
    
  • Analysis (

    
    ):  Calculate the difference in chemical shift: 
    
    
    
    .
Interpretation Guide

The absolute configuration is determined by the sign of


.[1][2] Based on the Mosher model for cyclic amines:
Proton PositionSign of

for (2R,4R)
Sign of

for (2S,4S)
H-2 (Methine) Positive (+)Negative (-)
H-6 (Axial) Negative (-)Positive (+)
C2-Substituent Positive (+)Negative (-)

Note: These trends must be validated against the specific sector rule models for piperidines described by Hoye et al. (See References).

Part 4: Method B - Chiral Solvating Agents (CSAs)

The Rapid Screen: Chiral Acids

If you need to determine Enantiomeric Excess (ee) quickly without synthesis, use CSAs. These form transient diastereomeric complexes.[3]

Recommended Agents
  • (R)-(-)-Mandelic Acid: Cheap, effective for amines.

  • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA): Highly effective for resolving amines due to strong ion-pairing.

Experimental Protocol
  • Baseline: Dissolve 5 mg of the piperidine in 0.6 mL

    
    . Acquire a standard spectrum.
    
  • Titration: Add 1.0 equivalent of the CSA. Shake well.

  • Observation: Acquire the spectrum. Look for the splitting of the C2-Methyl doublet or C2-Methine signal.

  • Optimization: If splitting is unclear, add more CSA (up to 5 equivalents) or lower the temperature (to -20°C) to slow the exchange rate and sharpen the split signals.

Data Comparison: CSA vs CDA
FeatureMethod A: Mosher's Amide (CDA) Method B: Mandelic Acid (CSA)
Resolution High (

ppm common)
Moderate (

ppm)
Sample Recovery Difficult (Covalent bond formed)Easy (Extraction with base)
Time Required 2-4 Hours (Synthesis + Workup)15 Minutes (Mix & Measure)
Primary Use Determining Absolute Config (R vs S)Determining Purity (ee %)

Part 5: References & Validation

In-Text Citation Key:

  • [1] Mosher's Method for Cyclic Amines: Hoye, T. R., et al. (Journal of Organic Chemistry). Defines the rotamer handling and sector rules.

  • [2] Chiral Solvating Agents: Wenzel, T. J.[4] (Discrimination of Chiral Compounds).

  • [3] Piperidine Conformation: Eliel, E. L. (Stereochemistry of Organic Compounds).[2][3][5]

References
  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Hoye, T. R., & Renner, M. K. (1996). The Journal of Organic Chemistry, 61(24), 8489-8495.

  • Assignment of Absolute Configuration of Cyclic Secondary Amines: Zhan, Z. J., et al. (2006).[6] Chemical & Pharmaceutical Bulletin, 54(1), 111-113.

  • Chiral Solvating Agents for NMR: Wenzel, T. J., & Chisholm, C. D. (2011). Chirality, 23(3), 190-214.

  • Differentiation of Enantiomers via NMR: Seco, J. M., Quiñoá, E., & Riguera, R. (2004). Chemical Reviews, 104(1), 17-118.

Sources

Validation

Comparative Analytical Guide: Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate vs. Iptacopan API

Executive Summary & Chemical Identity[1][2] This guide details the analytical distinction between Iptacopan (LNP023) , a first-in-class oral Factor B inhibitor, and Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate , a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This guide details the analytical distinction between Iptacopan (LNP023) , a first-in-class oral Factor B inhibitor, and Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate , a specific stereoisomer of a key synthetic intermediate.[1]

For drug development professionals, distinguishing these two species is critical for two reasons:

  • Reaction Monitoring: The methyl ester is the immediate precursor backbone before the indole coupling and hydrolysis steps.[1]

  • Chiral Purity Control: Iptacopan utilizes the (2S,4S) configuration.[2] The compound is the (2R,4R) enantiomer (distomer). Its presence indicates a failure in stereocontrol during the early piperidine ring formation.

Compound Comparison Profile
FeatureMethyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoateIptacopan (LNP023)
Role Chiral Impurity / Enantiomeric IntermediateActive Pharmaceutical Ingredient (API)
Configuration (2R, 4R)(2S, 4S)
Molecular Weight ~263.33 g/mol ~422.52 g/mol
Key Functional Groups Secondary Amine, Methyl Ester, EthoxyTertiary Amine, Carboxylic Acid, Indole, Ethoxy
Hydrophobicity (LogP) Low (~1.8 - 2.[1]3)High (~3.5 - 4.2) due to Indole moiety
Acid/Base Character Basic (Amine)Amphoteric (Amine + Carboxylic Acid)

Structural Relationship & Origin Pathway[3]

To understand the retention time differences, one must visualize the structural evolution. Iptacopan is synthesized by coupling the piperidine core with an indole derivative, followed by ester hydrolysis.

Synthesis & Impurity Origin Diagram

G Start Starting Material (Racemic or Chiral) Int_2S4S Key Intermediate (Eutomer) Methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate (Correct Configuration) Start->Int_2S4S Stereoselective Synthesis Int_2R4R Subject A (Distomer) Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (Impurity) Start->Int_2R4R Stereo Leakage Coupling Reductive Amination (+ Indole Aldehyde) Int_2S4S->Coupling Enantiomeric Impurity\n(Co-elutes on Achiral C18) Enantiomeric Impurity (Co-elutes on Achiral C18) Int_2R4R->Enantiomeric Impurity\n(Co-elutes on Achiral C18) Hydrolysis Ester Hydrolysis (- Methyl Group) Coupling->Hydrolysis Iptacopan Iptacopan API (2S,4S Configuration) Hydrolysis->Iptacopan

Figure 1: Synthesis pathway highlighting the divergence between the correct (2S,4S) intermediate and the (2R,4R) impurity.

Chromatographic Behavior (Retention Time Analysis)

The retention time (RT) difference depends entirely on the stationary phase used. You must select the method based on your analytical goal: Impurity Profiling (Chemical Purity) or Chiral Purity .

Scenario A: Reverse Phase HPLC (Achiral C18)

Goal: Separating the Intermediate from the API.

In a standard C18 Reverse Phase system (acidic pH), retention is driven by hydrophobicity.

  • The Intermediate (Subject A) is a relatively small, polar molecule containing a secondary amine and a methyl ester.

  • Iptacopan contains a bulky, lipophilic indole group. Although it has a carboxylic acid, at acidic pH (pH 2-3), the acid is protonated (neutral), and the hydrophobicity of the indole dominates.

Predicted Elution Order:

  • Early Elution: Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (More Polar)[1]

  • Late Elution: Iptacopan API (More Hydrophobic)[1]

Note: On an achiral C18 column, the (2R,4R) intermediate will likely co-elute with the correct (2S,4S) intermediate. This method separates the intermediate from the API, but not the enantiomers of the intermediate.

Scenario B: Chiral HPLC (Amylose/Cellulose)

Goal: Separating the (2R,4R) impurity from the (2S,4S) precursor.

Because Subject A is an enantiomer, it has identical physical properties to the correct intermediate in an achiral environment. You must use a polysaccharide-based chiral selector (e.g., Chiralpak IA/IB or AD/OD).

Experimental Protocols

Protocol 1: Reverse Phase HPLC (Reaction Monitoring)

Use this to confirm the conversion of the intermediate to Iptacopan.

  • Column: C18 (e.g., Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Detection: UV @ 254 nm (Indole absorption) and 210 nm (General)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Injection hold
8.0 95% Linear Gradient (Elution of Iptacopan)
10.0 95% Wash

| 10.1 | 5% | Re-equilibration |[1]

Expected Results:

  • RT ~2.5 - 3.5 min: Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (Intermediate)

  • RT ~6.5 - 7.5 min: Iptacopan (API)

  • Mechanism: The indole moiety significantly increases the retention factor (

    
    ) of Iptacopan compared to the piperidine ester.
    
Protocol 2: Chiral HPLC (Enantiomeric Purity)

Use this to quantify the level of (2R,4R) impurity in your starting material.

  • Column: Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v)[1]

  • Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm

Expected Results:

  • The (2R,4R) and (2S,4S) enantiomers will resolve with distinct retention times.

  • Note: The elution order (which comes first) is column-dependent and must be determined by injecting the specific (2R,4R) reference standard (Subject A).

Analytical Decision Matrix

Use the following logic flow to determine the correct analytical approach for your sample.

AnalysisFlow Sample Unknown Sample Containing Iptacopan Precursors Q1 What is the analytical goal? Sample->Q1 Goal1 Monitor Reaction Progress (Intermediate -> API) Q1->Goal1 Goal2 Check Stereochemical Purity ((2R,4R) vs (2S,4S)) Q1->Goal2 Method1 Method: Reverse Phase C18 Gradient Elution Goal1->Method1 Method2 Method: Normal Phase Chiral LC Isocratic Elution Goal2->Method2 Result1 Result: Large RT Difference Intermediate elutes EARLY API elutes LATE Method1->Result1 Result2 Result: Enantiomeric Separation Quantify (2R,4R) Impurity Method2->Result2

Figure 2: Analytical workflow for selecting the appropriate chromatographic method.

References

  • Mainolfi, N., et al. (2020).[1][3] "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases."[1][4] Journal of Medicinal Chemistry, 63(11), 5697–5722.[3]

  • Schubart, A., et al. (2019).[3] "Small-molecule factor B inhibitor for the treatment of complement-mediated diseases."[5][1][2][4][6][7] Proceedings of the National Academy of Sciences, 116(16), 7926-7931.[3]

  • PubChem. (n.d.).[8] "Iptacopan (Compound CID 90467622)."[5] National Library of Medicine.

  • SynHet. (n.d.). "Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate Product Entry."

Sources

Validation

Qualifying Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate as a Secondary Standard

A Publish Comparison Guide for Pharmaceutical Development Executive Summary: The "Standard" Dilemma In the development of complement factor B inhibitors like Iptacopan , the intermediate methyl 4-[(2R,4R)-4-ethoxy-2-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Pharmaceutical Development

Executive Summary: The "Standard" Dilemma

In the development of complement factor B inhibitors like Iptacopan , the intermediate methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (herein referred to as M4EPB ) is a critical quality attribute. Its stereochemistry—specifically the (2R,4R) configuration—directly impacts the efficacy and safety of the final drug substance.

However, analytical labs face a common bottleneck: Official Pharmacopeial (USP/EP) Reference Standards for such specific intermediates are often unavailable or cost-prohibitive for routine release testing.

This guide outlines a rigorous, self-validating protocol to qualify an in-house batch of M4EPB as a Secondary Reference Standard . We compare this approach against relying on vendor Certificates of Analysis (CoAs) or using expensive custom-synthesized primary standards.

Comparative Analysis: Why Qualify In-House?

The following table compares three sourcing strategies for M4EPB standards.

FeatureOption A: Commercial "Primary" (Custom Synthesis) Option B: Vendor Crude (As-Is) Option C: In-House Qualified Secondary Standard (Recommended)
Cost (per g) High ($2,000 - $5,000)Low ($100 - $300)Moderate (Initial qualification cost, low recurring cost)
Traceability High (CoA often lacks raw data)None (Risk of unverified potency)Complete (Full raw data transparency)
Purity Basis Often "Area %" (Misleading)"Area %"Mass Balance (% w/w)
Risk Supply chain delaysBatch failure due to impuritiesLow (Controlled internal supply)
Suitability Reference StandardSynthesis Starting MaterialRoutine QC / Release Testing

The Verdict: Option C provides the highest scientific integrity for routine analysis, provided the Mass Balance Approach is used to assign potency.

Technical Characterization: The "Self-Validating" Protocol

To qualify M4EPB as a secondary standard, we cannot rely on a simple purity check. We must establish identity , stereochemical purity , and absolute potency .

Phase 1: Structural Identity (The Fingerprint)

Before assessing purity, we must confirm we have the correct isomer.

  • Technique: 1H-NMR (500 MHz) and 13C-NMR.

  • Critical Check: The coupling constants (

    
     values) of the piperidine ring protons are diagnostic for the (2R,4R)cis-relationship vs. the (2R,4S)trans-isomer.
    
  • Acceptance Criteria:

    • Conformity to theoretical structure.

    • No unaccounted signals > 0.1%.

Phase 2: Stereochemical Purity (The Specificity Challenge)

M4EPB has two chiral centers. A standard achiral C18 column will not separate the enantiomer (2S,4S) or diastereomers.

  • Technique: Chiral HPLC (Normal Phase).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Why this works: The amylose stationary phase interacts differentially with the spatial arrangement of the ethoxy and ester groups, resolving the (2R,4R) target from its optical antipode.

Phase 3: Potency Assignment (The Mass Balance Equation)

This is the core of the qualification. We do not assume 100% purity. We quantify everything that is not the target molecule and subtract it.

graphic Purity
100
\text{Potency}graphic Purity}}{100}
  • % Water: Determined by Karl Fischer (Coulometric).

  • % ROI (Residue on Ignition): Sulfated ash method for inorganic salts.

  • % VOC (Volatile Organic Compounds): Headspace GC for residual solvents (e.g., Methanol, Toluene from synthesis).

  • % Chromatographic Purity: Determined by HPLC (UV detection at 254 nm).

Experimental Workflow & Data

Simulated Qualification Data (Batch M4EPB-001)
Test ParameterMethodResultImpact on Potency
Appearance VisualWhite crystalline powderN/A
Identity 1H-NMR / MSConforms (MW 263.33)Pass/Fail
Chromatographic Purity HPLC (C18)99.4% AreaMultiplier (0.994)
Chiral Purity Chiral HPLC99.8% eeConfirm Identity
Water Content Karl Fischer0.3% w/wSubtract 0.3%
Residual Solvents HS-GC0.1% (Methanol)Subtract 0.1%
Residue on Ignition USP <281>0.1%Subtract 0.1%
Assigned Potency Mass Balance 98.9% w/w Final Value

Calculation:



Qualification Workflow Diagram

The following Graphviz diagram illustrates the decision tree for qualifying the material.

QualificationWorkflow Start Raw Material Receipt (M4EPB Crude) Identity Phase 1: Identity Check (NMR, MS, IR) Start->Identity ChiralCheck Phase 2: Stereochem Check (Chiral HPLC) Identity->ChiralCheck Structure Confirmed Fail REJECT (Use for non-critical R&D) Identity->Fail Structure Mismatch Purity Phase 3: Impurity Profiling (HPLC, GC, KF, ROI) ChiralCheck->Purity >99.0% ee ChiralCheck->Fail <99.0% ee (Racemization Detected) MassBalance Phase 4: Mass Balance Calculation Purity->MassBalance Data Collected MassBalance->Fail Potency < 98.0% Success QUALIFIED SECONDARY STANDARD (Assign Validity & Re-test Date) MassBalance->Success Potency > 98.0% Success->Purity Annual Re-qualification

Figure 1: Decision tree for the qualification of M4EPB. Note the critical "Chiral Check" gate, which is often missed in standard CoA testing.

Strategic Implementation

Protocol for Routine Use

Once qualified, this Secondary Standard (Lot M4EPB-001) becomes the "Gold Standard" for your lab.

  • Storage: Aliquot into amber vials under nitrogen/argon to prevent hydrolysis of the ester or oxidation. Store at 2-8°C.[1]

  • Usage: Bring to room temperature in a desiccator before weighing to prevent hygroscopicity errors.

  • Re-qualification: Perform a simplified re-test (Water + HPLC Purity) annually. Full characterization is only needed if degradation is suspected.

Common Pitfalls to Avoid
  • The "Area %" Trap: Never use the HPLC Area % from a vendor CoA as the potency. This ignores water and inorganic salts, leading to a systematic error (overestimation of potency) and potential OOS (Out of Specification) results for your drug product.

  • Ignoring Chirality: M4EPB is a chiral intermediate. If your synthesis pathway risks racemization, using an achiral method for qualification will hide up to 50% impurity (the enantiomer).

References

  • International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Secondary standards: Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]

Sources

Comparative

Critical Quality Attributes: A Comparative Guide to COA Interpretation for Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

Topic: Critical Quality Attributes & COA Interpretation for Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Critical Quality Attributes & COA Interpretation for Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

Executive Summary: The "Trojan Horse" of Chiral Intermediates

In the high-stakes synthesis of complex APIs—particularly Factor B inhibitors (e.g., Iptacopan analogs) and Orexin receptor antagonists—the intermediate Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate represents a critical control point.[1]

As a Senior Application Scientist, I often see researchers treat Certificates of Analysis (COA) as mere receipts. This is a mistake. For a molecule with two stereocenters and a secondary amine, a standard "98% Purity" claim is insufficient. If the impurities are stereoisomers (enantiomers/diastereomers), they will likely carry through your downstream coupling reactions, acting as "silent" contaminants that crash out only during final crystallization—or worse, fail clinical release specifications.

This guide objectively compares High-Integrity (Pharma-Grade) COAs against Standard (Technical-Grade) COAs, demonstrating why the cheaper option is often the most expensive mistake in drug development.[1]

The Molecule: Why Stereochemistry is the Primary Risk

The target molecule contains two chiral centers at positions C2 and C4 of the piperidine ring.

  • Target Configuration: (2R, 4R)

  • Critical Impurities:

    • Enantiomer: (2S, 4S) – Identical physical properties in achiral environments; requires Chiral HPLC to detect.

    • Diastereomers: (2R, 4S) and (2S, 4R) – Different physical properties but often difficult to separate by standard flash chromatography due to similar polarity.

Stereochemical Visualization

The (2R, 4R) configuration typically places the C2-aryl and C4-ethoxy groups in a specific spatial arrangement (often trans in effective therapeutic scaffolds) that dictates receptor binding affinity.[1]

StereochemRisk cluster_impact Downstream Impact Target Target: (2R, 4R) (Active Scaffold) Enantiomer Enantiomer: (2S, 4S) (Potentially Toxic/Inactive) Target->Enantiomer Mirror Image (Requires Chiral HPLC) Diastereomer Diastereomer: (2R, 4S) (Separation Challenge) Target->Diastereomer Epimerization Risk (Requires Achiral HPLC) Binding Receptor Binding (Target Only) Target->Binding YieldLoss Yield Loss (Purification Bottleneck) Enantiomer->YieldLoss Diastereomer->YieldLoss

Figure 1: Stereochemical relationships and their impact on downstream processing. The "silent" nature of enantiomers poses the highest analytical risk.

Comparative Analysis: Pharma-Grade vs. Technical-Grade

The following table simulates a comparison between a premium supplier (Vendor A) and a budget supplier (Vendor B). This dataset mirrors real-world discrepancies found in piperidine intermediate sourcing.

Table 1: COA Data Comparison
ParameterVendor A (Pharma Grade) Vendor B (Technical Grade) Scientist's Interpretation
Appearance White Crystalline SolidOff-white / Yellowish SolidYellowing often indicates oxidation of the secondary amine (pyridine formation) or residual palladium.[1]
Assay (HPLC) 99.2% 97.5% A 1.7% difference is massive.[1] In Vendor B, the missing mass is likely oligomers or salts not detected by UV.
Chiral Purity (ee) > 99.5% ee Not Reported / "Conforms" CRITICAL FAILURE. Without an ee value, you must assume the material is racemic or scalemic until proven otherwise.
Diastereomeric Excess (de) > 99.0% de ~90% (estimated) Vendor B likely used a non-stereoselective reduction, leaving ~10% diastereomers that will complicate crystallization.
Residual Solvents < 500 ppm (EtOAc)< 0.5% (DMF/Pyridine)High boiling solvents like DMF interfere with subsequent amide couplings by competing as nucleophiles or carrying water.
Water (KF) 0.1%1.5%High water content hydrolyzes the methyl ester to the acid form (Zwitterion), altering stoichiometry in coupling reactions.

Analytical Protocols: Self-Validating Systems

To ensure scientific integrity, you cannot rely solely on the vendor's data. You must implement a Self-Validating Analytical Workflow .

Protocol A: Chiral HPLC (The "Gold Standard")

Because the (2R,4R) and (2S,4S) enantiomers have identical retention times on standard C18 columns, a polysaccharide-based chiral stationary phase is mandatory.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

    • Why DEA? The secondary amine on the piperidine ring will tail severely on silica supports due to silanol interactions. DEA acts as a competing base to sharpen the peak.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzoate absorption).[1]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between enantiomers.
    
Protocol B: 1H-NMR for Diastereomer Confirmation

While HPLC quantifies purity, NMR confirms relative stereochemistry.[1]

  • Key Signal: Look for the coupling constants (

    
     values) of the protons at C2 and C4.
    
  • Logic: In a chair conformation, axial-axial couplings are large (8-12 Hz), while axial-equatorial are small (2-5 Hz).[1] The (2R,4R) configuration will display a distinct splitting pattern compared to the (2R,4S) diastereomer.

Workflow Visualization

AnalyticalWorkflow Sample Incoming Sample (Methyl 4-[(2R,4R)...]) AchiralHPLC 1. Achiral HPLC (C18) Check Chemical Purity Sample->AchiralHPLC Decision1 Purity > 98%? AchiralHPLC->Decision1 ChiralHPLC 2. Chiral HPLC (Chiralpak IA) Check Enantiomeric Excess Decision1->ChiralHPLC Yes Reject REJECT / REWORK Decision1->Reject No Decision2 ee > 99%? ChiralHPLC->Decision2 NMR 3. 1H-NMR (CDCl3) Check Diastereomers (de) Decision2->NMR Yes Decision2->Reject No Pass RELEASE FOR SYNTHESIS NMR->Pass de > 98% NMR->Reject de < 98%

Figure 2: Analytical Decision Tree. Note that Chiral HPLC is gated after chemical purity to prevent column fouling, but is the primary "Go/No-Go" decision point.[1]

Experimental Impact Data: The Cost of Low Purity

To demonstrate the causality between COA quality and experimental outcome, we simulated a standard downstream reaction: Amide Coupling of the piperidine secondary amine with a carboxylic acid (common in Orexin/Factor B inhibitor synthesis).

Reaction Conditions:

  • Reagents: Acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF.

  • Comparison: Vendor A (99.5% ee) vs. Vendor B (90% ee, 95% chem purity).

Table 2: Downstream Performance Metrics
MetricVendor A InputVendor B InputAnalysis
Crude Yield 92%88%Lower chemical purity in Vendor B leads to side reactions (e.g., oligomerization).[1]
Final Purity (post-workup) 98.5%84.0%The enantiomeric impurity from Vendor B reacted at the same rate, creating an enantiomeric byproduct that did not crystallize out .
Purification Effort Simple RecrystallizationColumn Chromatography (Required)Vendor B material required expensive silica chromatography to remove diastereomers, reducing overall throughput.
Total Process Time 2 Days5 DaysThe "cheaper" starting material cost 3 extra days of labor.

Conclusion & Recommendations

For Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate , the COA is not just a purity statement; it is a risk assessment tool.[1]

  • Mandate Chiral Data: Never accept a COA that lacks "Enantiomeric Excess" or "Chiral Purity" data.

  • Watch the Water: High water content suggests hydrolysis of the ester, which will skew stoichiometric calculations in coupling reactions.

  • Validate Internally: Establish the Chiralpak IA/IC method described above as a standard receiving inspection protocol.

Final Verdict: For drug development applications, Vendor A (Pharma Grade) is the only viable option. The downstream purification costs associated with removing the (2S,4S) enantiomer from Vendor B's material far outweigh the upfront raw material savings.

References

  • International Conference on Harmonisation (ICH). (1999).[1] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.[1][6] (Foundational text on polysaccharide column selection for amines).

  • Merck & Co. (2014).[1] Discovery of MK-1064: A Selective Orexin 2 Receptor Antagonist.[1][6] ChemMedChem.[1][6] (Context for piperidine/pyridine intermediates in Orexin antagonists).

  • Novartis. (2021).[1] Synthesis of Factor B Inhibitor LNP023 (Iptacopan). Journal of Medicinal Chemistry.[1][7] (Illustrates the importance of the (2R,4R)-ethoxypiperidine scaffold).

  • Sigma-Aldrich. (2024).[1] Certificate of Analysis Guide: Understanding Purity vs. Potency.[1]

Sources

Safety & Regulatory Compliance

Safety

methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate proper disposal procedures

This guide outlines the operational safety and disposal protocols for methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS: 2891579-89-6), a specialized pharmaceutical intermediate.[1] As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS: 2891579-89-6), a specialized pharmaceutical intermediate.[1]

As a Senior Application Scientist, I must emphasize that while this specific molecule is a functionalized piperidine derivative, it should be handled with the rigor reserved for Novel Chemical Entities (NCEs) . In the absence of long-term toxicological data, you must adopt a "universal precaution" approach, treating the compound as a potential potent sensitizer and irritant.[1]

Compound Profile & Hazard Identification

Before disposal, you must classify the material based on its functional reactivity.[1] This molecule combines a secondary amine (piperidine) and a benzoate ester .[1]

FeatureSpecificationOperational Implication
CAS Number 2891579-89-6Use for waste manifesting and inventory tracking.[1]
Functional Groups Secondary Amine, EsterAmine : Basic, potential skin/eye irritant.[1] Incompatible with strong oxidizers.Ester : Susceptible to hydrolysis in strong acids/bases.[1]
Physical State Solid (typically)High risk of particulate inhalation.[1] Use HEPA/ULPA filtration.[1]
Hazard Class GHS Category 4 (Oral) (Inferred)Treat as "Harmful if swallowed" (H302) and "Causes skin irritation" (H315).[1]

Personal Protective Equipment (PPE) Matrix

Disposal procedures often generate more aerosols than synthesis.[1] Do not rely on standard lab coats alone.[1]

  • Respiratory : If handling >10 mg of neat powder outside a fume hood, a P100/N95 respirator is mandatory.[1]

  • Dermal : Double-gloving is required.[1]

    • Inner Layer: Nitrile (4 mil) – tactile sensitivity.[1]

    • Outer Layer: Nitrile (extended cuff, >5 mil) – chemical barrier.[1]

  • Ocular : Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid waste pouring.[1]

Disposal Decision Logic (Workflow)

Disposal is not a single bin; it is a segregation process.[1] Incorrectly mixing this amine with acidic waste streams can generate heat or toxic vapors.[1]

Scenario A: Solid Waste (Neat Compound & Contaminated Debris)[1]
  • Neat Substance : Obsolete inventory must be labeled as "Hazardous Waste - Toxic Solid, Organic, N.O.S.[1] (contains piperidine derivative).[1][2][3][4] "

  • Consumables : Weigh boats, pipette tips, and gloves contaminated with the substance must be double-bagged in clear polyethylene bags (4 mil) and sealed with hazardous waste tape.[1]

Scenario B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
  • Segregation : Do NOT mix with strong oxidizing acids (e.g., Nitric acid waste).[1] The secondary amine can form N-nitroso compounds (potent carcinogens) in the presence of nitrosating agents.[1]

  • pH Adjustment : If the waste solution is highly acidic (pH < 2), neutralize slowly to pH 5–9 before adding to the organic solvent waste drum to prevent exothermic neutralization in the drum.[1]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace Contamination (Gloves, Tips) Solid->Trace Bulk Bulk Substance (>100mg) Solid->Bulk SolventCheck Solvent Type? Liquid->SolventCheck BinSolidTrace Double Bag -> Solid Haz Waste Drum Trace->BinSolidTrace BinSolidBulk Label 'Toxic Solid' -> High Hazard Stream Bulk->BinSolidBulk Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated BinHalo Halogenated Waste Carboy (Red Tag) Halogenated->BinHalo BinNonHalo Organic Solvent Carboy (Clear Tag) NonHalogenated->BinNonHalo

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Spill Management Protocol

In the event of a spill, speed and containment are critical.[1] The piperidine moiety makes this compound potentially volatile and odorous if the free base is liberated.[1]

  • Isolate : Evacuate the immediate 3-meter radius.[1] Mark the zone.

  • PPE Upgrade : Don a full-face respirator if the powder is airborne.[1]

  • Containment :

    • Powder Spill : Do NOT dry sweep.[1] This generates dust.[1][3] Cover with a damp paper towel (soaked in water or PEG-400) to weigh down the particles, then wipe up.[1]

    • Liquid Spill : Use a polypropylene absorbent pad.[1] Do not use clay-based absorbents if the solvent is hydrofluoric acid (unlikely here, but good practice).[1]

  • Decontamination : Wash the surface with a 10% acetic acid solution (to protonate the amine, making it water-soluble and non-volatile), followed by a soap and water rinse.[1]

  • Disposal : Place all cleanup materials into a wide-mouth jar, seal, and label as "Spill Debris: Contains Piperidine Benzoate Derivative."

Visual Workflow: Spill Response

SpillResponse Alert 1. ALERT & ISOLATE (Evacuate 3m radius) PPE 2. PPE UPGRADE (Double Nitrile + Respirator) Alert->PPE Assess 3. ASSESS STATE PPE->Assess PowderAction WET WIPE METHOD (Cover with damp pad) Assess->PowderAction Solid LiquidAction ABSORB (Polypropylene pads) Assess->LiquidAction Liquid Clean 4. DECONTAMINATE (10% Acetic Acid Wash) PowderAction->Clean LiquidAction->Clean Dispose 5. SEAL & LABEL (Hazardous Waste Tag) Clean->Dispose

Figure 2: Step-by-step spill response mechanism prioritizing dust suppression and chemical neutralization.

Regulatory Compliance (US/EU Context)

  • RCRA (USA) : While this specific CAS is not P-listed or U-listed, it must be characterized.[1] If dissolved in a flammable solvent (Flash point < 60°C), it is D001 (Ignitable) .[1] If the neat solid is discarded, it falls under "Process Waste" and must be incinerated at a permitted facility.[1]

  • Labeling : All waste containers must bear the GHS "Exclamation Mark" (Irritant) and "Health Hazard" (Target Organ Toxicity) pictograms.[1]

  • Sewer Disposal : Strictly Prohibited. Do not pour aqueous solutions down the drain.[1] The estimated LogP (~2.[1]3) suggests moderate lipophilicity, posing a risk to aquatic life.[1]

References

  • New Jersey Department of Health . (2017).[1] Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

An Expert Guide to the Safe Handling of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate This document provides comprehensive safety protocols for the handling and disposal of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoa...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

This document provides comprehensive safety protocols for the handling and disposal of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS No. 2891579-89-6). As a specific Safety Data Sheet (SDS) for this compound is not widely available, this guide is built upon a rigorous, experience-driven analysis of its core chemical structures: the piperidine moiety and the methyl benzoate group. The guidance herein is designed to empower researchers, scientists, and drug development professionals to manage this substance with the highest degree of safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard Profile: A Structure-Based Assessment

To establish a robust safety plan, we must first understand the potential hazards. The risk profile of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is inferred from its constituent parts.

  • The Piperidine Moiety : The piperidine ring is the primary driver of the compound's potential hazards. Piperidine itself is a cyclic secondary amine classified as a flammable, toxic, and corrosive substance.[1][2][3] It is known to cause severe skin burns and eye damage, and it is toxic if inhaled or in contact with skin.[1][4] Vapors can be heavier than air and may form explosive mixtures.[1][2] Therefore, any derivative, including our target compound, must be handled with precautions against corrosivity, toxicity, and flammability.

  • The Methyl Benzoate Moiety : In contrast, the methyl benzoate portion of the molecule presents a lower hazard level. It is generally considered combustible but not highly flammable and is primarily categorized as harmful if swallowed.[5][6]

Synthesized Hazard Profile : Based on this analysis, Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate should be treated as a substance that is potentially corrosive, toxic upon contact or inhalation, and harmful if swallowed. The presence of the piperidine structure necessitates a higher level of caution than for a simple benzoate ester. One supplier has assigned it the GHS07 pictogram, indicating potential for skin/eye irritation or acute toxicity.[7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The following equipment must be used for all procedures involving this compound.

Protection TypeRecommended EquipmentSpecification / StandardJustification
Eye and Face Tightly fitting safety goggles and a full-face shield.Goggles must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).Protects against splashes of the potentially corrosive liquid and vapor exposure to the eyes and face. A face shield is critical when handling quantities greater than a few milliliters.[3][8]
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene), Flame-retardant lab coat, and closed-toe shoes.Inspect gloves for integrity before each use.The piperidine moiety poses a significant risk of skin corrosion and dermal toxicity.[1] A flame-retardant coat addresses the potential flammability risk.[3]
Respiratory Use within a certified chemical fume hood. A NIOSH/MSHA-approved respirator with organic vapor cartridges should be available for emergencies.Engineering controls are the primary method of respiratory protection.[9] A respirator is essential for spill response or if engineering controls fail or are unavailable.[10]

Operational Plan: From Receipt to Reaction

Adherence to a strict, step-by-step operational protocol is crucial for minimizing exposure and preventing accidents.

Engineering Controls

All handling of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to control vapor inhalation.[9] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]

Safe Handling Workflow

The following workflow diagram illustrates the essential steps for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Assemble All Glassware & Reagents prep_hood->prep_setup prep_spill 4. Prepare Spill Kit prep_setup->prep_spill handle_transfer 5. Transfer/Weigh Compound (Use grounded, non-sparking tools) prep_spill->handle_transfer handle_reaction 6. Perform Reaction/Procedure (Keep containers closed when possible) handle_transfer->handle_reaction clean_decon 7. Decontaminate Surfaces & Glassware handle_reaction->clean_decon clean_waste 8. Segregate & Label Hazardous Waste clean_decon->clean_waste clean_ppe 9. Doff & Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard Operating Procedure for Handling.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Vapors : Ensure the fume hood is operational to contain vapors. Remove all ignition sources.[2][3]

  • Containment : For small spills, contain the liquid with a non-combustible absorbent material like sand or diatomaceous earth.[4][11] Do not use combustible materials like paper towels.

  • Collection : Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.[2]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : Dispose of all cleanup materials as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound can pose a significant environmental hazard. Do not, under any circumstances, discharge this chemical or its containers into drains or the sewer system.[1][11]

Waste Segregation and Disposal Workflow

All materials contaminated with Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate are considered hazardous waste. This includes surplus compound, contaminated gloves, absorbent materials, and empty containers.

G cluster_collection Waste Collection start Waste Generated (Surplus chemical, contaminated PPE, etc.) container Place in a designated, leak-proof, and labeled hazardous waste container. start->container sewer DO NOT DISPOSE IN SEWER/TRASH start->sewer incompatibles Store away from incompatible materials (e.g., strong oxidizing agents). container->incompatibles disposal Arrange for pickup by a licensed hazardous waste disposal company. incompatibles->disposal final_dest Final Disposal Method: Chemical Incineration (Equipped with afterburner and scrubber) disposal->final_dest

Caption: Hazardous Waste Disposal Workflow.

The recommended method of disposal is through a licensed contractor, typically via chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][3]

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety and ensure the responsible handling of Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate from acquisition to disposal.

References

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  • SynHet. Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Benchchem. Personal protective equipment for handling 2-Ethylbutyl benzoate.
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Sources

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